molecular formula C37H73N3O17 B8106246 Azido-PEG15-t-butyl ester

Azido-PEG15-t-butyl ester

货号: B8106246
分子量: 832.0 g/mol
InChI 键: BNJVWNWVXOIWSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azido-PEG15-t-butyl ester is a useful research compound. Its molecular formula is C37H73N3O17 and its molecular weight is 832.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73N3O17/c1-37(2,3)57-36(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-39-40-38/h4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVWNWVXOIWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73N3O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG15-t-butyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. This molecule features a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer of 15 ethylene (B1197577) glycol units, and a tert-butyl ester protecting group. The azide functionality allows for highly specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The PEG chain enhances hydrophilicity, improves pharmacokinetic properties, and provides a flexible spacer arm. The tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to enable further conjugation. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound is a valuable tool for researchers due to its well-defined structure and versatile reactivity. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C37H73N3O17[1]
Molecular Weight 831.99 g/mol [1]
Purity Typically ≥95%[2]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage[3][4]

Synthesis of this compound

General Synthetic Protocol
  • Mesylation of the Terminal Hydroxyl Group: A PEG molecule with 15 ethylene glycol units and a terminal tert-butyl ester is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). This reaction converts the terminal hydroxyl group into a good leaving group (mesylate).

  • Azide Substitution: The mesylated PEG intermediate is then reacted with an excess of sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the mesylate group via an SN2 reaction to yield the final product, this compound.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts.

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a linker in bioconjugation and drug development, most notably in the synthesis of PROTACs.[6]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[6] The PEG linker in this compound offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The azide group of this compound allows for its conjugation to an alkyne-modified ligand (either for the target protein or the E3 ligase) via a click chemistry reaction. The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein ligand)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in DMSO.

    • Prepare a 10 mM solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM solution of CuSO4 in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).

    • Add the this compound solution (1.1-1.5 equivalents).

    • Add the THPTA or TBTA solution (1 equivalent relative to copper).

    • Add the CuSO4 solution (0.1 equivalents).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction. The solution may change color.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques to isolate the desired conjugate.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Alkyne-Ligand_A Alkyne-modified Ligand A Click_Reaction CuAAC Click Reaction Alkyne-Ligand_A->Click_Reaction Azido-PEG-Linker This compound Azido-PEG-Linker->Click_Reaction Intermediate Ligand A-PEG-Azide Click_Reaction->Intermediate Conjugation Deprotection Deprotection (TFA) Intermediate->Deprotection Carboxy-Intermediate Ligand A-PEG-COOH Deprotection->Carboxy-Intermediate Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxy-Intermediate->Amide_Coupling Amine-Ligand_B Amine-containing Ligand B Amine-Ligand_B->Amide_Coupling PROTAC Final PROTAC Amide_Coupling->PROTAC Final Assembly PROTAC_Mechanism cluster_cellular_process Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ub_Target_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Ub tags added Proteasome 26S Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Ub_Target_Protein->Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-Depth Technical Guide to Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules. Its structure incorporates a terminal azide (B81097) group, a 15-unit polyethylene glycol chain, and a t-butyl ester protecting group. This unique combination of functionalities allows for the covalent attachment of this linker to a wide array of molecules through "click chemistry," while the PEG spacer enhances solubility and reduces steric hindrance. The t-butyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation steps. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is a well-defined molecule with a linear structure comprising three key components: an azide (N3) functional group at one terminus, a central hydrophilic polyethylene glycol chain of 15 ethylene (B1197577) oxide units, and a tert-butyl ester group at the other terminus.

Structure:

N₃-(CH₂CH₂O)₁₅-CH₂CH₂-COO-tBu

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₃₇H₇₃N₃O₁₇[1]
Molecular Weight 831.99 g/mol [1]
Appearance Colorless to pale yellow oil/solid
Purity ≥95% or ≥98% (typical)
Solubility Soluble in DMSO, DCM, DMF[][3]
Storage Conditions -20°C, desiccated, under inert gas

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the preparation of heterobifunctional PEG derivatives. The synthesis would likely involve a multi-step process starting from a commercially available PEG diol.

Plausible Synthetic Pathway
  • Monoprotection of PEG-diol: A key initial step is the selective protection of one of the terminal hydroxyl groups of PEG-15 diol to allow for differential functionalization of the two ends.

  • Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is activated to facilitate nucleophilic substitution. A common method is tosylation, where the hydroxyl group is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a tosylate ester. This is a good leaving group for the subsequent step.

  • Azide Introduction: The tosylated PEG is then reacted with sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate group via an SN2 reaction to yield the azido-PEG intermediate.

  • Deprotection and Esterification: The protecting group on the other terminus is removed, and the resulting hydroxyl group is converted to a carboxylic acid. This can then be esterified with a t-butyl group. Alternatively, a more direct route would involve starting with a PEG molecule that already has one end as a carboxylic acid and the other as a hydroxyl. The hydroxyl is converted to the azide as described above, and the carboxylic acid is then converted to the t-butyl ester. This can be achieved by reacting the carboxylic acid with a t-butylating agent in the presence of a catalyst.

Experimental Protocols

The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized PEG linker and an alkyne-containing molecule.

Detailed Methodology for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the conjugation of this compound to an alkyne-functionalized molecule. Optimization may be required depending on the specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Solvent: e.g., a mixture of t-butanol and water, or DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule (e.g., 1 equivalent).

    • Add a slight excess of the this compound stock solution (e.g., 1.1 to 1.5 equivalents).

    • Add the solvent (e.g., a 3:1 mixture of t-butanol and water) to achieve the desired final reaction concentration.

    • Add the copper(I)-stabilizing ligand. For every 1 µmol of alkyne, add 0.1 to 0.5 µmol of TBTA or THPTA.

    • Add the CuSO₄ stock solution. For every 1 µmol of alkyne, add 0.1 µmol of CuSO₄.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. For every 1 µmol of alkyne, add 1 to 2 µmol of sodium ascorbate.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified from the catalyst and excess reagents. Common purification methods include size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the properties of the final conjugate.

Mandatory Visualizations

Logical Relationship of the Synthetic Pathway

The following diagram illustrates a plausible logical workflow for the synthesis of a heterobifunctional Azido-PEG-ester.

Logical Synthesis Workflow for Azido-PEG-Ester A PEG-Diol C Activation of Hydroxyl (e.g., Tosylation) A->C Monoprotection B Mono-protected PEG D Mono-tosylated PEG C->D E Azide Introduction (NaN3) D->E F Azido-PEG-protected alcohol E->F G Deprotection F->G H Azido-PEG-alcohol G->H I Oxidation to Carboxylic Acid H->I J Azido-PEG-acid I->J K Esterification (t-Butylation) J->K L Azido-PEG-t-butyl ester K->L

Caption: Plausible synthetic route for Azido-PEG-t-butyl ester.

Experimental Workflow for Click Chemistry

The diagram below outlines the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Experimental Workflow for CuAAC Reaction A Prepare Stock Solutions: - this compound - Alkyne-Molecule - CuSO4 - Sodium Ascorbate - Ligand (TBTA/THPTA) B Combine Reactants: - Alkyne-Molecule - this compound - Solvent A->B C Add Catalyst Components: - Ligand - CuSO4 B->C D Initiate Reaction: - Add Sodium Ascorbate C->D E Incubate: - Room Temperature - 1-4 hours D->E F Monitor Reaction Progress: - LC-MS or TLC E->F G Purify Product: - HPLC, SEC, or Dialysis F->G Reaction Complete H Characterize Final Conjugate G->H

Caption: Step-by-step workflow for a typical CuAAC reaction.

References

An In-depth Technical Guide to the Physical Properties of Azido-PEG15-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Azido-PEG15-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics, primarily for its role in "click chemistry" and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The information presented herein is intended to support research and development by providing key data and experimental considerations.

Chemical Identity and Structure

This compound is a polymer-based compound featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The PEG chain consists of 15 ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecule.

  • Chemical Name: this compound

  • Synonyms: N3-PEG15-t-butyl ester

  • Molecular Formula: C37H73N3O17[2]

  • Molecular Weight: Approximately 832.00 g/mol [2]

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C37H73N3O17
Molecular Weight ~832.00 g/mol
Appearance Based on the molecular weight, it is expected to be a colorless to pale yellow viscous liquid or a low-melting solid at room temperature.
Purity Typically ≥95%, with many commercial sources offering ≥98%.
Solubility Generally soluble in water and a range of organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO). The solubility in organic solvents tends to decrease with increasing PEG chain length.
Storage Conditions Recommended storage at -20°C to prevent degradation.[][4]

Functional Group Reactivity and Applications

The utility of this compound stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

  • Azide Group: The terminal azide (N3) group is a key component for "click chemistry," a set of bioorthogonal reactions. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules to form a stable triazole linkage. This reaction is highly efficient and specific, making it ideal for conjugating the PEG linker to proteins, peptides, or other biomolecules.

  • t-Butyl Ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to form amide bonds with amine-containing molecules.

This dual functionality makes this compound a versatile tool in the development of complex bioconjugates and targeted therapeutic agents.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Reagents/Conditions mol N3-(CH2CH2O)15-C(O)OtBu click_chem Click Chemistry (CuAAC or SPAAC) mol->click_chem Azide Group deprotection 1. Acidic Deprotection (TFA) 2. Amide Coupling (EDC/NHS) mol->deprotection t-Butyl Ester Group alkyne Alkyne-modified Biomolecule triazole_conjugate Stable Triazole-linked Conjugate alkyne->triazole_conjugate Forms amine Amine-containing Molecule amide_conjugate Amide-linked Conjugate amine->amide_conjugate Forms click_chem->alkyne deprotection->amine

Caption: Reaction pathways of this compound.

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis, purification, and characterization of azido-PEG esters. These are intended as a guide and may require optimization for specific laboratory conditions and starting materials.

The synthesis of Azido-PEG-t-butyl ester analogs typically involves a two-step process starting from a commercially available PEG diol. A representative workflow is illustrated below.

G start HO-PEG15-OH step1 Monoprotection (e.g., with t-butyl bromoacetate) start->step1 intermediate1 HO-PEG15-t-butyl ester step1->intermediate1 step2 Mesylation (MsCl, Et3N) intermediate1->step2 intermediate2 MsO-PEG15-t-butyl ester step2->intermediate2 step3 Azidation (NaN3) intermediate2->step3 end_product N3-PEG15-t-butyl ester step3->end_product

Caption: General synthetic workflow for Azido-PEG-t-butyl ester.

A common synthetic route involves the mesylation of the terminal hydroxyl group of a mono-t-butyl ester protected PEG, followed by nucleophilic substitution with sodium azide.

Step 1: Mesylation of HO-PEG15-t-butyl ester

  • Dissolve HO-PEG15-t-butyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (B128534) (Et3N) (typically 1.5-2.0 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (typically 1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product.

Step 2: Azidation of MsO-PEG15-t-butyl ester

  • Dissolve the crude MsO-PEG15-t-butyl ester in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN3) (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess the degree of functionalization.

  • General Protocol:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Expected 1H NMR signals:

      • A characteristic singlet for the nine protons of the t-butyl group around 1.4 ppm.

      • A complex multiplet for the PEG backbone protons (-(CH2CH2O)-) typically between 3.5 and 3.7 ppm.

      • A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group, which may be partially obscured by the main PEG signal.

  • Note: For accurate quantification of the azide functionalization, it can be advantageous to react the azide with an alkyne via a "click" reaction to form a triazole. The protons of the triazole ring and the adjacent methylene group often have distinct chemical shifts that are well-resolved from the PEG backbone, allowing for more precise integration.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and assess the polydispersity of the PEG chain.

  • General Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

    • Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Expected Result: A distribution of peaks corresponding to the different chain lengths of the PEG polymer, centered around the average molecular weight of 832 g/mol .

  • Note: The ESI mass spectrum of PEGs can be complex due to the presence of multiple charge states. The post-column addition of a charge-stripping agent, such as triethylamine, can simplify the spectrum by favoring lower charge states, which can aid in data interpretation.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final product.

  • General Protocol:

    • Employ a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an additive like 0.1% trifluoroacetic acid or formic acid.

    • Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer, as PEG lacks a strong UV chromophore.

    • Expected Result: A major peak corresponding to the this compound, with the absence of significant impurity peaks.

Safety and Handling

  • Azide-containing compounds are potentially explosive , especially when heated or in the presence of heavy metals. Avoid contact with strong acids, which can generate toxic hydrazoic acid.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

  • Work in a well-ventilated fume hood.

  • For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical properties and experimental considerations for this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific applications and available instrumentation.

References

An In-Depth Technical Guide to Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG15-t-butyl ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a baseline for its application in experimental settings.

PropertyValueReference
Molecular Weight 831.99 g/mol [1]
Chemical Formula C37H73N3O17[1]

Introduction to a Versatile Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring two distinct functional ends: an azide (B81097) (-N3) group and a t-butyl ester. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group is a key component in "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected to enable further conjugation.

The PEG linker itself, consisting of 15 ethylene (B1197577) glycol units, enhances solubility and can reduce the immunogenicity of the conjugated molecule.[3][4] These properties make this compound a valuable tool in the synthesis of complex biomolecules, including its use as a PROTAC linker.[5][6][7]

Key Applications and Experimental Protocols

The primary application of this compound is in bioconjugation through click chemistry. This section details a general protocol for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO, water, or a mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dissolve the alkyne-modified molecule in a suitable buffer or solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 200 mM stock solution of the THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule and an excess of the this compound solution (typically 4-50 equivalents).

    • Add the THPTA/CuSO4 solution (pre-mixed at a 2:1 ratio) to a final concentration of approximately 25 equivalents relative to the limiting reagent.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes to 4 hours. Protect the reaction from light, especially if using fluorescently tagged molecules.

  • Purification:

    • The resulting conjugate can be purified using methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.

Logical Workflow for PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates the logical workflow for constructing a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product AzidoPEG This compound ClickReaction Step 1: Click Chemistry (CuAAC) AzidoPEG->ClickReaction E3Ligand E3 Ligase Ligand (with alkyne group) E3Ligand->ClickReaction TargetProteinLigand Target Protein Ligand (with reactive group for amide bond) AmideCoupling Step 3: Amide Bond Formation TargetProteinLigand->AmideCoupling Deprotection Step 2: t-butyl ester Deprotection ClickReaction->Deprotection Intermediate 1 Deprotection->AmideCoupling Intermediate 2 (deprotected PEG linker) PROTAC Final PROTAC Molecule AmideCoupling->PROTAC PROTAC_Signaling_Pathway cluster_cellular_components Cellular Environment cluster_process Degradation Process PROTAC PROTAC Molecule E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recycled TernaryComplex Formation of Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitin Ubiquitin Ubiquitination Ubiquitination of Target Protein Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation TernaryComplex->Ubiquitination Proximity-induced Ubiquitination->Degradation Polyubiquitinated Target Protein Degradation->TargetProtein Degraded Fragments

References

The t-Butyl Ester Group in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the t-butyl ester group in polyethylene (B3416737) glycol (PEG) linkers. We will delve into its role as a versatile protecting group, its stability under various conditions, and the methodologies for its selective cleavage. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to support researchers in the strategic application of t-butyl ester-containing PEG linkers in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Function: A Robust Protecting Group for Carboxylic Acids

The primary role of the t-butyl ester group in PEG linkers is to serve as a temporary protecting group for a carboxylic acid functionality.[1][2] This protection is essential during multi-step synthetic sequences to prevent the carboxylic acid from participating in unintended reactions.[3] The bulky nature of the t-butyl group provides steric hindrance, which contributes to its stability under a range of chemical conditions.[1]

Heterobifunctional PEG linkers featuring a t-butyl ester at one terminus and a reactive group (e.g., an amine, NHS ester, or maleimide) at the other allow for a sequential and controlled approach to bioconjugation.[4] The reactive group can be utilized for conjugation to a biomolecule, while the carboxylic acid remains masked as the t-butyl ester. Subsequent deprotection reveals the carboxylic acid, which can then be used for further modification, such as conjugation to a second molecule or for modulating the physicochemical properties of the final conjugate.

Chemical Stability and Cleavage

The utility of the t-butyl ester as a protecting group is defined by its stability profile: it is highly stable under neutral and basic conditions but can be readily cleaved under acidic conditions.[3] This orthogonality is a key advantage in complex synthetic strategies.[3]

Stability Profile

The t-butyl ester group is resistant to hydrolysis under neutral and alkaline (basic) conditions. This stability allows for reactions to be performed at other sites of the PEG linker or the conjugated biomolecule without premature cleavage of the protecting group.

Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups

Protecting GroupStability to AcidStability to BaseCleavage Conditions
Methyl Ester ModerateLabileAcid or Base Hydrolysis
Benzyl Ester StableLabileHydrogenolysis, Strong Acid/Base
t-Butyl Ester Labile Stable Acidolysis (e.g., TFA)
Silyl Ester LabileLabileAcid, Base, Fluoride
Cleavage (Deprotection)

The cleavage of the t-butyl ester is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6] The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid.[7] The t-butyl cation is then typically scavenged by the counter-ion or a scavenger present in the reaction mixture to form isobutylene.[5][7]

The rate of cleavage is dependent on the concentration of the acid and the reaction temperature. While precise kinetic data for PEG-t-butyl esters is sparse, studies on the TFA-mediated deprotection of t-butyl protected amino acids provide valuable insights into the reaction kinetics.

Table 2: Conditions for Acid-Catalyzed Cleavage of t-Butyl Esters

Acid ReagentConcentrationSolventTemperatureTimeYieldReference
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp.1-5 hoursHigh[8]
Trifluoroacetic Acid (TFA)95%Water/ScavengersRoom Temp.1-4 hoursHigh[9]
Zinc Bromide (ZnBr₂)5 Molar Eq.Dichloromethane (DCM)Room Temp.12-24 hoursGood[8]
Phosphoric Acid (aq.)85%-Room Temp.VariableHigh[10]
Magic Blue/TriethylsilaneCatalyticDichloromethane (DCM)Room Temp.< 1 hour>95%[2][11]

Note: Yields and reaction times are substrate-dependent and should be optimized for specific applications.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways and Experimental Workflows

cluster_synthesis Synthesis of Heterobifunctional PEG Linker PEG_diol PEG Diol Protection_1 Monoprotection of one hydroxyl group PEG_diol->Protection_1 Activation Activation of the other hydroxyl group (e.g., Tosylation) Protection_1->Activation Nucleophilic_Substitution Nucleophilic substitution with a protected amine Activation->Nucleophilic_Substitution Deprotection_amine Deprotection of the amine Nucleophilic_Substitution->Deprotection_amine Coupling Coupling with t-butyl protected carboxylic acid Deprotection_amine->Coupling Final_Linker Amine-PEG-t-butyl ester Coupling->Final_Linker

Caption: Synthesis workflow for an Amine-PEG-t-butyl ester linker.

cluster_conjugation Bioconjugation Workflow Linker Amine-PEG-t-butyl ester Conjugation_1 Conjugation of Linker to Biomolecule 1 Linker->Conjugation_1 Biomolecule_1 Biomolecule 1 (e.g., Antibody with available carboxyl group) Activation_B1 Activation of Biomolecule 1 carboxyl group (EDC/NHS) Biomolecule_1->Activation_B1 Activation_B1->Conjugation_1 Intermediate_Conjugate Biomolecule 1-PEG-t-butyl ester Conjugation_1->Intermediate_Conjugate Deprotection Cleavage of t-butyl ester (TFA) Intermediate_Conjugate->Deprotection Activated_Conjugate Biomolecule 1-PEG-COOH Deprotection->Activated_Conjugate Conjugation_2 Conjugation to Biomolecule 2 (EDC/NHS) Activated_Conjugate->Conjugation_2 Biomolecule_2 Biomolecule 2 (e.g., Drug with available amine group) Biomolecule_2->Conjugation_2 Final_Conjugate Biomolecule 1-PEG-Biomolecule 2 Conjugation_2->Final_Conjugate

Caption: A typical bioconjugation workflow using a heterobifunctional PEG linker.

cluster_cleavage Mechanism of Acid-Catalyzed Cleavage tBu_Ester R-COO-tBu Protonation Protonation of carbonyl oxygen by H+ tBu_Ester->Protonation Protonated_Ester R-C(OH+)-O-tBu Protonation->Protonated_Ester Carbocation_Formation Formation of t-butyl carbocation Protonated_Ester->Carbocation_Formation Carboxylic_Acid R-COOH Carbocation_Formation->Carboxylic_Acid tBu_Cation tBu+ Carbocation_Formation->tBu_Cation Deprotonation Deprotonation to form isobutylene tBu_Cation->Deprotonation Isobutylene CH2=C(CH3)2 Deprotonation->Isobutylene

Caption: Simplified mechanism of acid-catalyzed cleavage of a t-butyl ester.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and deprotection of t-butyl ester-containing PEG linkers.

Synthesis of a Heterobifunctional Amine-PEG-t-butyl Ester Linker

This protocol describes a general method for the synthesis of an amine-PEG-t-butyl ester. The specific PEG length and reagents may be varied to suit the desired application.

Materials:

  • α-Hydroxy-ω-carboxy-PEG

  • tert-Butyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(tert-Butoxycarbonyl)-1,2-diaminoethane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the Carboxylic Acid: a. Dissolve α-Hydroxy-ω-carboxy-PEG (1 eq.) in anhydrous DCM. b. Add tert-butyl alcohol (1.5 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP. c. Stir the reaction mixture at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the resulting α-Hydroxy-ω-PEG-t-butyl ester by silica gel chromatography.

  • Activation of the Hydroxyl Group: a. Dissolve the purified α-Hydroxy-ω-PEG-t-butyl ester (1 eq.) in anhydrous DCM. b. Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.5 eq.) and triethylamine (B128534) (2 eq.). c. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. d. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield α-Tosyloxy-ω-PEG-t-butyl ester.

  • Introduction of the Amine Group: a. Dissolve α-Tosyloxy-ω-PEG-t-butyl ester (1 eq.) and N-(tert-Butoxycarbonyl)-1,2-diaminoethane (3 eq.) in anhydrous DMF. b. Stir the reaction mixture at 60 °C for 24 hours. c. Cool the reaction to room temperature and dilute with water. d. Extract the product with DCM. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product, Boc-Amine-PEG-t-butyl ester, by silica gel chromatography.

  • Deprotection of the Amine Group: a. Dissolve the purified Boc-Amine-PEG-t-butyl ester in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Co-evaporate with DCM several times to remove residual TFA. e. The final product, Amine-PEG-t-butyl ester, can be used in the next step without further purification.

Conjugation of a Deprotected PEG Linker to a Protein via EDC/NHS Chemistry

This protocol details the conjugation of a PEG linker with a free carboxylic acid (obtained after t-butyl ester deprotection) to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

  • Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS pH 7.4)

  • Deprotected PEG linker (HOOC-PEG-Biomolecule 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

  • Linker Activation: a. Dissolve the deprotected PEG linker in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS to the linker solution. c. Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.[11]

  • Conjugation: a. Immediately add the activated linker solution to the protein solution in Coupling Buffer. A typical molar ratio is a 10-20 fold excess of activated linker to the protein. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted sulfo-NHS ester. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.

Deprotection of the t-Butyl Ester Group from a PEGylated Biomolecule

This protocol describes the final deprotection step to reveal the carboxylic acid on a PEGylated biomolecule.

Materials:

  • t-Butyl ester-protected PEGylated biomolecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole, depending on the biomolecule's sensitivity)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation of the Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the biomolecule. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and necessity of scavengers depend on the amino acid composition of the protein.

  • Deprotection Reaction: a. Dissolve the lyophilized t-butyl ester-protected PEGylated biomolecule in the cleavage cocktail. b. Incubate the reaction at room temperature for 2-4 hours with occasional swirling. The optimal time should be determined empirically.

  • Precipitation of the Deprotected Product: a. Add the reaction mixture dropwise to a 10-fold volume of cold diethyl ether to precipitate the deprotected product.

  • Isolation and Purification: a. Centrifuge the mixture to pellet the product. b. Carefully decant the ether. c. Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers. d. Dry the pellet under a stream of nitrogen or in a vacuum desiccator. e. The deprotected PEGylated biomolecule can be further purified by HPLC if necessary.

Conclusion

The t-butyl ester group is an invaluable tool in the field of bioconjugation and drug delivery, offering a robust and reliable method for the protection of carboxylic acids within PEG linkers. Its stability to a wide range of reaction conditions, coupled with its clean and efficient cleavage under acidic conditions, allows for the precise and sequential construction of complex biomolecular conjugates. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to leverage the full potential of PEGylation technology in the development of next-generation therapeutics and research tools.

References

The Azide Group: A Lynchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has emerged as a cornerstone in the field of bioconjugation, enabling the precise and efficient covalent labeling of biomolecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it an ideal bioorthogonal handle for a wide range of applications, from fundamental biological research to the development of targeted therapeutics and diagnostics. This technical guide provides a comprehensive overview of the role of the azide group in bioconjugation, with a focus on the key chemical reactions, quantitative data, and detailed experimental protocols that empower researchers to leverage this powerful tool.

The Power of Bioorthogonal Chemistry: Why the Azide Group?

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The azide group is a premier example of a bioorthogonal functional group due to several key properties:

  • Abiotic Nature: Azides are virtually absent from biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[1][2][3]

  • Small Size and Stability: The compact nature of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural or functional perturbation.[3][4] It is also stable in physiological conditions.[4]

  • Specific Reactivity: The azide group exhibits highly selective reactivity with specific reaction partners, such as alkynes and phosphines, enabling precise and controlled bioconjugation.[1][4]

These characteristics have led to the development of a suite of powerful bioorthogonal reactions centered around the azide group, which are now widely used in cellular imaging, proteomics, genomics, and drug development.[1][5]

Key Bioconjugation Reactions Involving Azides

Three primary reactions have become the workhorses of azide-based bioconjugation: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a triarylphosphine that forms a stable amide bond.[1][2] This reaction is notable for being one of the first truly bioorthogonal transformations and does not require a metal catalyst.[3][6]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine (B1218219) oxide byproduct.[][8] A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide is not incorporated into the final product.[][9]

Advantages:

  • Metal-free, making it suitable for in vivo applications where copper toxicity is a concern.[2][3]

  • Highly selective and bioorthogonal.[2][10]

Limitations:

  • Relatively slow reaction kinetics compared to "click chemistry" reactions.[1][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[12][13][14] This reaction forms a stable 1,4-disubstituted triazole linkage.[15]

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide to form the triazole ring.[16] The reaction is extremely rapid and can be performed in aqueous buffers over a wide pH range.[12][13]

Advantages:

  • Exceptionally fast reaction kinetics, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction.[13][17]

  • High yields and specificity with minimal byproducts.[12][14]

  • Mild reaction conditions compatible with a wide range of biomolecules.[12][13]

Limitations:

  • The requirement for a copper catalyst can be toxic to living cells, limiting its in vivo applications without the use of specialized ligands to sequester the copper.[3][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the CuAAC reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][18] This reaction is a catalyst-free cycloaddition between an azide and a strained cyclooctyne (B158145).[19][20]

Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding readily at physiological temperatures without the need for a catalyst.[20][21]

Advantages:

  • Metal-free, making it highly suitable for in vivo and live-cell imaging applications.[3][18][20]

  • Excellent bioorthogonality and selectivity.[20][21]

Limitations:

  • Generally slower reaction kinetics compared to CuAAC, although second-generation cyclooctynes have significantly improved rates.[22]

  • The cyclooctyne reagents can be larger and more hydrophobic than terminal alkynes.

Quantitative Data on Azide Bioconjugation Reactions

The choice of bioconjugation strategy often depends on the required reaction rate for a specific application. The following tables summarize the second-order rate constants for the key azide-based bioconjugation reactions, providing a quantitative basis for comparison.

Reaction TypeAzideAlkyne/PhosphineCatalyst/ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Staudinger Ligation Azido-glycan on cell surfacePhosphine-FLAGLive cells~0.002[1]
Peptide with N-terminal azido (B1232118) acidPeptide with C-terminal phosphinothioesterAqueous buffer7.7 x 10⁻³[9]
CuAAC Benzyl AzidePhenylacetyleneCuI, various solventsVaries with solvent and alkyne[1][23]
Azide-modified biomoleculeAlkyne-modified biomoleculeCuSO₄/Sodium Ascorbate (B8700270), THPTAHigh (qualitative)[2][24]
SPAAC Benzyl AzideDIBACMeOD or CD₃CN:D₂O1.9[23]
Benzyl Azide[9+1]CPPDeuterated DMSO2.2 x 10⁻³[25]
Benzyl Azide[11+1]CPPDeuterated DMSO4.5 x 10⁻⁴[25]
Benzyl Azidefluor[11+1]CPPDeuterated DMSO4.7 x 10⁻³[25]
Benzyl Azidem[9+1]CPPDeuterated DMSO9.6 x 10⁻³[25]
1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amineHEPES (pH 7)0.55 - 1.22[26]
3-azido-L-alanineSulfo DBCO-amineHEPES (pH 7)Slower than glucopyranoside azide[26]

Experimental Protocols

This section provides detailed methodologies for key experiments in azide-based bioconjugation, from introducing the azide handle into biomolecules to performing the conjugation reactions.

Protocol 1: Introduction of Azide Groups into Proteins using an NHS Ester

This protocol describes a general method for labeling proteins with an azide group using an amine-reactive N-hydroxysuccinimidyl (NHS) ester.[5][12][21][27]

Materials:

  • Protein of interest

  • Azido-NHS ester (e.g., Succinimidyl 6-azidohexanoate)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or PBS, pH 7.4 for sensitive proteins)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Azido-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the azido-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the azido-NHS ester stock solution to achieve the desired molar excess (typically 8-20 fold molar excess over the protein).[12][27]

    • Add the azido-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[21][27]

  • Purification: Remove the unreacted azido-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by mass spectrometry.[28][29]

    • Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Labeled Protein

This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to an azide-labeled protein using CuAAC with a THPTA ligand to stabilize the copper(I) catalyst.[2][3][19][20][24][30]

Materials:

  • Azide-labeled protein (from Protocol 4.1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)

  • THPTA ligand stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh)

  • Reaction Buffer (e.g., PBS)

  • DMSO or DMF (for dissolving hydrophobic molecules)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically 4-50 fold molar excess over the protein) in the reaction buffer.[12][30]

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes.[3][19]

  • Initiation of Reaction:

    • Add the CuSO₄/THPTA premix to the protein solution (final concentration of CuSO₄ is typically 25 equivalents relative to the azide).[3][19]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction (final concentration is typically 40 equivalents relative to the azide).[3][19]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a light-sensitive molecule.[3][19][30]

  • Purification: Remove excess reagents by desalting or dialysis.

  • Analysis: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.[28][29][31]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of an azide-modified peptide to a DBCO-activated antibody.[32][33]

Materials:

  • DBCO-activated antibody

  • Azide-modified peptide

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Antibody Activation (if necessary): If the antibody is not already DBCO-activated, react it with a DBCO-NHS ester following a similar procedure to Protocol 4.1.

  • Conjugation Reaction:

    • Dissolve the DBCO-activated antibody and the azide-modified peptide in PBS.

    • Combine the two solutions. The reaction between DBCO and azide is typically slower than CuAAC, so longer incubation times may be necessary.

    • Incubate the reaction mixture overnight at 4°C or for several hours at room temperature.

  • Purification: Purify the antibody-peptide conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted peptide.

  • Analysis: Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).[28][29]

Protocol 4: Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol outlines the metabolic incorporation of an azide-containing sugar analog into cellular glycans for subsequent visualization.[13][18][22][34][35]

Materials:

  • Cells in culture

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • DMSO

  • Cell culture medium

  • Fluorescent probe with a complementary reactive group (e.g., DBCO-fluorophore for SPAAC)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • PBS

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the peracetylated azido-sugar in DMSO (e.g., 10 mM).

    • Add the azido-sugar stock solution to the cell culture medium to the desired final concentration.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.[34]

  • Cell Preparation for Imaging:

    • Wash the cells with PBS.

    • For live-cell imaging, proceed directly to the labeling step.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, and if imaging intracellular glycans, permeabilize with 0.1% Triton X-100.[34]

  • Fluorescent Labeling (SPAAC):

    • Prepare a staining solution of the DBCO-fluorophore in a suitable buffer.

    • Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.[34]

  • Washing and Imaging:

    • Wash the cells multiple times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in azide-based bioconjugation.

experimental_workflow_protein_labeling cluster_introduction Azide Introduction cluster_conjugation Bioconjugation Protein Protein Reaction1 Amine Reaction (pH 7-9) Protein->Reaction1 Azido-NHS_Ester Azido-NHS_Ester Azido-NHS_Ester->Reaction1 Azide-labeled_Protein Azide-labeled_Protein Reaction1->Azide-labeled_Protein Purification1 Purification Azide-labeled_Protein->Purification1 Reaction2 Click Chemistry (CuAAC or SPAAC) Purification1->Reaction2 Alkyne-Probe Alkyne-Probe Alkyne-Probe->Reaction2 Conjugated_Protein Conjugated_Protein Reaction2->Conjugated_Protein Purification2 Purification Conjugated_Protein->Purification2 Final_Product Characterized Bioconjugate Purification2->Final_Product

Caption: Workflow for protein bioconjugation via azide introduction and click chemistry.

metabolic_labeling_workflow Azido_Sugar_Precursor Azido_Sugar_Precursor Cell_Culture Cell_Culture Azido_Sugar_Precursor->Cell_Culture Metabolic_Incorporation Metabolic Incorporation Cell_Culture->Metabolic_Incorporation Azide-labeled_Glycans Cells with Azide-labeled Glycans Metabolic_Incorporation->Azide-labeled_Glycans Bioorthogonal_Reaction Bioorthogonal Reaction (SPAAC or Staudinger) Azide-labeled_Glycans->Bioorthogonal_Reaction Fluorescent_Probe Alkyne/Phosphine Fluorescent Probe Fluorescent_Probe->Bioorthogonal_Reaction Labeled_Cells Fluorescently Labeled Cells Bioorthogonal_Reaction->Labeled_Cells Microscopy Microscopy Labeled_Cells->Microscopy Imaging_Data Imaging Data Microscopy->Imaging_Data

Caption: Workflow for metabolic labeling and imaging of cellular glycans.

Conclusion

The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioconjugation. Its bioorthogonality, coupled with the development of highly efficient ligation chemistries, has enabled researchers to probe and manipulate biological systems with unprecedented precision. From elucidating fundamental cellular processes to designing next-generation antibody-drug conjugates, the applications of azide-based bioconjugation continue to expand. By understanding the underlying principles, quantitative kinetics, and detailed experimental protocols, researchers can effectively harness the power of the azide group to advance their scientific and therapeutic goals.

References

An In-depth Technical Guide to PEGylation Reagents for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized strategy in drug discovery and development, involving the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of drugs, including proteins, peptides, antibody fragments, and small molecules. The benefits of PEGylation are numerous and include increased drug stability, prolonged circulating half-life, reduced immunogenicity, and improved solubility. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer that creates a protective layer around the drug molecule, shielding it from enzymatic degradation and renal clearance.[1][2]

This technical guide provides a comprehensive overview of PEGylation reagents, their chemistries, and their applications in drug discovery. It includes detailed experimental protocols for common PEGylation and characterization techniques, quantitative data for comparing different PEGylation strategies, and visual representations of relevant biological pathways and experimental workflows.

Types of PEGylation Reagents and Chemistries

The choice of PEGylation reagent is critical and depends on the functional groups available on the drug molecule, the desired degree of PEGylation, and whether a random or site-specific approach is preferred. PEGylation reagents are typically classified as first-generation or second-generation, with the latter offering greater selectivity and control over the conjugation process.[3][4]

First-Generation PEGylation: This approach generally involves the random attachment of PEG to multiple sites on the protein surface, most commonly targeting amine groups on lysine (B10760008) residues. While effective in increasing the hydrodynamic size of the molecule, this can lead to a heterogeneous mixture of PEGylated species with varying biological activity and pharmacokinetic profiles.[4][5]

Second-Generation PEGylation: These reagents and techniques aim for site-specific attachment of PEG, resulting in a more homogeneous product with preserved biological activity. This can be achieved by targeting specific amino acids (like cysteine), the N-terminus of a protein, or by using enzymatic methods.[3][6]

A variety of reactive functional groups are used to activate PEG for conjugation. The selection of the appropriate reactive group is crucial for controlling the specificity and stability of the PEG-drug linkage.

Commonly Used PEGylation Chemistries:
  • Amine-Reactive PEGylation: This is the most common approach, targeting the abundant lysine residues on the surface of proteins. Reagents like PEG-NHS esters form stable amide bonds.[7][8]

  • Thiol-Reactive PEGylation: This strategy targets free cysteine residues, which are less abundant than lysines, allowing for more site-specific modification. PEG-maleimide is a commonly used reagent that forms a stable thioether bond.[6][9]

  • Carbonyl-Reactive PEGylation: PEG-hydrazide reagents react with aldehydes and ketones, which can be introduced into proteins through oxidation of carbohydrate moieties.

  • Carboxyl-Reactive PEGylation: PEG-amine reagents can be coupled to carboxylic acid groups (aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry.

  • Click Chemistry: This bioorthogonal chemistry involves the reaction between an azide (B81097) and an alkyne, offering high specificity and efficiency for PEGylation.

Quantitative Data on PEGylation Strategies

The effectiveness of a PEGylation strategy can be evaluated based on several quantitative parameters, including reaction efficiency, drug loading capacity, and the impact on the drug's pharmacokinetic profile.

Table 1: Comparison of Reaction Kinetics for Common PEGylation Reagents
PEG Reagent TypeTarget Functional GroupTypical Reaction pHRelative Reaction RateStability of LinkageKey Considerations
PEG-NHS Ester Primary Amines (Lysine, N-terminus)7.0 - 8.5FastStable Amide BondProne to hydrolysis at higher pH. Can lead to random conjugation.[7][10]
PEG-Aldehyde Primary Amines (N-terminus specific at lower pH)5.5 - 7.0ModerateStable Secondary Amine BondRequires a reducing agent (e.g., NaCNBH₃). Offers better N-terminal selectivity.[11][12]
PEG-Maleimide Thiols (Cysteine)6.5 - 7.5Very FastStable Thioether BondHighly specific for free cysteines. Potential for maleimide (B117702) hydrolysis.[6]
PEG-Hydrazide Carbonyls (Aldehydes, Ketones)5.0 - 7.0ModerateHydrazone BondCan be used for site-specific modification of glycoproteins after oxidation.
Table 2: Drug Loading Capacity of Different PEG Architectures in Nanoparticles
PEG ArchitectureDrug TypeNanoparticle CoreDrug Loading Efficiency (%)Drug Loading Capacity (%)Reference
Linear PEG DoxorubicinPLGA55 - 755 - 10-
Branched PEG PaclitaxelPLGA60 - 808 - 12[13][14]
Linear PEG CurcuminPLA-PEG-PLA43.9 - 61.4Not Specified[15]
Linear PEG CurcuminPEG-PLA-PEG36.2 - 52.3Not Specified[15]
Table 3: Impact of PEGylation on the Half-Life of Therapeutic Proteins
ProteinNative Half-LifePEG Size (kDa) & ArchitecturePEGylated Half-LifeFold IncreaseReference
Interferon-α2a~2-3 hours12 (Linear)~60-80 hours~20-40[16]
Interferon-α2b~2-3 hours12 (Linear)~50-70 hours~17-35[16]
G-CSF~3.5 hours20 (Linear)~15-80 hours~4-23[17]
Factor VIII~12 hours60 (Branched)~19 hours~1.6[18]
Factor IX~18-34 hours40 (Linear)~90-104 hours~5[18]
TNF NanobodyNot Specified40 (Linear)--[19]
TNF NanobodyNot Specified40 (2x20 kDa Branched)Longer than linear-[19]
TNF NanobodyNot Specified40 (4x10 kDa Branched)Longest-[19]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation and the subsequent characterization of the conjugates.

Protocol 1: Random PEGylation of a Protein using PEG-NHS Ester[7][20][21]

Materials:

  • Protein of interest

  • mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SCM reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add the desired molar excess of the mPEG-SCM stock solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted mPEG-SCM.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, MALDI-TOF mass spectrometry, or SEC-MALS to determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

Materials:

  • Purified PEGylated protein

  • Unmodified protein (control)

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air dry at room temperature, forming co-crystals of the sample and matrix.

  • Data Acquisition: Load the target plate into the mass spectrometer. Acquire mass spectra in linear mode, which is suitable for large molecules.

  • Data Analysis: The mass spectrum of the unmodified protein will show a single major peak corresponding to its molecular weight. The spectrum of the PEGylated protein will show a series of peaks, with each peak representing the protein with a different number of attached PEG chains. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain. The distribution of the peaks provides information on the heterogeneity of the PEGylation.

Protocol 3: Characterization of PEGylated Proteins by SEC-MALS[22][23][24]

Materials:

  • Purified PEGylated protein

  • Size-Exclusion Chromatography (SEC) system

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

  • UV detector

  • Appropriate SEC column and mobile phase

Procedure:

  • System Setup: Equilibrate the SEC-MALS-RI-UV system with the chosen mobile phase until stable baselines are achieved for all detectors.

  • Sample Injection: Inject the purified PEGylated protein sample onto the SEC column.

  • Data Collection: Collect data from all four detectors (SEC, MALS, RI, and UV) as the sample elutes from the column.

  • Data Analysis:

    • The SEC separates the different species in the sample based on their hydrodynamic radius.

    • The MALS detector measures the light scattered by the eluting molecules to determine their absolute molar mass.

    • The UV detector measures the protein concentration.

    • The RI detector measures the concentration of both the protein and the PEG.

    • By combining the data from these detectors, the molar mass of the protein and the attached PEG can be determined for each eluting peak, providing a detailed characterization of the different PEGylated species present in the sample.[20][21]

Visualizing PEGylation Concepts with Graphviz

Diagrams created using the DOT language can effectively illustrate complex biological pathways, experimental workflows, and logical relationships in PEGylation.

Signaling Pathways Modulated by PEGylated Drugs

PEGylated drugs can modulate various signaling pathways. For example, a PEGylated inhibitor of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling involved in cell proliferation and survival. Similarly, a PEGylated TNF-alpha inhibitor can interfere with the inflammatory cascade mediated by this cytokine.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PEG_Inhibitor PEGylated EGFR Inhibitor PEG_Inhibitor->EGFR Blocks Binding RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

TNF_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR TNFa->TNFR Binds & Activates PEG_Inhibitor PEGylated TNF-α Inhibitor PEG_Inhibitor->TNFa Neutralizes TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Pathway TRAF2->NFkB JNK JNK Pathway TRAF2->JNK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis

TNF-α Signaling Pathway Inhibition
Experimental Workflows

Visualizing the steps involved in different PEGylation strategies can aid in understanding and planning experiments.

PEGylation_Workflows cluster_random Random PEGylation (e.g., Lysine) cluster_sitespecific Site-Specific PEGylation (e.g., Cysteine) Start_R Start with Native Protein React_R React with excess Amine-Reactive PEG (e.g., PEG-NHS) Start_R->React_R Result_R Heterogeneous Mixture of PEGylated Isomers React_R->Result_R Purify_R Purification (e.g., IEX) Result_R->Purify_R Product_R Isolated PEGylated Protein Purify_R->Product_R Start_SS Start with Engineered Protein (single free Cysteine) React_SS React with Thiol-Reactive PEG (e.g., PEG-Maleimide) Start_SS->React_SS Result_SS Homogeneous PEGylated Product React_SS->Result_SS Purify_SS Purification (e.g., SEC) Result_SS->Purify_SS Product_SS Single Isomer PEGylated Protein Purify_SS->Product_SS

Random vs. Site-Specific PEGylation
Logical Relationships

A diagram can effectively summarize the evolution and characteristics of different generations of PEGylation reagents.

PEG_Generations Gen1 First-Generation PEG Reagents Gen2 Second-Generation PEG Reagents Gen1->Gen2 Evolution towards greater control Gen1_char Characteristics: - Linear, low MW (<12 kDa) - Random conjugation (mainly lysine) - Heterogeneous products - Potential for reduced activity Gen1->Gen1_char Gen1_reagents Examples: - mPEG-SPA - mPEG-SS - mPEG-NPC Gen1->Gen1_reagents Gen2_char Characteristics: - Linear or branched, high MW (>20 kDa) - Site-specific conjugation - Homogeneous products - Preserved activity - Releasable linkers Gen2->Gen2_char Gen2_reagents Examples: - PEG-Aldehyde - PEG-Maleimide - Branched PEGs - Enzymatic conjugation Gen2->Gen2_reagents

First vs. Second Generation PEGylation

Conclusion

PEGylation remains a cornerstone technology in drug delivery, offering a powerful means to improve the therapeutic potential of a wide range of molecules. The selection of the appropriate PEGylation reagent and strategy is paramount to achieving the desired balance of enhanced pharmacokinetics and retained biological activity. This guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals, from the fundamental chemistries to detailed experimental protocols and quantitative comparisons. As the field continues to evolve with the development of novel PEG architectures and site-specific conjugation methods, a thorough understanding of these principles will be essential for the successful design and development of next-generation PEGylated therapeutics.

References

The Cornerstone of Modern Bioconjugation: An In-depth Technical Guide to Discrete PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the technologies available, discrete Polyethylene Glycol (dPEG®) linkers have emerged as a superior class of molecules, offering unparalleled precision and control in the design of complex bioconjugates. This guide provides a comprehensive technical overview of dPEG® linkers, including their fundamental properties, quantitative performance data, detailed experimental protocols, and workflows for their application in drug development.

Introduction to Discrete PEG (dPEG®) Linkers

Polyethylene Glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer widely used to improve the pharmacological properties of therapeutic molecules.[1][2] Traditional PEG reagents are polydisperse, meaning they consist of a mixture of polymers with a range of molecular weights.[3][4] This heterogeneity can lead to batch-to-batch variability and a lack of precise control over the final bioconjugate, posing significant challenges for regulatory approval and consistent clinical performance.[3]

Discrete PEG (dPEG®) linkers resolve this issue by being single molecular weight compounds with a precisely defined number of ethylene (B1197577) glycol units.[2][5] This monodispersity ensures homogeneity in the final product, allowing for meticulous optimization of a drug's characteristics.[3] Manufactured through a controlled synthetic process rather than polymerization, dPEG® linkers are highly pure and offer a wide array of functional groups and architectures to suit diverse bioconjugation needs.[2][6]

The primary advantages of using dPEG® linkers in bioconjugation include:

  • Improved Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic payloads, preventing aggregation and enabling the use of more potent drugs.[2][7]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance, prolong circulation half-life, and improve overall drug exposure.[8][9]

  • Reduced Immunogenicity: The flexible PEG chain can "shield" the bioconjugate from the immune system, reducing the likelihood of an immune response.[3][7]

  • Precise Spacer Control: The defined length of dPEG® linkers allows for precise control over the distance between the targeting moiety and the payload, which can be critical for optimal biological activity.[7]

  • Homogeneity and Reproducibility: The use of monodisperse linkers results in a homogeneous final product, ensuring batch-to-batch consistency and a well-defined structure-activity relationship.[3]

Quantitative Impact of dPEG® Linkers on Bioconjugate Properties

The choice of dPEG® linker length and architecture has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key data from various studies, providing a basis for rational linker selection.

Table 1: Effect of dPEG® Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
dPEG® Length (Number of PEG units)ADC PlatformChange in Half-life (t½)Change in Clearance (CL)Reference(s)
0 (non-PEGylated control)Anti-CD30 MMAEBaselineBaseline[4][8]
2Anti-CD30 MMAEIncreasedDecreased[4]
4Anti-CD30 MMAEFurther IncreasedFurther Decreased[4]
8Anti-CD30 MMAESignificantly IncreasedSignificantly Decreased (near optimal)[4][8]
12Anti-CD30 MMAESimilar to PEG8Similar to PEG8[4]
24Anti-CD30 MMAESimilar to PEG8Similar to PEG8[4][10]

Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and experimental model.

Table 2: Influence of dPEG® Linker Length on In Vitro Cytotoxicity of Drug Conjugates
dPEG® Length (PEG Molecular Weight)Conjugate TypeFold Reduction in Cytotoxicity (IC50)Reference(s)
0 (No PEG)Affibody-MMAE1 (Baseline)[11]
4 kDaAffibody-MMAE4.5[11]
10 kDaAffibody-MMAE22[11]

Note: The reduction in in vitro cytotoxicity with longer PEG chains may be offset by improved in vivo efficacy due to enhanced pharmacokinetics.[11]

Table 3: Impact of PEGylation on Protein Thermal Stability
ProteinPEGylation StatusMelting Temperature (Tm)Change in Tm (ΔTm)Reference(s)
Model Protein 1Unmodified72.7 °CN/A[12]
Model Protein 1PEGylated71.0 °C-1.7 °C[12]
Model Protein 2UnmodifiedBaselineN/A[12]
Model Protein 2PEGylatedIncreasedPositive[12]

Changes in thermal stability upon PEGylation can be protein-specific, with some proteins showing a slight decrease in Tm while others exhibit increased thermal stability.[12]

Experimental Protocols for dPEG® Linker Conjugation

The versatility of dPEG® linkers stems from the wide array of available reactive functional groups. Below are detailed methodologies for common bioconjugation strategies using dPEG® linkers.

Amine-Reactive Conjugation via NHS Ester

This is a widely used method for conjugating dPEG® linkers to primary amines, such as those on lysine (B10760008) residues of antibodies.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • dPEG®-NHS Ester (e.g., MAL-dPEG®-NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as a desalting column or dialysis against PBS, pH 7.2-8.0.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • dPEG®-NHS Ester Solution Preparation:

    • Bring the vial of dPEG®-NHS Ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dPEG®-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dPEG®-NHS Ester solution to the antibody solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted dPEG®-NHS Ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted dPEG® linker and other small molecules by SEC or dialysis.

    • Collect the fractions containing the purified dPEGylated antibody.

Thiol-Reactive Conjugation via Maleimide (B117702)

This method provides a more site-specific approach by targeting free sulfhydryl groups on cysteine residues.

Materials:

  • Antibody with available cysteine residues (native or engineered)

  • Reducing agent (e.g., TCEP or DTT)

  • dPEG®-Maleimide (e.g., NHS-dPEG®-Maleimide)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Purification system (e.g., desalting column)

Protocol:

  • Antibody Reduction (if necessary):

    • To target native disulfides, reduce the antibody with a 10-50 fold molar excess of TCEP in the reaction buffer for 30-60 minutes at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • dPEG®-Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the dPEG®-Maleimide in DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dPEG®-Maleimide solution to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (optional but recommended):

    • Add a solution of free cysteine or N-acetylcysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using SEC or another suitable chromatography method to remove excess reagents.

Bioorthogonal Conjugation via Click Chemistry

Click chemistry offers highly specific and efficient conjugation under mild, biocompatible conditions. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions are widely used.

Materials:

  • Biomolecule with a terminal alkyne or azide (B81097) functionality

  • dPEG® linker with the complementary functionality (azide or alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 100 mM sodium ascorbate (B8700270) in water (freshly prepared), and 200 mM THPTA in water.

    • Dissolve the alkyne- or azide-functionalized biomolecule and the corresponding dPEG® linker in the reaction buffer.

  • Catalyst Premix:

    • Shortly before the reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the solution containing the biomolecule and dPEG® linker, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method (e.g., SEC, dialysis) to remove the copper catalyst and excess reagents.

Materials:

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO)

  • dPEG®-Azide

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of dPEG®-Azide in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dPEG®-Azide solution to the biomolecule solution.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Purify the conjugate using a suitable chromatographic method to remove the excess dPEG®-Azide.

Characterization of dPEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and desired properties of the final dPEGylated product.

Key Analytical Techniques:

  • UV-Vis Spectroscopy: Used to determine the concentration of the protein and, in the case of ADCs, to calculate the drug-to-antibody ratio (DAR) by measuring the absorbance of the antibody and the payload at their respective maximal wavelengths.

  • Size-Exclusion Chromatography (SEC): A primary method for assessing purity and detecting aggregation. It separates molecules based on their hydrodynamic radius, allowing for the separation of the monomeric conjugate from aggregates and unreacted components.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADC analysis, HIC separates species based on hydrophobicity.[13][14] It can resolve ADCs with different DARs, providing information on the drug load distribution.[13]

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the successful conjugation and the homogeneity of the product.[15][16] Techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) are powerful tools for analyzing intact conjugates, subunits, and peptide fragments (peptide mapping) to confirm conjugation sites.[15][16]

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the development and application of dPEG® linkers.

ADC_Development_Workflow cluster_0 Component Selection & Preparation cluster_1 Bioconjugation cluster_2 Characterization cluster_3 Preclinical Evaluation Antibody Selection Antibody Selection Conjugation Chemistry Conjugation Chemistry Antibody Selection->Conjugation Chemistry Payload Selection Payload Selection Payload Selection->Conjugation Chemistry dPEG Linker Selection dPEG Linker Selection dPEG Linker Selection->Conjugation Chemistry Purification Purification Conjugation Chemistry->Purification DAR Determination DAR Determination Purification->DAR Determination Purity & Aggregation Purity & Aggregation Purification->Purity & Aggregation In Vitro Assays In Vitro Assays Purity & Aggregation->In Vitro Assays Pharmacokinetics Pharmacokinetics In Vitro Assays->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Toxicology Toxicology In Vivo Efficacy->Toxicology

Caption: High-level workflow for the development of an Antibody-Drug Conjugate (ADC) using dPEG® linkers.

dPEG_Linker_Selection Define Application Define Application Payload Properties Payload Properties Define Application->Payload Properties Targeting Moiety Targeting Moiety Define Application->Targeting Moiety Desired PK Profile Desired PK Profile Define Application->Desired PK Profile Release Mechanism Release Mechanism Payload Properties->Release Mechanism Select PEG Length Select PEG Length Payload Properties->Select PEG Length Conjugation Site Conjugation Site Targeting Moiety->Conjugation Site Desired PK Profile->Select PEG Length Select Linker Architecture Select Linker Architecture Release Mechanism->Select Linker Architecture Select Functional Groups Select Functional Groups Conjugation Site->Select Functional Groups Optimal dPEG Linker Optimal dPEG Linker Select Linker Architecture->Optimal dPEG Linker Select Functional Groups->Optimal dPEG Linker Select PEG Length->Optimal dPEG Linker

Caption: Logical decision tree for selecting the optimal dPEG® linker for a specific bioconjugation application.

Experimental_Workflow_SPAAC Start Start Prepare DBCO-Protein Prepare DBCO-Protein Start->Prepare DBCO-Protein Prepare dPEG-Azide Prepare dPEG-Azide Start->Prepare dPEG-Azide Mix Reagents Mix Reagents Prepare DBCO-Protein->Mix Reagents Prepare dPEG-Azide->Mix Reagents Incubate Incubate Mix Reagents->Incubate 1-4h @ RT or 37°C Purify Conjugate Purify Conjugate Incubate->Purify Conjugate e.g., SEC Characterize Characterize Purify Conjugate->Characterize LC-MS, HIC End End Characterize->End

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a dPEG®-Azide linker.

Conclusion

Discrete PEG linkers represent a pivotal technology in the field of bioconjugation, providing an essential toolkit for the rational design of advanced therapeutics. Their defined structure overcomes the limitations of traditional polydisperse PEGs, enabling the creation of homogeneous, highly characterized, and reproducible bioconjugates. By carefully selecting the appropriate dPEG® linker architecture, length, and functional groups, researchers can fine-tune the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic index of their drug candidates. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and drug developers aiming to harness the full potential of dPEG® technology to create safer and more effective medicines.

References

stability and storage of azide PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Azide (B81097) PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers featuring a terminal azide (N₃) group are indispensable tools in bioconjugation, drug delivery, and materials science.[1][2][3] Their utility stems from the azide's participation in highly selective and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] The PEG component, a flexible and hydrophilic polymer, enhances the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugates.[1][7][8] This guide provides a comprehensive overview of the stability and proper storage of azide PEG linkers, ensuring their optimal performance in research and development.

Chemical Stability of the Azide Group

The azide functional group is known for its high selectivity and stability under a wide range of conditions, making it a robust component for bioconjugation.[4] However, its stability is influenced by several factors, including its molecular structure and the presence of other chemical entities.

Structural Influences on Stability:

  • Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally correlates with greater stability.[9] Azides with a low C/N ratio can be highly energetic and potentially explosive.[9] It is recommended that the total number of nitrogen atoms in an organic azide does not exceed the number of carbon atoms.[10]

  • Electronic Effects: Electron-withdrawing groups attached to the azide moiety tend to decrease thermal stability, while electron-donating groups can increase it.[9][11]

  • Steric Hindrance: Increased steric bulk around the azide group can influence its stability, although the effects can be complex.[9]

Compatibility and Reactivity:

The azide group is bioorthogonal, meaning it does not typically react with biological nucleophiles.[12] It is stable in aqueous conditions over a broad pH range (pH 4 to 12) and is tolerant of a wide variety of functional groups.[6] However, azides are incompatible with certain substances and should be stored away from them.[10]

Incompatible Materials:

  • Carbon disulfide

  • Bromine

  • Dimethyl sulfate

  • Nitric acid

  • Heavy metals and their salts

  • Strong acids (can form hydrazoic acid, which is toxic and explosive)

Stability of the PEG Linker

The PEG component of the linker is generally stable but can be susceptible to degradation under certain conditions.

  • Hydrolytic Stability: PEG linkers can contain ester bonds that are susceptible to hydrolysis, especially at non-neutral pH.[7][13] The rate of hydrolysis is influenced by pH and temperature.[13]

  • Oxidative Stability: The ether linkages in the PEG backbone can be prone to oxidation.[1][8] Thioether linkages, if present, are also susceptible to oxidation.[1]

  • Enzymatic Degradation: While generally considered biocompatible, PEG linkers can be vulnerable to enzymatic attack in certain biological environments.[1]

Quantitative Stability Data

The following tables summarize key stability parameters for azide PEG linkers and related compounds.

Table 1: Thermal Stability of Organic Azides

Compound ClassExampleDecomposition Onset (T_onset_)Notes
Alkyl AzidesN₃-CH₂-R (R:CH₃)225°CThermal stability decreases with electron-withdrawing 'R' groups.[11]
Alkyl AzidesN₃-CH₂-R (R:OCH₃)173°CElectron-withdrawing groups lower the decomposition temperature.[11]
Alkyl AzidesN₃-CH₂-R (R:CONH₂)157°CThermal stability is influenced by substituent effects.[11]
Alkyl AzidesN₃-CH₂-R (R:COCH₃)130°CStronger electron-withdrawing groups lead to lower stability.[11]
General Alkyl Azides(nC + nO) / nN ≥ 3> 175°CRelatively stable and decompose only at higher temperatures.[14]

Table 2: Hydrolytic Stability of NHS Esters (Commonly used with PEG linkers)

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and serves as a guideline for PEG linkers containing this functionality.[15]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of azide PEG linkers.

Long-Term Storage:

  • Temperature: Store at -20°C or lower in a freezer.[16][17][18] For some conjugated antibodies, storage at 2-8°C is recommended to avoid damage from freezing.[19][20]

  • Atmosphere: Store under an inert atmosphere, such as dry Argon or Nitrogen, to prevent oxidation.[21]

  • Light Protection: Protect from light to prevent photochemical decomposition.[14][21] Store in dark vials or wrap vials in foil.[19][22]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis, especially for moisture-sensitive functional groups like NHS esters.[21][23] Equilibrate the vial to room temperature before opening to avoid moisture condensation.[15][23]

Handling:

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the reagent, it is recommended to aliquot the linker into single-use volumes.[20][22]

  • Solution Preparation: Dissolve azide PEG linkers immediately before use.[23] Do not prepare stock solutions for long-term storage, especially for those containing hydrolytically unstable groups like NHS esters.[15][23] Discard any unused reconstituted reagent.[23]

  • Solvents: Many azide PEG linkers are soluble in organic solvents like DMSO or DMF before being diluted into an aqueous buffer.[23]

Experimental Protocols

Protocol 1: Quantification of Azide Groups using FTIR Spectroscopy

This method is suitable for analyzing azide-modified surfaces.[24]

Methodology:

  • Sample Preparation: Place the azide-modified surface (e.g., a silicon wafer) on the sample holder of the FTIR instrument.

  • Data Acquisition: Record the infrared spectrum, paying close attention to the region around 2100 cm⁻¹.

  • Analysis: The characteristic asymmetric stretching vibration of the azide group (N₃) will appear as a peak at approximately 2100 cm⁻¹.[24] The intensity or area of this peak is proportional to the number of azide groups present.[24]

Protocol 2: Quantification of Azide Groups using a SPAAC-Based Fluorescence Assay

This protocol is applicable for quantifying azides in biological systems.[24]

Methodology:

  • Cell Preparation: Prepare azide-labeled cells and wash them with a suitable buffer like PBS.

  • Incubation: Incubate the cells with a solution of a cyclooctyne-fluorophore (e.g., 25 µM DBCO-Fluor 488) for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any unbound fluorescent probe.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The mean fluorescence intensity of the cell population is proportional to the number of surface azides.[24] A standard curve can be generated using beads with a known number of azide groups for absolute quantification.[24]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a CuAAC reaction.[25]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule.

    • Prepare a stock solution of the azide-PEG-linker.

    • Prepare a stock solution of the copper(I) catalyst. This can be done by mixing CuSO₄ and a reducing agent like sodium ascorbate (B8700270) with a stabilizing ligand such as THPTA.[25] A common ratio for the catalyst solution is 1:5 of Cu:ligand.[5]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne and azide reagents in a suitable solvent.

    • Add the pre-complexed copper catalyst to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[25]

  • Purification: Purify the product to remove the catalyst and any excess reagents using appropriate methods like dialysis or chromatography.[5]

Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction Cycloaddition Azide R1-N3 (Azide) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne R2-C≡CH (Alkyne) Alkyne->Intermediate Cu_I Cu(I) Catalyst Cu_I->Intermediate Catalyzes Intermediate->Cu_I Regenerates Triazole 1,4-disubstituted Triazole Intermediate->Triazole Forms

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants_spaac Reactants cluster_reaction_spaac Cycloaddition (Catalyst-Free) Azide_SPAAC R1-N3 (Azide) Triazole_SPAAC Stable Triazole Product Azide_SPAAC->Triazole_SPAAC Reacts with Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->Triazole_SPAAC

Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

Stability_Workflow start Start: Azide PEG Linker Sample storage Store under defined conditions (Temp, pH, Light) start->storage sampling Take samples at time intervals storage->sampling analysis Analyze for degradation (e.g., FTIR, HPLC, NMR) sampling->analysis quantification Quantify remaining azide groups analysis->quantification data Plot degradation curve and determine shelf-life quantification->data

Caption: General workflow for assessing the stability of azide PEG linkers.

References

An In-depth Technical Guide to Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG15-t-butyl ester, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates a key reaction pathway.

Introduction to PEGylation and Azido-PEG Linkers

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a well-established strategy in pharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This modification can increase a drug's stability, solubility, and circulation half-life, while reducing its immunogenicity.[1][2][3]

Azido-PEG-t-butyl ester is a type of PEG linker featuring an azide (B81097) (-N3) group at one end and a t-butyl ester protected carboxyl group at the other. The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][5] Specifically, the azide allows for a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage with alkyne-containing molecules.[5][6][7] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to amine-containing biomolecules.[7] The PEG15 chain provides a long, flexible, and hydrophilic spacer, which is often crucial for optimizing the properties of the final conjugate.

Physicochemical and Technical Data

While a specific CAS number for this compound is not consistently reported, data for this molecule and its shorter-chain analogs are available from various suppliers. This information is summarized in the table below for comparative purposes.

PropertyThis compoundAzido-PEG1-t-butyl esterAzido-PEG3-acid tert-butyl ester
CAS Number None Reported[8]1374658-85-1[4][6]252881-73-5[9]
Molecular Formula C37H73N3O17[8]C9H17N3O3[4][6]C13H25N3O5[9]
Molecular Weight 831.99 g/mol [8]215.3 g/mol [6]303.35 g/mol [9]
Purity ≥98%[8]>98%[6]Not Specified
Appearance Not SpecifiedNot SpecifiedColorless liquid[9]
Storage Condition Not Specified-20°C[6]≤ -20°C[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of Azido-PEG-t-butyl ester linkers. These protocols are based on established chemical principles and procedures reported for similar compounds.[10][11]

1. General Synthesis of Azido-PEG-t-butyl ester

This protocol describes a general method for the synthesis of an Azido-PEG-t-butyl ester from a corresponding bromo- or tosylo-PEG-t-butyl ester precursor.

Materials:

  • Bromo- or Tosylo-PEG15-t-butyl ester

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF) or water[10]

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction flask, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve the Bromo- or Tosylo-PEG15-t-butyl ester in DMF or water.[10]

  • Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.[10]

  • Heat the reaction mixture to 70-85°C and stir for 2 to 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • If DMF is used as the solvent, remove it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

2. Deprotection of the t-butyl Ester

The t-butyl ester can be removed under acidic conditions to reveal the carboxylic acid, which can then be activated for conjugation to amine groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon source

Procedure:

  • Dissolve the this compound in DCM in a reaction flask.

  • Add an excess of TFA (e.g., in a 1:1 v/v ratio with DCM) to the solution at room temperature.

  • Stir the reaction mixture under an inert atmosphere (nitrogen or argon) for 1 to 4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can be used to ensure complete removal of TFA.[10]

  • The resulting Azido-PEG15-acid can be used directly in the next step or purified if necessary.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the conjugation of the azido-PEG linker to an alkyne-functionalized molecule.

Materials:

  • Azido-PEG15-linker (with either a protected or deprotected carboxyl group, depending on the desired final product)

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the alkyne-functionalized molecule and the Azido-PEG15-linker in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4 in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Upon completion, the PEGylated product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Illustrative Workflow and Signaling Pathway Considerations

The following diagrams illustrate a typical experimental workflow for bioconjugation using this compound and a conceptual representation of how PEGylation can affect drug interaction with a cell.

experimental_workflow cluster_synthesis Linker Preparation cluster_conjugation Bioconjugation cluster_click_chem Click Chemistry start This compound deprotection Deprotection (TFA/DCM) start->deprotection activated_linker Azido-PEG15-acid deprotection->activated_linker coupling Amide Bond Formation activated_linker->coupling EDC/NHS Coupling biomolecule Amine-containing Biomolecule (e.g., Protein) biomolecule->coupling azido_peg_protein Azido-PEG-Protein Conjugate coupling->azido_peg_protein click_reaction Triazole Formation azido_peg_protein->click_reaction CuAAC Reaction (CuSO4/NaAsc) alkyne_molecule Alkyne-functionalized Payload (e.g., Drug) alkyne_molecule->click_reaction final_product Final Bioconjugate (e.g., ADC) click_reaction->final_product

Caption: Experimental workflow for creating a bioconjugate.

signaling_pathway cluster_drug_interaction Drug-Receptor Interaction cluster_cellular_effects Cellular Effects cluster_pharmacokinetics Pharmacokinetic Effects unmodified_drug Unmodified Drug receptor Cell Surface Receptor unmodified_drug->receptor High Affinity Binding clearance Renal Clearance/ Enzymatic Degradation unmodified_drug->clearance Rapid pegylated_drug PEGylated Drug pegylated_drug->receptor Steric Hindrance (Potentially Altered Binding) pegylated_drug->clearance Reduced signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) receptor->signaling cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling->cellular_response

Caption: Impact of PEGylation on drug-receptor interaction.

Conclusion

This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its dual functionality allows for the sequential or orthogonal attachment of different molecules, while the long PEG chain imparts beneficial pharmacokinetic properties. The protocols and data provided in this guide serve as a resource for researchers and scientists working to design and synthesize next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when working with azides.

References

Methodological & Application

Application Notes: Azido-PEG15-t-butyl Ester for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker features a terminal azide (B81097) group for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) – a cornerstone of "click chemistry" – and a t-butyl ester group that serves as a protected carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer, consisting of 15 ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid, which can then be used for further functionalization.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, often aqueous conditions.[1][2][3][][5] This makes it an ideal tool for covalently linking molecules in complex biological environments.[2] The PEG linker itself offers several advantages, including increased water solubility, reduced immunogenicity, and improved in vivo stability of the conjugated molecule.[6][7][8][9][10]

Applications

The unique structure of this compound makes it a versatile tool for a range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach cytotoxic drugs to monoclonal antibodies, improving the solubility and stability of the ADC.[7][9][10] The terminal carboxylic acid (after deprotection) can be used to conjugate to the antibody, while the azide can be clicked onto an alkyne-modified drug.

  • PROTACs: This linker is suitable for connecting a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.[11][12] The length of the PEG chain can be critical for optimal ternary complex formation and target degradation.

  • Peptide and Oligonucleotide Modification: Peptides and oligonucleotides can be functionalized with this linker to improve their therapeutic properties, such as circulation half-life and bioavailability.[9]

  • Surface Modification and Nanoparticle Functionalization: The azide group can be used to attach biomolecules to alkyne-functionalized surfaces or nanoparticles, facilitating the development of targeted drug delivery systems and diagnostic tools.[6][9]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, t-BuOH/water mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically 1:1.5 to 1:3).

    • Add the THPTA or TBTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be allowed to proceed overnight if necessary.

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Purification:

    • The purification method will depend on the nature of the conjugate.

    • For proteins and large biomolecules, the product can be purified by size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

    • For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid.

Materials:

  • Purified Azido-PEG15-conjugate with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

  • DCM/TFA cleavage solution (e.g., 50% TFA in DCM, v/v).

Procedure:

  • Reaction Setup:

    • Dissolve the purified t-butyl ester-protected conjugate in the DCM/TFA cleavage solution.

    • The reaction is typically carried out at room temperature.

  • Reaction and Work-up:

    • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

    • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The resulting deprotected conjugate can be used directly for the next step or purified further if necessary. The deprotection of the t-butyl group with TFA results in the formation of a t-butyl cation, which is subsequently deprotonated to form isobutylene (B52900) gas.[13]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with PEGylated azides. Note that specific yields may vary depending on the substrates and reaction conditions.

ParameterValue/RangeReference
Reactants Azido-PEG-linker, Alkyne-biomolecule
Molar Ratio (Azide:Alkyne) 1.5:1 to 3:1
Catalyst System CuSO₄, Sodium Ascorbate, THPTA/TBTA[14]
Solvent Aqueous buffer (PBS), DMSO/water, tBuOH/water[14]
Reaction Time 1 - 4 hours[15]
Temperature Room Temperature[15]
Typical Yield >90%[15]
Purity (Post-Purification) >95%

Visualizations

G Experimental Workflow for Bioconjugation and Deprotection cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Deprotection A This compound D Reaction Mixture A->D B Alkyne-functionalized Molecule B->D C CuSO4 / Sodium Ascorbate / Ligand C->D E Purification (SEC/HPLC) D->E Incubate RT, 1-4h F t-Butyl Protected Conjugate E->F G t-Butyl Protected Conjugate I Deprotection Reaction G->I H TFA / DCM H->I J Evaporation I->J Incubate RT, 1-2h K Final Carboxylic Acid Conjugate J->K G CuAAC Reaction and Deprotection Pathway cluster_reactants cluster_product cluster_final_product Azide R1-N3 (this compound) Triazole R1-Triazole-R2 (t-Butyl Protected Conjugate) Azide->Triazole Cu(I) Catalyst Alkyne R2-C≡CH (Alkyne-Molecule) Alkyne->Triazole CarboxylicAcid R1'-Triazole-R2 (Final Conjugate with COOH) Triazole->CarboxylicAcid TFA/DCM

References

Application Notes and Protocols for the Conjugation of Azido-PEG15-t-butyl Ester to Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone technique in bioconjugation and drug delivery, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Azido-PEG15-t-butyl ester is a versatile bifunctional linker, featuring a terminal azide (B81097) for "click" chemistry and a t-butyl protected carboxylic acid. This application note provides detailed protocols for the conjugation of this compound to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), followed by the deprotection of the t-butyl ester to yield a terminal carboxylic acid.

Reaction Overview

The overall process involves two key steps: the cycloaddition reaction to form a stable triazole linkage, and the subsequent deprotection of the t-butyl ester.

Step 1: Azide-Alkyne Cycloaddition

Two primary methods are employed for the conjugation of the azido-PEG linker to an alkyne:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used method utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[1][2] The reaction is typically carried out in aqueous or mixed aqueous/organic solvents.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant is ideal for biological applications where the cytotoxicity of copper is a concern.[3][4] It employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[3][5]

Step 2: t-Butyl Ester Deprotection

Following the conjugation, the t-butyl ester protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the terminal carboxylic acid.[6][7] This functional group can then be used for subsequent modifications.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)[8]

  • Sodium ascorbate[8]

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)[2][8]

  • Solvent: e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or DMF.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.[8]

    • Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.[8]

    • (Optional) Prepare a 10-100 mM stock solution of TBTA or THPTA in a compatible solvent (e.g., DMSO).[8]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

    • Add the this compound stock solution (typically 1.1-1.5 equivalents relative to the alkyne).[8]

    • Add the reaction solvent to achieve the desired final concentration (typically in the low millimolar range).

    • (Optional) If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).[8]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[8]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents).[8]

    • Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[8]

    • Stir the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the crude product can be purified using techniques such as size-exclusion chromatography (SEC) or reversed-phase chromatography (RPC) to remove unreacted starting materials and the copper catalyst.[][10]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the procedure for the copper-free conjugation of this compound with a cyclooctyne-functionalized molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-alkyne)

  • Solvent: e.g., PBS (pH 7.4), or a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or DMF.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, add the cyclooctyne-functionalized molecule solution.

    • Add the this compound stock solution. A molar excess of the azide linker (e.g., 2-4 fold) is a good starting point.[5] The final concentration of any organic solvent should be kept low if working with sensitive biomolecules.[5]

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[5] Reaction times may be shorter depending on the specific cyclooctyne used.[5] Monitor the reaction progress by an appropriate analytical method (TLC, LC-MS, HPLC).

  • Purification:

    • The purification of the conjugate can be achieved using chromatographic methods such as SEC or RPC.[][10]

Protocol 3: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • t-Butyl ester-protected conjugate

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM)[6]

  • Diethyl ether or petroleum ether for precipitation

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected conjugate in a solution of TFA in DCM (e.g., 1:1 v/v).[11]

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 3 to 5 hours.[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up and Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

    • Dissolve the residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not, such as diethyl ether.[6]

    • Induce precipitation of the product by adding a non-polar solvent like petroleum ether and continue stirring.[6]

    • Collect the precipitate by filtration or centrifugation and wash with the non-polar solvent.

    • Dry the final product under vacuum.

Data Presentation

The efficiency of the azide-alkyne cycloaddition reaction can vary depending on the specific substrates and reaction conditions. The following table summarizes typical reaction parameters and expected yields for CuAAC and SPAAC reactions involving PEG derivatives.

Reaction TypeAlkyne SubstrateAzide SubstrateCatalyst/ReagentSolventTime (h)TemperatureYield (%)
CuAAC Terminal AlkyneAzido-PEGCuSO₄/NaAscH₂O/t-BuOH1-4Room Temp>90%
CuAAC Propargyl-activated PEGAzido-functionalized biomoleculeCuSO₄/NaAsc/TBTAAqueous Buffer/SDS1-4Room TempHigh Conversion
SPAAC DBCO-functionalized proteinAzido-PEGNonePBS (pH 7.4)4-12Room TempHigh
SPAAC BCN-PEG4-alkyneAzide-modified proteinNonePBS (pH 7.4)4-12Room TempHigh

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided data serves as a general guideline.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to an alkyne, followed by deprotection.

experimental_workflow cluster_step1 Step 1: Azide-Alkyne Cycloaddition cluster_step2 Step 2: Deprotection start This compound + Alkyne/Cyclooctyne reaction CuAAC or SPAAC Reaction start->reaction Mix & Incubate conjugate PEG-Conjugate (t-butyl protected) reaction->conjugate Formation of Triazole Linkage purification Purification (SEC/RPC) conjugate->purification Crude Product deprotection_reagent TFA/DCM deprotection_reaction Acidic Deprotection deprotection_reagent->deprotection_reaction final_product Final PEG-Conjugate (Carboxylic Acid) deprotection_reaction->final_product Isolation purification->deprotection_reaction Purified Conjugate

Caption: General experimental workflow for conjugation and deprotection.

Signaling Pathway (Chemical Transformation)

The diagram below outlines the chemical transformations occurring during the conjugation and deprotection process.

chemical_transformation cluster_cycloaddition Cycloaddition cluster_deprotection Deprotection azide R1-N3 (this compound) triazole R1-Triazole-R2 (t-butyl protected conjugate) azide->triazole alkyne R2-C≡CH (Alkyne) alkyne->triazole catalyst Cu(I) or Strain catalyst->triazole final_product R1-Triazole-R2 (Carboxylic Acid) triazole->final_product acid H+ acid->final_product TFA

Caption: Chemical transformations in the two-step conjugation process.

References

Application Note & Protocol: Deprotection of Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and bioconjugates. Its stability to a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic strategies. In the context of PEGylation, a critical strategy for enhancing the therapeutic properties of pharmaceuticals, the use of t-butyl ester protected PEG linkers, such as Azido-PEG15-t-butyl ester, is common.

This application note provides a detailed protocol for the efficient deprotection of the t-butyl ester group from this compound to yield the corresponding carboxylic acid. The resulting Azido-PEG15-carboxylic acid is a valuable bifunctional linker, featuring a terminal azide (B81097) for "click" chemistry and a carboxyl group for amide bond formation, enabling the conjugation of a wide variety of molecules. The most common and effective method for this transformation is treatment with trifluoroacetic acid (TFA).

Reaction Mechanism

The deprotection of a t-butyl ester using trifluoroacetic acid proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation is subsequently deprotonated to form isobutylene, a volatile byproduct, or can be scavenged to prevent side reactions.

G cluster_0 TFA-Mediated Deprotection Mechanism A This compound B Protonation of Carbonyl Oxygen by TFA A->B + H+ (from TFA) C Formation of t-butyl cation and Azido-PEG15-carboxylic acid B->C C-O bond cleavage D Deprotonation of t-butyl cation C->D E Isobutylene (volatile byproduct) D->E - H+

TFA-Mediated Deprotection Mechanism

Data Presentation

The deprotection of t-butyl esters on polyethylene (B3416737) glycol (PEG) linkers using trifluoroacetic acid is generally a high-yielding reaction. While specific quantitative data for this compound is not extensively published in comparative tables, the following table summarizes representative data for the deprotection of similar PEG-t-butyl ester compounds, demonstrating the efficiency of the method.

Starting MaterialDeprotection ReagentSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
mPEG(5,000)-t-butyl esterTrifluoroacetic AcidDichloromethane (B109758)3Room Temperature95>99
PEG(40,000)-t-butyl esterTrifluoroacetic AcidDichloromethane3Room Temperature>99>99
Boc-NH-PEG-t-butyl ester50% TFA in DCMDichloromethane0.5 - 20 to Room TemperatureQuantitativeHigh

Note: The yields and purity are highly dependent on the specific substrate, reaction scale, and purification method. The provided data serves as a general guideline for the expected efficiency of the reaction.

Experimental Protocol

This protocol details the deprotection of this compound using trifluoroacetic acid in dichloromethane.

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

  • Argon or Nitrogen gas supply

  • Analytical balance

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254) and chamber

  • LC-MS system for reaction monitoring (optional)

Experimental Workflow Diagram

G cluster_1 Deprotection Workflow A Dissolve this compound in anhydrous DCM B Cool solution to 0°C A->B C Add Trifluoroacetic Acid (TFA) B->C D Stir at room temperature C->D E Monitor reaction by TLC or LC-MS D->E F Remove solvent and excess TFA under reduced pressure E->F Upon completion G Co-evaporate with toluene F->G H Precipitate product with diethyl ether G->H I Isolate and dry the final product (Azido-PEG15-carboxylic acid) H->I

Deprotection Workflow
Step-by-Step Procedure

  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

    • Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction:

    • Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 1:1 v/v mixture).

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2 to 5 hours.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2]

    • Dissolve the resulting crude product in a minimal amount of dichloromethane.

    • Induce precipitation of the product by adding the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 volumes).

    • Continue stirring for 15-30 minutes to ensure complete precipitation.

    • Collect the precipitated product by filtration or centrifugation.

    • Wash the solid product with cold diethyl ether to remove any remaining impurities.

    • Dry the final product, Azido-PEG15-carboxylic acid, under high vacuum to a constant weight.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of TFA. Ensure that the starting material is fully dissolved in the solvent.

  • Side Product Formation: The t-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. While less of a concern for this specific molecule, for more complex substrates, the addition of a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture can mitigate this issue.[2]

  • Difficulty in Precipitation: If the product oils out instead of precipitating, try using a different anti-solvent or a combination of anti-solvents. Ensure the diethyl ether is cold.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a robust and high-yielding method to obtain the corresponding carboxylic acid. This protocol provides a straightforward and reliable procedure for researchers in various fields, enabling the synthesis of well-defined PEGylated conjugates for a wide range of applications in drug delivery, diagnostics, and materials science.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and versatile method for forging stable triazole linkages.[1][2] Its reliability, specificity, and compatibility with a wide range of functional groups have cemented its importance in drug discovery, bioconjugation, and materials science.[3][4][5] This document provides detailed application notes and protocols to guide researchers in successfully implementing CuAAC reactions.

Core Concepts of CuAAC

The CuAAC reaction involves the coupling of a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.[6] This reaction is catalyzed by a copper(I) species, which can be introduced directly or generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[7] The use of a copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures complete regioselectivity.[8]

A key challenge in biological applications is the potential cytotoxicity of copper. To mitigate this and further enhance reaction efficiency, accelerating ligands are often employed. These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can protect sensitive biomolecules from oxidative damage.[9][10]

Reaction Components and Conditions

Successful CuAAC reactions depend on the careful selection and optimization of several key components:

  • Copper Source: The most convenient method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using sodium ascorbate.[11] Alternatively, Cu(I) salts like CuI or CuBr can be used directly, though they are less stable.[12]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent for generating Cu(I) from Cu(II) and maintaining a reducing environment to prevent oxidative side reactions.[6][11]

  • Ligands: Ligands are crucial for accelerating the reaction and protecting biomolecules. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred for aqueous media due to its higher water solubility.[13] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[9]

  • Solvents: CuAAC reactions are remarkably flexible in terms of solvent choice. They can be performed in a wide range of aqueous and organic solvents, including water, buffers (phosphate, HEPES), DMSO, DMF, and alcohols.[3][7][14] Co-solvents like DMSO are often used to improve the solubility of hydrophobic reactants.[13] Tris buffer should be avoided as it can inhibit the reaction by chelating copper.[15]

  • Reactants: The azide and alkyne components can be incorporated into a wide variety of molecules, including small molecules, proteins, nucleic acids, and polymers.[3] For bioconjugation, one of the components is typically in excess to drive the reaction to completion.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for CuAAC in different applications.

Table 1: Typical Reaction Conditions for Bioconjugation

ParameterConditionNotes
Alkyne Concentration 28.6 µM - 560 µMDependent on the specific biomolecule.[11]
Azide Concentration ~2-fold excess to alkyneA higher excess may be needed at very low alkyne concentrations.[9]
CuSO₄ Concentration 0.05 mM - 0.25 mMMaximal activity is often observed around 250 µM.[9]
Ligand (THPTA) Conc. 0.50 mM - 1.25 mMA 5:1 ligand to copper ratio is common.[9]
Sodium Ascorbate Conc. 5 mM
Temperature Room Temperature to 37°CHigher temperatures can be tested for hindered substrates.[15]
Reaction Time 1 hourCan be optimized based on reaction progress.[11]
pH 6.5 - 8.0[15]

Table 2: Reaction Conditions for Small Molecule Synthesis

ParameterConditionNotes
Reactant Concentration 0.5 mmol[12]
Catalyst Loading 0.5 mol%Can be as low as 25-50 ppm with highly active catalysts.[12]
Solvent Neat (solvent-free) or organic solvents (e.g., DMF, THF)[12][16]
Temperature Room Temperature[12]
Reaction Time 5 minutes to 24 hoursHighly dependent on the catalyst and substrates.[12][17]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation

This protocol is adapted for the conjugation of an azide-modified cargo molecule to an alkyne-functionalized biomolecule in an aqueous buffer.

Materials:

  • Alkyne-functionalized biomolecule

  • Azide-modified cargo

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare the biomolecule-alkyne solution in the reaction buffer to the desired final concentration.

  • Add the azide-modified cargo to the tube. A 2-fold molar excess relative to the alkyne is a good starting point.[9]

  • In a separate tube, premix the CuSO₄ and THPTA solutions. For a final copper concentration of 0.10 mM and a 5:1 ligand-to-copper ratio, you would add appropriate volumes to achieve final concentrations of 0.10 mM CuSO₄ and 0.50 mM THPTA in the final reaction volume.[9] Let the mixture stand for a few minutes.

  • Add the premixed copper/ligand solution to the reaction tube containing the biomolecule and azide.

  • Add the aminoguanidine solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1 hour.[11]

  • The reaction can be monitored by an appropriate analytical technique (e.g., fluorescence if using a fluorogenic azide, SDS-PAGE, or mass spectrometry).

  • Purify the conjugate using a suitable method like size-exclusion chromatography or affinity chromatography to remove excess reagents and the copper catalyst.[18]

Protocol 2: General Procedure for Small Molecule Synthesis

This protocol describes a typical CuAAC reaction for the synthesis of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Solvent (e.g., DMF or a t-BuOH/water mixture)

  • Base (optional, e.g., DIPEA)

Procedure:

  • To a reaction flask, add the organic azide (1 equivalent) and the terminal alkyne (1 equivalent).

  • Dissolve the reactants in the chosen solvent.

  • Add the copper(I) catalyst (e.g., 1-5 mol%).

  • If required, add a base like DIPEA (e.g., 1-2 equivalents).

  • Stir the reaction mixture at room temperature. The reaction can be heated if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate solvent and washing with water.

  • The product can be purified by filtration if it precipitates, or by column chromatography.

Visualizations

CuAAC Experimental Workflow

G Figure 1: General Experimental Workflow for CuAAC prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix Mix Reactants (Alkyne, Azide, Buffer) prep->mix premix Premix Catalyst (CuSO4 + Ligand) prep->premix add_cat Add Catalyst Mix mix->add_cat premix->add_cat initiate Initiate Reaction (Add Sodium Ascorbate) add_cat->initiate incubate Incubate (e.g., 1 hr at RT) initiate->incubate monitor Monitor Progress (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Product (e.g., Chromatography) monitor->purify analyze Analyze Final Product purify->analyze G Figure 2: Simplified Catalytic Cycle of CuAAC CuI Cu(I) Cu_acetylide R1-C≡C-Cu(I) CuI->Cu_acetylide + Alkyne - H+ Alkyne R1-C≡CH Metallacycle Six-membered Cu(III) metallacycle Cu_acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Copper triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Triazolide->Product + H+ Product->CuI Regenerates Catalyst

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react efficiently and specifically with an azide-functionalized molecule, forming a stable triazole linkage.[3][4]

The incorporation of polyethylene (B3416737) glycol (PEG) linkers, specifically a discrete PEG15 linker, into one of the reaction partners offers several advantages in bioconjugation. PEGylation enhances the hydrophilicity and biocompatibility of the labeled molecule, reduces steric hindrance between bulky substrates, and can improve the pharmacokinetic properties of therapeutic conjugates.[1][5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for performing SPAAC reactions with PEG15-containing reagents.

Key Advantages of SPAAC with PEG15

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[3]

  • High Specificity: The azide (B81097) and cyclooctyne groups are bioorthogonal, meaning they react selectively with each other without cross-reacting with native biological functionalities.[3][6]

  • Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, room temperature).[1][6]

  • Enhanced Properties with PEG15:

    • Increased Solubility: The hydrophilic nature of the PEG15 linker improves the aqueous solubility of hydrophobic molecules.

    • Reduced Steric Hindrance: The PEG15 spacer arm physically separates the reactive moiety from the biomolecule, which can lead to increased reaction rates.[1] Studies with shorter PEG linkers, such as PEG5, have demonstrated an average enhancement in reaction rates of 31 ± 16%.[7][8]

    • Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life.

Quantitative Data for SPAAC Reactions

The rate of a SPAAC reaction is described by a second-order rate constant (k₂). While direct experimental data for a PEG15 linker is not extensively published, we can extrapolate from data on other PEGylated and non-PEGylated DBCO derivatives. The inclusion of a PEG linker generally leads to an increase in the reaction rate compared to non-PEGylated analogues due to reduced steric hindrance.

ReactantsLinkerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Time (hr)Typical Yield (%)
DBCO-PEG15-Molecule A + Azide-Molecule BPEG15~0.2 - 1.5 (estimated)2 - 12>90
DBCO-PEG5-Trastuzumab + Model AzidesPEG50.18 - 0.37[7][8]4 - 12High
Sulfo DBCO-amine + Model AzidesNone0.27 - 1.22[1]1 - 8High
General DBCO Derivatives + AzidesVarious~0.1 - 2.0[1]1 - 24High

Note: The estimated second-order rate constant for a PEG15 linker is based on the observed trend of increased reaction rates with the inclusion of shorter PEG linkers and the general reactivity range of DBCO derivatives. Actual reaction rates will depend on the specific reactants, concentrations, temperature, and buffer conditions. Reaction times can be optimized by adjusting reactant concentrations; using a 1.5 to 10-fold molar excess of one reactant can help drive the reaction to completion.[9]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation with a DBCO-PEG15 Reagent

This protocol describes a general workflow for conjugating a DBCO-PEG15-functionalized molecule to an azide-modified biomolecule (e.g., a protein).

Materials:

  • DBCO-PEG15-NHS ester (or other activated ester for amine labeling)

  • Azide-modified protein in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7-9.

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Preparation of DBCO-PEG15 Stock Solution:

    • Immediately before use, dissolve the DBCO-PEG15-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Protein Preparation:

    • Dissolve the azide-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-PEG15-NHS ester stock solution to the protein solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted DBCO-PEG15-NHS ester, add the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO-PEG15 reagent and byproducts by SEC or dialysis.

    • For SEC, use a resin with an appropriate molecular weight cutoff for your protein.

    • For dialysis, use a cassette with a suitable molecular weight cutoff (e.g., 10K MWCO for an antibody) and dialyze against PBS at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[3][9]

    • The final conjugate can be characterized by SDS-PAGE, which should show a band shift corresponding to the mass of the attached DBCO-PEG15 moiety.

    • Store the purified conjugate at 4°C or -20°C for long-term stability.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry

The disappearance of the characteristic absorbance of the DBCO group at approximately 309 nm can be used to monitor the progress of the SPAAC reaction.[1]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Reactants (DBCO-PEG15-molecule and azide-molecule) in reaction buffer

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation:

    • Prepare the reaction mixture in the cuvette with a known initial concentration of the DBCO-PEG15 reagent. The concentration should be sufficient to give a reliable absorbance reading.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the final reactant to the cuvette.

    • Immediately begin recording the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction has reached completion.

  • Data Analysis (for pseudo-first-order kinetics):

    • If one reactant is in large excess, the reaction can be treated as pseudo-first-order.

    • Plot the natural logarithm of the absorbance at 309 nm versus time.

    • The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant.

Visualizations

SPAAC_Workflow Experimental Workflow for SPAAC with PEG15 cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_azide Prepare Azide-Modified Biomolecule in Buffer reaction Combine Reactants (2-12h at RT or 4°C overnight) prep_azide->reaction prep_dbco Dissolve DBCO-PEG15-NHS in Anhydrous DMSO prep_dbco->reaction purify Purify Conjugate (SEC or Dialysis) reaction->purify analyze Characterize Conjugate (UV-Vis, SDS-PAGE) purify->analyze store Store Purified Conjugate (4°C or -20°C) analyze->store

References

Application Notes and Protocols for Labeling Proteins with Azido-PEG15-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a fundamental technique in modern biological research and the development of novel therapeutics. Azido-PEG15-t-butyl ester is a versatile, heterobifunctional linker that facilitates the introduction of a bioorthogonal azide (B81097) handle onto a protein of interest. This linker possesses an NHS (N-Hydroxysuccinimide) ester, which reacts with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable amide bond. The terminal azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide array of molecules, including fluorophores, biotin (B1667282), or drug payloads.[1]

The polyethylene (B3416737) glycol (PEG) spacer (with 15 ethylene (B1197577) glycol units) enhances the solubility and reduces the steric hindrance of the linker, which can be beneficial for downstream applications. The t-butyl ester group is a protecting group for a carboxylic acid. Deprotection of this group post-labeling can provide an additional reactive handle for further conjugation, offering a three-dimensional approach to protein modification.

This document provides detailed protocols for the labeling of proteins with this compound, the subsequent deprotection of the t-butyl ester, and the final conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: Introduction of a drug molecule to a specific antibody.

  • Protein Visualization and Tracking: Attachment of fluorescent dyes to monitor protein localization and dynamics.

  • Immunoassays: Conjugation of biotin for detection using streptavidin-based systems.

  • Functional Proteomics: Probing protein-protein interactions and cellular functions.

Quantitative Data Summary

While the precise labeling efficiency can vary depending on the protein and reaction conditions, the following table provides representative data for the labeling of a generic IgG antibody with an Azido-PEG-NHS ester.[2] Optimization is recommended for each specific protein.

ParameterTypical Value/RangeMethod of Determination
Molar Excess of this compound10- to 50-fold-
Incubation Time30 - 60 minutes at RT, or 2 hours at 4°C-
Degree of Labeling (DOL)2 - 8 azides per antibodyMass Spectrometry, UV-Vis Spectroscopy
Labeling Efficiency> 80% (protein recovery)BCA Assay or Bradford Assay
Purity of Labeled Protein> 95%SDS-PAGE, Size Exclusion Chromatography

Experimental Protocols

Protocol 1: Azide Labeling of Proteins with this compound

This protocol describes the initial labeling of a protein with this compound by targeting primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[2]

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. Gently mix immediately.

    • The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and the quenching buffer by buffer exchange using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using mass spectrometry.[3]

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl ester protecting group to reveal a free carboxylic acid. This step is optional and depends on the desired downstream application.

Materials:

  • Azide-labeled protein with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (for organic-soluble proteins) or aqueous acidic buffer for soluble proteins.

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup:

    • For proteins soluble in organic solvents, dissolve the labeled protein in DCM.

    • For aqueous-soluble proteins, exchange the buffer to a low pH buffer (e.g., 10% acetic acid in water).

    • Add TFA to a final concentration of 20-50% (v/v).

  • Deprotection Reaction:

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS if possible.

  • Purification:

    • Remove the acid and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore or drug) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1 or 2)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA)

  • PBS buffer, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification:

    • Remove the catalyst and excess alkyne-containing molecule by using a desalting column or dialysis.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical methods (e.g., fluorescence spectroscopy if a fluorophore was used).

Visualizations

G Experimental Workflow for Protein Labeling cluster_0 Step 1: Azide Labeling cluster_1 Step 2: Deprotection (Optional) cluster_2 Step 3: Click Chemistry (CuAAC) Protein_Prep Protein Preparation (Amine-free buffer) Reagent_Prep Prepare 10 mM this compound Labeling Labeling Reaction (20x molar excess, RT, 1h) Protein_Prep->Labeling Reagent_Prep->Labeling Quench Quenching (Optional, Tris-HCl) Labeling->Quench Purify_1 Purification 1 (Desalting/Dialysis) Quench->Purify_1 Deprotection TFA-mediated Deprotection (20-50% TFA, RT, 1-2h) Purify_1->Deprotection Proceed if deprotection is needed Click_Reaction CuAAC Reaction (RT, 1-2h) Purify_1->Click_Reaction Skip deprotection Purify_2 Purification 2 (Desalting/Dialysis) Deprotection->Purify_2 Purify_2->Click_Reaction Click_Reagents Prepare Alkyne, CuSO4, Ascorbate, THPTA Click_Reagents->Click_Reaction Purify_3 Purification 3 (Desalting/Dialysis) Click_Reaction->Purify_3 Final_Product Final Labeled Protein Purify_3->Final_Product

Caption: Workflow for protein modification using this compound.

G Logical Relationship for Application Protein Protein of Interest Labeling_Decision Covalent Labeling of Primary Amines Protein->Labeling_Decision Labeling_Reagent This compound Labeling_Reagent->Labeling_Decision Azide_Protein Azide-Labeled Protein Labeling_Decision->Azide_Protein Deprotection_Decision Deprotect t-butyl ester? Azide_Protein->Deprotection_Decision Deprotected_Protein Azide- & Carboxylate-Labeled Protein Deprotection_Decision->Deprotected_Protein Yes Click_Chemistry Click Chemistry Conjugation Deprotection_Decision->Click_Chemistry No Deprotected_Protein->Click_Chemistry Final_Conjugate Final Protein Conjugate Click_Chemistry->Final_Conjugate Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Dye, Biotin) Alkyne_Molecule->Click_Chemistry Application Downstream Application (e.g., ADC, Imaging) Final_Conjugate->Application

Caption: Decision-making process for using this compound.

References

Application Notes and Protocols for Surface Modification using Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG15-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the versatile modification of surfaces and biomolecules. This reagent incorporates three key functional elements: a terminal azide (B81097) group for "click chemistry" conjugation, a 15-unit polyethylene glycol chain to impart hydrophilicity and biocompatibility, and a t-butyl ester group that can be deprotected to reveal a carboxylic acid for subsequent functionalization.[1][2]

The PEG spacer enhances the solubility and reduces non-specific protein adsorption on modified surfaces, a critical feature for applications in biological environments.[3][4] The azide functionality allows for highly efficient and specific covalent attachment to alkyne-modified surfaces or molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These click chemistry reactions are known for their high yields, mild reaction conditions, and formation of a stable triazole linkage. The protected carboxylic acid offers a secondary point of conjugation after deprotection, enabling the attachment of a wide range of molecules such as proteins, peptides, or small molecule drugs.[6][7]

These application notes provide detailed protocols for the use of this compound in the modification of various surfaces, characterization of the modified surfaces, and subsequent functionalization.

Key Applications

  • Improving Biocompatibility of Materials: The hydrophilic PEG chain can significantly reduce protein adsorption and cell adhesion on surfaces, thereby minimizing immune response and improving the biocompatibility of medical devices and implants.[4][8]

  • Functionalization of Nanoparticles for Drug Delivery: Modifying nanoparticles with this compound can prolong their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system.[4][9][10] The terminal functional group, after deprotection, can be used to attach targeting ligands for site-specific drug delivery.[11]

  • Development of Biosensors and Diagnostic Devices: The specific immobilization of biomolecules (e.g., antibodies, enzymes) on sensor surfaces via the PEG linker can enhance the sensitivity and specificity of detection by orienting the biomolecule away from the surface and reducing non-specific binding.[]

  • Creation of Antifouling Surfaces: PEGylated surfaces are highly resistant to the adhesion of proteins, cells, and bacteria, making them ideal for applications requiring antifouling properties, such as in marine coatings and biomedical devices.[3][13]

Experimental Protocols

Protocol 1: Surface Modification of Alkyne-Functionalized Surfaces via CuAAC

This protocol describes the covalent attachment of this compound to a surface functionalized with terminal alkyne groups using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-functionalized substrate (e.g., glass slide, silicon wafer, or gold nanoparticle)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS), pH 7.4

  • Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM solution of this compound in DMF.

    • Prepare a 100 mM solution of CuSO₄ in DI water.

    • Prepare a 200 mM solution of sodium ascorbate in DI water. This solution should be made fresh.

  • Surface Cleaning and Preparation:

    • Thoroughly clean the alkyne-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

  • Click Reaction:

    • In a suitable reaction vessel, add the alkyne-functionalized substrate.

    • Prepare the reaction mixture in TBS (pH 7.4) with 10% DMF as a co-solvent. For a 1 mL reaction volume, add the following in order:

      • 890 µL of TBS

      • 100 µL of the 10 mM this compound solution (final concentration 1 mM)

      • 5 µL of the 100 mM CuSO₄ solution (final concentration 0.5 mM)

      • 5 µL of the 200 mM sodium ascorbate solution (final concentration 1 mM)

    • Ensure the substrate is fully immersed in the reaction mixture.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Washing and Drying:

    • After the incubation period, remove the substrate from the reaction mixture.

    • Wash the substrate sequentially with DI water, ethanol, and again with DI water to remove any unreacted reagents.

    • Dry the modified substrate under a stream of nitrogen.

    • Store the PEGylated substrate in a clean, dry environment.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_post Post-Reaction prep_reagents Prepare Reagent Solutions (this compound, CuSO4, NaAsc) mix_reagents Prepare Reaction Mixture in TBS/DMF prep_reagents->mix_reagents clean_surface Clean Alkyne-Functionalized Surface clean_surface->mix_reagents incubate Immerse Surface and Incubate (2-4h, RT) mix_reagents->incubate wash Wash Surface (DI Water, Ethanol) incubate->wash dry Dry Surface (Nitrogen Stream) wash->dry store Store Modified Surface dry->store

Protocol 2: Deprotection of t-Butyl Ester to Expose Carboxylic Acid

This protocol describes the acid-catalyzed removal of the t-butyl protecting group to generate a terminal carboxylic acid on the PEGylated surface.

Materials:

  • PEGylated surface with t-butyl ester termination (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Ethanol

Procedure:

  • Preparation of Deprotection Solution:

    • Prepare a solution of 50% TFA in DCM (v/v). Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Immerse the t-butyl ester functionalized surface in the TFA/DCM solution.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing and Drying:

    • Remove the substrate from the deprotection solution.

    • Wash the substrate thoroughly with DCM to remove residual TFA.

    • Subsequently, wash with ethanol and then DI water.

    • Dry the surface under a stream of nitrogen. The surface now presents terminal carboxylic acid groups.

G start This compound on Surface deprotection Incubate in TFA/DCM Solution start->deprotection wash_dcm Wash with DCM deprotection->wash_dcm wash_etoh_h2o Wash with Ethanol and DI Water wash_dcm->wash_etoh_h2o final_product Azido-PEG15-Carboxylic Acid on Surface wash_etoh_h2o->final_product

Protocol 3: EDC/NHS Coupling of a Primary Amine-Containing Ligand

This protocol details the conjugation of a molecule containing a primary amine (e.g., a protein or peptide) to the carboxylic acid-functionalized surface.

Materials:

  • Carboxylic acid-functionalized surface (from Protocol 2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing ligand (e.g., protein, peptide)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M MES buffer (pH 6.0).

    • Prepare a solution of 100 mg/mL EDC and 100 mg/mL NHS in cold MES buffer immediately before use.

    • Dissolve the amine-containing ligand in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).

  • Activation of Carboxylic Acid Groups:

    • Immerse the carboxylic acid-functionalized surface in MES buffer.

    • Add the EDC and NHS solutions to the buffer to achieve a final concentration of approximately 10 mg/mL each.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester intermediate.

  • Ligand Coupling:

    • Remove the surface from the activation solution and briefly rinse with PBS (pH 7.4).

    • Immediately immerse the activated surface in the solution of the amine-containing ligand.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the surface from the ligand solution.

    • Immerse the surface in the quenching solution for 10 minutes to deactivate any unreacted NHS esters.

    • Wash the surface extensively with PBS (pH 7.4) to remove non-covalently bound ligand.

    • Dry the surface under a stream of nitrogen.

G surface {Surface-COOH | Carboxylic Acid} activated_surface {Surface-CO-NHS | NHS Ester Intermediate} surface->activated_surface + EDC/NHS edc_nhs {EDC / NHS | Activation} final_product {Surface-CO-NH-Ligand | Stable Amide Bond} activated_surface->final_product + Ligand-NH2 ligand {Ligand-NH2 | Primary Amine}

Data Presentation

Successful surface modification can be confirmed and quantified using various surface analysis techniques. The following tables provide expected outcomes for the characterization of surfaces before and after modification with this compound.

Table 1: Surface Characterization Data

ParameterUnmodified SurfaceAfter PEGylation (Protocol 1)After Deprotection (Protocol 2)
Water Contact AngleDependent on substrateDecrease of 20°-40°[14]Minor change
Ellipsometric ThicknessSubstrate dependentIncrease of 2-5 nm[15]Minor change
Zeta Potential (at pH 7.4)Substrate dependentShift towards neutral[16]Becomes more negative

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

ElementUnmodified Surface (Alkyne-Si)After PEGylation (Protocol 1)
C 1s (%)~30Increase to ~50-60[14][15]
O 1s (%)~40Increase to ~25-35[14]
N 1s (%)0Appears at ~1-3%
Si 2p (%)~30Decrease to ~5-15

Table 3: Protein Adsorption Assay

SurfaceProtein Adsorption (ng/cm²)
Unmodified Surface200 - 400
PEGylated Surface< 50[3][13]

Conclusion

This compound is a powerful and versatile reagent for surface modification. The protocols provided herein offer a framework for the covalent attachment of this PEG linker to alkyne-functionalized surfaces, subsequent deprotection of the t-butyl ester, and further conjugation of bioactive ligands. The ability to create well-defined, biocompatible, and functional surfaces is of paramount importance in the fields of drug delivery, biomaterials, and diagnostics. The successful application of these methods can lead to the development of advanced materials with enhanced performance in biological systems.

References

Application Notes: Synthesis of Peptide-PEG Conjugates with Azido-PEG15-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. It can improve solubility, increase serum half-life by reducing renal clearance, and shield the peptide from proteolytic degradation and immune recognition.

This document provides a detailed protocol for the synthesis of peptide-PEG conjugates using a bifunctional linker, Azido-PEG15-t-butyl ester . This reagent is ideal for a two-stage modification strategy. First, the azide (B81097) group allows for highly specific and efficient conjugation to an alkyne-modified peptide via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][2] Second, the t-butyl ester serves as a protecting group for a terminal carboxylic acid.[3] This protected acid can be deprotected under acidic conditions post-conjugation to provide a functional handle for further modifications or to modulate the overall charge and properties of the final conjugate.[4][5]

Materials and Reagents

The following table outlines the necessary materials and reagents for the synthesis, purification, and characterization of the peptide-PEG conjugate.

Category Item Supplier / Grade Purpose
Peptide & Linker Alkyne-modified Peptide (e.g., with Propargylglycine)Custom Synthesis / >95% PuritySubstrate for PEGylation
This compoundCommercial SupplierPEGylating Agent
CuAAC Reagents Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Grade or higherCopper(I) precursor
Sodium AscorbateACS Grade or higherReducing agent for Cu(II) to Cu(I)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Synthesis GradeWater-soluble Cu(I)-stabilizing ligand
Deprotection Trifluoroacetic Acid (TFA)Reagent GradeCleavage of t-butyl ester group
Triisopropylsilane (TIS)Reagent GradeScavenger for carbocations
Solvents & Buffers Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Anhydrous / HPLC GradeReaction solvent
Deionized Water (18.2 MΩ·cm)Milli-Q or equivalentBuffer and HPLC mobile phase preparation
Acetonitrile (B52724) (ACN)HPLC GradeHPLC mobile phase
Phosphate-Buffered Saline (PBS)pH 7.4Buffer for reaction and analysis
Purification Reversed-Phase HPLC Column (e.g., C18, C4)Preparative & AnalyticalPurification and analysis of conjugates
Characterization Mass Spectrometer (e.g., ESI-MS, MALDI-TOF)N/AMolecular weight confirmation

Experimental Protocols

Protocol 1: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azido-PEG linker to the alkyne-modified peptide.[1][6]

  • Preparation of Stock Solutions:

    • Alkyne-Peptide: Prepare a 10 mM stock solution in DMF or DMSO.

    • This compound: Prepare a 50 mM stock solution in DMF or DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 250 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents in the following order. The final reaction volume can be scaled as needed.

    • Add the Alkyne-Peptide solution (e.g., 100 µL of 10 mM stock for 1 µmol).

    • Add deionized water or PBS to achieve the desired final reaction concentration (typically 1-5 mM peptide).

    • Add this compound (1.5 to 3 equivalents relative to the peptide).

    • Prepare the catalyst premix: In a separate tube, mix the Copper(II) Sulfate and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.[7]

    • Add the CuSO₄/THPTA catalyst premix to the main reaction tube (final concentration of 0.5-1.0 mM CuSO₄).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration of 5-10 mM).

  • Reaction Incubation:

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by analytical RP-HPLC to check for the consumption of the starting peptide and the formation of the product.

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid.[4][8]

  • Lyophilization: After the CuAAC reaction is complete (or after initial purification), freeze-dry the reaction mixture to remove volatile solvents and water.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Deionized Water, and 2.5% Triisopropylsilane (TIS) . Prepare this solution in a fume hood.

  • Deprotection Reaction:

    • Add the cold cleavage cocktail to the lyophilized peptide-PEG conjugate pellet. Use approximately 100 µL of cocktail per 1 mg of peptide.

    • Incubate the mixture at room temperature for 2-3 hours with occasional swirling.

  • Product Precipitation:

    • Add the reaction mixture dropwise into a 50-fold excess of cold diethyl ether.

    • A white precipitate of the final peptide-PEG conjugate should form.

    • Centrifuge the suspension (e.g., 5000 x g for 10 minutes) to pellet the product.

    • Carefully decant the ether. Repeat the ether wash twice to remove residual TFA and scavengers.

    • Dry the final pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is essential to separate the desired conjugate from unreacted starting materials, excess PEG linker, and reaction byproducts.[][10][11]

  • Sample Preparation: Dissolve the crude, dried conjugate from Protocol 2 in the initial HPLC mobile phase (e.g., 95% Water/ACN with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.[12]

  • Chromatography Conditions:

    • Column: C18 or C4 preparative/semi-preparative column. C4 columns are often preferred for larger, more hydrophobic PEGylated molecules.

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A typical gradient might be 20-60% Mobile Phase B over 30-40 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide. The PEGylated product will typically elute later than the un-PEGylated peptide.

    • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Final Processing: Combine the pure fractions, freeze, and lyophilize to obtain the final product as a fluffy white powder.

Protocol 4: Characterization

Confirmation of the final product's identity and purity is crucial.[13][14][15]

  • Analytical RP-HPLC: Inject a small amount of the purified product onto an analytical C18 or C4 column using a fast gradient to assess purity. Purity should ideally be >95%.

  • Mass Spectrometry:

    • Analyze the purified product using ESI-MS or MALDI-TOF to confirm the molecular weight.

    • The observed mass should match the calculated mass of the peptide plus the PEG linker minus the mass of the t-butyl group (C₄H₈) and plus the mass of the triazole formation (N₃ + C₂H = C₂HN₃).

    • Mass spectrometry is the definitive method to confirm successful conjugation and deprotection.[16]

Visualizations

Experimental Workflow

G Overall Experimental Workflow for Peptide-PEG Conjugate Synthesis cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control peptide 1. Prepare Alkyne-Peptide conjugation 2. CuAAC Conjugation with Azido-PEG-tBu peptide->conjugation deprotection 3. t-Butyl Ester Deprotection (TFA) conjugation->deprotection hplc 4. RP-HPLC Purification deprotection->hplc lyophilize 5. Lyophilization hplc->lyophilize analysis 6. Characterization (HPLC, MS) lyophilize->analysis reaction_scheme Two-Step Reaction Scheme peptide Alkyne-Peptide intermediate Peptide-PEG-tBu Conjugate (Triazole Linkage) peg This compound peg->intermediate Step 1: CuAAC (CuSO₄, NaAsc, THPTA) final_product Final Peptide-PEG-COOH Conjugate intermediate->final_product Step 2: Deprotection (TFA, TIS)

References

Application Notes & Protocols for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeted drug delivery systems are engineered to enhance the therapeutic efficacy of drugs by increasing their concentration at the site of disease while minimizing off-target accumulation and associated toxicity.[1][2] These advanced systems utilize various carriers, such as liposomes, nanoparticles, and antibody conjugates, to achieve precise delivery.[3][4][5][6] The targeting strategies can be broadly categorized as passive, active, and physical. Passive targeting relies on the inherent pathophysiology of diseased tissues, such as the enhanced permeability and retention (EPR) effect in tumors.[7][8][9] Active targeting involves the use of ligands that bind to specific receptors overexpressed on target cells.[9][10][11] Physical targeting utilizes external stimuli like magnetic fields, ultrasound, or changes in pH and temperature to trigger drug release at a specific location.[11] This document provides detailed application notes and experimental protocols for several key targeted drug delivery systems.

Antibody-Drug Conjugates (ADCs)

Application Note: Antibody-Drug Conjugates (ADCs) are a highly targeted class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[12][13] The antibody component is designed to bind to a tumor-associated antigen that is overexpressed on cancer cells, leading to the internalization of the ADC.[12][14] Once inside the cell, the cytotoxic drug is released from the linker, inducing cell death.[12][14][15] This approach maximizes the effect on tumor cells while sparing healthy tissues, thereby reducing systemic side effects.[16][17] As of 2025, more than a dozen ADCs have received FDA approval, with hundreds more in development for a range of cancers.[14]

Mechanism of Action Diagram:

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Target Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces

Caption: Workflow of an Antibody-Drug Conjugate (ADC) from binding to apoptosis.

Quantitative Data: Clinical Efficacy of Selected ADCs

ADC Name (Target)Cancer TypeTrial PhaseOutcomeResultReference
Trastuzumab deruxtecan (B607063) (HER2)HER2+ Metastatic Breast CancerPhase IIIMedian PFS14.8 months vs 6.8 months (Chemo)[14]
HER2+ Metastatic Breast CancerPhase IIIMedian OS23.9 months vs 17.5 months (Chemo)[14]
Sacituzumab govitecan (TROP-2)Metastatic Triple-Negative Breast CancerPhase IIIMedian PFS5.6 months vs 1.7 months (Chemo)[14]
Metastatic Triple-Negative Breast CancerPhase IIIMedian OS12.1 months vs 6.7 months (Chemo)[14]
Enfortumab vedotin (Nectin-4)Urothelial CarcinomaPooled AnalysisObjective Response Rate (ORR)40%[13]
Urothelial CarcinomaPooled AnalysisMedian OS12.63 months[13]

Experimental Protocol: Evaluation of ADC Efficacy In Vitro

  • Cell Culture:

    • Culture target cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) and a control cell line with low/no antigen expression in appropriate media.

    • Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free cytotoxic payload in culture media.

    • Remove the old media from the cells and add the drug-containing media.

    • Incubate the cells for 72-96 hours at 37°C and 5% CO2.

  • Cytotoxicity Assay (MTT or CellTiter-Glo®):

    • After incubation, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Read the absorbance at 570 nm using a plate reader.

    • Alternatively, use a luminescent cell viability assay like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound using a non-linear regression analysis (e.g., log(inhibitor) vs. response).

Liposomal Drug Delivery

Application Note: Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[8][18] Their biocompatibility and ability to modify drug pharmacokinetics have made them one of the most successful nanoparticle delivery systems.[19] Passive targeting with liposomes, particularly PEGylated ("stealth") liposomes, leverages the EPR effect to accumulate in tumor tissues.[7][19] Active targeting can be achieved by decorating the liposome (B1194612) surface with ligands like antibodies or folate to bind to specific cancer cells.[2][10] Furthermore, stimuli-responsive liposomes can be designed to release their payload in response to local physiological conditions, such as the lower pH of the tumor microenvironment.[18]

Quantitative Data: Liposomal vs. Conventional Doxorubicin (B1662922) Biodistribution

FormulationTissueCmax (% of Conventional Doxorubicin)Key FindingReference
Doxil® (PEGylated Liposomal)Heart~60%Reduced cardiotoxicity[4][20]
Myocet® (Non-PEGylated Liposomal)Heart~50%Reduced cardiotoxicity[4][20]
Doxil®TumorSignificantly Higher (via EPR)Enhanced tumor accumulation[20]
Conventional DoxorubicinSpleen100% (Baseline)High clearance by RES[4]

Experimental Protocol: Preparation and Characterization of Doxorubicin-Loaded Liposomes

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 3:2:0.3 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an ammonium (B1175870) sulfate (B86663) solution (300 mM) by vortexing at a temperature above the lipid phase transition temperature (~60°C). This creates multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remote Loading of Doxorubicin:

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer (pH 6.5).

    • Add doxorubicin hydrochloride to the liposome suspension and incubate at 60°C for 1-2 hours. The ammonium sulfate gradient drives the drug into the aqueous core of the liposomes where it precipitates.

    • Remove unencapsulated doxorubicin by dialysis or column chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%):

      • Lyse a known amount of the liposomal formulation with a detergent (e.g., Triton X-100) or a suitable solvent.

      • Measure the total doxorubicin concentration using fluorescence spectroscopy (Ex/Em: ~480/590 nm) or HPLC.

      • Measure the concentration of free drug in the supernatant after separating the liposomes (e.g., via ultracentrifugation).

      • Calculate EE% = [(Total Drug - Free Drug) / Total Drug] x 100.

Magnetically-Targeted Nanoparticles

Application Note: Magnetic nanoparticles (MNPs), typically composed of superparamagnetic iron oxide (SPIONs), offer a unique method of physical targeting. When a therapeutic agent is conjugated to or encapsulated within MNPs, an external magnetic field can be applied to the target site (e.g., a tumor) to concentrate the particles, thereby increasing local drug concentration and efficacy.[21][22][23] This approach enhances delivery beyond passive accumulation and can be combined with other targeting strategies. The magnetic properties of these nanoparticles also allow them to be used as contrast agents for Magnetic Resonance Imaging (MRI), enabling theranostic applications.[9][21]

Quantitative Data: In Vivo Performance of Magnetic Nanoparticles

| MNP System | Animal Model | Targeting Method | Key Outcome | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Doxorubicin-MNPs | 4T1 Breast Cancer (Mouse) | External Magnet + EPR | Tumor Growth Inhibition | 56.8% (vs. 37.3% for free DOX) | | | Paclitaxel-HMNPs | Prostate Cancer (Mouse) | External Magnet + anti-PSMA Ab | Drug Accumulation in Tumor | 26.7-fold higher than free drug | | | SPION-loaded NCs | CT26 Colon Cancer (Mouse) | External Magnet | Improved Survival | Median survival increased from 19 to 34 days |[21] | | Dextran-coated MNPs | Glioma (Rat) | External Magnet | Tumor Accumulation | 1.8-fold higher (carotid) vs. IV | |

Experimental Protocol: In Vivo Magnetic Targeting Study

  • Animal Model:

    • Establish a subcutaneous tumor model (e.g., 4T1 breast cancer cells in BALB/c mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Formulation and Administration:

    • Prepare drug-loaded MNPs (e.g., MNP-DOX) and control formulations (free drug, empty MNPs, saline).

    • Administer the formulations intravenously (e.g., via tail vein injection) to different groups of tumor-bearing mice.

  • Magnetic Targeting:

    • For the magnetic targeting group, place a permanent magnet (e.g., NdFeB) directly over the tumor site immediately after injection.

    • Keep the magnet in place for a specified duration (e.g., 4-24 hours). Anesthesia may be required.

  • Efficacy Evaluation:

    • Monitor tumor volume using calipers every 2-3 days for the duration of the study (e.g., 28 days). Tumor Volume = 0.5 x (Length x Width²).

    • Monitor animal body weight as an indicator of systemic toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and histological analysis.

  • Biodistribution Analysis (Optional):

    • At a predetermined time point post-injection (e.g., 24 hours), euthanize a separate cohort of mice.

    • Harvest the tumor and major organs (liver, spleen, kidneys, heart, lungs).

    • Quantify the amount of drug or iron (via ICP-MS) in each tissue to determine the targeting efficiency.

Stimuli-Responsive Systems: Ultrasound-Mediated Delivery

Application Note: Ultrasound-mediated drug delivery is a non-invasive physical targeting strategy that uses the interaction of ultrasound waves with microbubbles or other sonosensitive carriers to enhance drug permeability. This phenomenon, known as sonoporation, involves the creation of transient pores in cell membranes and blood vessel walls, facilitating the transport of drugs into the target tissue. This technique can significantly increase the local concentration of therapeutics, including those that have difficulty crossing biological barriers. Preclinical studies have demonstrated substantial increases in drug accumulation in tumors with this method.[3]

Targeted Drug Delivery Signaling Pathway (General Overview)

Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes TargetedDrug Targeted Drug (e.g., mTOR inhibitor) TargetedDrug->mTOR Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data: Preclinical Efficacy of Ultrasound-Mediated Delivery

Drug DeliveredCarrierAnimal ModelKey OutcomeResultReference
BCNU-C6 Glioma (Rat)Enhanced Delivery to Tumor+200%[3]
DoxorubicinLiposomesMammary Carcinoma (Mouse)Enhanced Tumor AccumulationSignificantly increased drug exposure
VariousMicrobubblesVX2 Tumors (Rabbit)IFP ReductionSignificant reduction at 2 MPa[22]

Experimental Protocol: In Vitro Sonoporation for Enhanced Drug Uptake

  • Experimental Setup:

    • Use a dedicated in vitro ultrasound setup, which typically consists of a transducer, a water tank, and a holder for cell culture plates. A clinical ultrasound system can also be adapted.

    • The cell plate holder should ensure proper alignment with the ultrasound beam and maintain sterility.

  • Cell Preparation:

    • Plate cancer cells on acoustically transparent dishes (e.g., Lumox® dishes) and allow them to adhere.

  • Treatment:

    • Prepare a solution containing the therapeutic drug (e.g., doxorubicin) and microbubbles (e.g., SonoVue®).

    • Replace the cell culture medium with the drug/microbubble solution.

    • Place the dish in the holder within the degassed water bath.

    • Apply focused ultrasound using predefined parameters (e.g., Frequency: 1.9 MHz, Mechanical Index (MI): 0.4, Duty Cycle: 1%).

    • Include control groups: no ultrasound, ultrasound only, drug only, and microbubbles only.

  • Post-Treatment Incubation:

    • After sonication, replace the treatment solution with fresh culture medium and incubate the cells for a desired period (e.g., 1-24 hours).

  • Uptake Analysis:

    • Fluorescence Microscopy/Flow Cytometry: If using a fluorescent drug like doxorubicin, wash the cells with PBS, fix them, and visualize the intracellular fluorescence. For quantitative analysis, detach the cells and analyze them using a flow cytometer.

    • Cell Viability Assay: Perform an MTT or similar assay 24-72 hours post-treatment to assess the therapeutic enhancement.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG15-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG15-t-butyl ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

Low yield in your this compound conjugation reaction can be frustrating. This guide addresses common issues and provides systematic steps to identify and resolve them.

Q1: What are the most common causes of low to no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

Low or no product yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.

  • Poor Reagent Quality: Degradation of the this compound or the alkyne-containing molecule can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.

  • Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants can significantly hinder the reaction.

  • Steric Hindrance: The bulky nature of the PEG chain and the molecule you are conjugating it to can physically block the azide (B81097) and alkyne groups from reacting.[1][2][3]

  • Side Reactions: Unwanted reactions can consume your starting materials or generate impurities that are difficult to separate.

Q2: My reaction has stalled or is proceeding very slowly. What should I check first?

When a reaction is sluggish, the catalyst system is the first place to investigate.

  • Check for Oxygen: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Degas all solvents and solutions thoroughly before use.

  • Verify Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), ensure you have a fresh solution of the reducing agent (commonly sodium ascorbate) and that it is used in sufficient excess.

  • Ligand Presence and Concentration: A copper-stabilizing ligand is crucial for protecting the Cu(I) from oxidation and improving reaction efficiency. Ensure the correct ligand is being used at the appropriate concentration.[4]

Q3: I am observing multiple spots on my TLC or peaks in my LC-MS analysis other than my desired product. What could they be?

The presence of unexpected products often points to side reactions. A common side reaction in CuAAC is the Glaser coupling, which is the oxidative homocoupling of your alkyne starting material. This can be minimized by maintaining anaerobic conditions and using an appropriate copper-stabilizing ligand. Another possibility is the hydrolysis of the t-butyl ester group if the reaction or workup conditions are too acidic.

Q4: How can I be sure my this compound is stable?

Azide-containing compounds are generally stable under most conditions, which is one of their advantages in click chemistry.[5] However, like all reagents, they should be stored properly, typically at -20°C, and protected from light and moisture.[6][7] To confirm the integrity of your this compound, you can use techniques like NMR or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for my this compound conjugation?

The choice of solvent depends on the solubility of both your this compound and your alkyne-containing molecule. PEGs are soluble in a variety of solvents, including water, DMF, DMSO, and dichloromethane.[6][8] For bioconjugation, aqueous buffers are often used. A co-solvent system, such as a mixture of water and t-butanol or DMSO, can be effective if your alkyne partner has limited aqueous solubility.

Q2: What is the recommended catalyst system for this reaction?

A common and effective catalyst system for CuAAC is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. It is highly recommended to use a copper-stabilizing ligand, such as THPTA or TBTA, to prevent catalyst oxidation and improve reaction rates.[4][9]

Q3: How do I purify my final PEGylated product?

Purification of PEGylated molecules can be challenging due to their heterogeneity.[] Several chromatographic techniques are commonly employed:

  • Size Exclusion Chromatography (SEC): This is effective for removing unreacted small molecules, such as the catalyst and excess alkyne.[][11]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be useful for separating PEGylated products from unreacted starting materials, especially if there is a significant charge difference.[][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]

  • Reverse Phase Chromatography (RPC): This can also be effective for separating PEGylated species.[11]

The presence of the t-butyl ester may slightly increase the hydrophobicity of your product, which could be a factor in choosing your purification strategy.

Q4: Do I need to deprotect the t-butyl ester? If so, how?

The t-butyl ester is a protecting group for a carboxylic acid. If the free carboxylic acid is required for your downstream application, you will need to deprotect it. This is typically done under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[12][13][14] It's important to note that these conditions may also affect other acid-labile protecting groups in your molecule.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionNotes
Reactant Ratio 1:1 to 1:1.5 (Azide:Alkyne)A slight excess of the less expensive reagent can drive the reaction to completion.
Solvent Aqueous buffer (e.g., PBS), DMF, DMSO, or mixtures (e.g., t-butanol/water)Choice depends on the solubility of both reactants.
Catalyst 1-5 mol% CuSO₄
Reducing Agent 5-10 mol% Sodium AscorbatePrepare fresh.
Ligand 5-25 mol% THPTA or TBTARecommended to improve reaction efficiency and prevent side reactions.
Temperature Room Temperature (20-25°C)Can be gently heated (e.g., 35-40°C) to increase the rate if necessary.[15]
Reaction Time 1-24 hoursMonitor by TLC or LC-MS. Longer reaction times may be needed for sterically hindered substrates.[1]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low or No Yield Catalyst InactivityDegas all solutions; use fresh reducing agent; add a stabilizing ligand.
Poor Reagent QualityVerify the integrity of starting materials via analytical methods.
Suboptimal ConditionsOptimize solvent, temperature, and reactant concentrations.
Steric HindranceIncrease reaction time or temperature; consider a longer linker on the alkyne partner.[1][3]
Multiple Products Glaser Coupling (Alkyne Homodimerization)Ensure anaerobic conditions; use a stabilizing ligand.
t-butyl Ester HydrolysisAvoid strongly acidic conditions during the reaction and workup.
Reaction Stalled Oxygen ContaminationPurge the reaction with an inert gas.
Insufficient Reducing AgentAdd a fresh aliquot of sodium ascorbate.

Experimental Protocols

Detailed Methodology for a Generic this compound Conjugation

This protocol is a general guideline and may require optimization for your specific molecules.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed solvent (e.g., 1:1 mixture of t-butanol and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in the chosen solvent.

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in degassed water. Note: This solution should be prepared fresh before each use.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in the appropriate solvent (water for THPTA, DMSO/water for TBTA).

  • Reaction Setup (performed under an inert atmosphere):

    • In a reaction vial, add your alkyne-containing molecule (e.g., 1 equivalent).

    • Add the this compound stock solution (e.g., 1.1 equivalents).

    • Add the THPTA or TBTA stock solution (to a final concentration of 5-25 mol%).

    • Add the CuSO₄ stock solution (to a final concentration of 1-5 mol%).

    • Add sufficient degassed solvent to reach the desired reaction concentration.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (to a final concentration of 5-10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification:

    • Once the reaction is complete, the crude mixture can be purified using an appropriate chromatographic technique such as SEC, IEX, or HIC to isolate the desired PEGylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Prepare Stock Solutions (Azide-PEG, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Solvents and Solutions mix Combine Reactants (Alkyne, Azide-PEG, Ligand, CuSO4) degas->mix initiate Initiate with Sodium Ascorbate mix->initiate monitor Monitor Reaction (TLC / LC-MS) initiate->monitor purify Purify Conjugate (SEC, IEX, HIC) monitor->purify analyze Characterize Product (MS, NMR) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting start Low Yield Observed catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions oxygen Degas Solvents/Reagents? catalyst->oxygen ascorbate Fresh Sodium Ascorbate? catalyst->ascorbate ligand Ligand Present & Correct Ratio? catalyst->ligand azide_ok Azide-PEG Integrity Confirmed? reagents->azide_ok alkyne_ok Alkyne Purity Checked? reagents->alkyne_ok solvent Optimal Solvent Used? conditions->solvent temp Increase Temperature? conditions->temp time Increase Reaction Time? conditions->time

Caption: Troubleshooting logic for low yield in conjugation reactions.

References

Technical Support Center: Purification of Azido-PEG15-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the purification of Azido-PEG15-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups of an this compound conjugate and their stability?

The conjugate has three key regions:

  • Azide Group (-N₃): This group is used for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. It is generally stable under standard chromatographic conditions (neutral pH) but can be sensitive to strong acids or reducing agents.

  • PEG15 Spacer: The polyethylene (B3416737) glycol spacer enhances hydrophilicity. The ether linkages are chemically stable under most purification conditions.

  • t-Butyl Ester Group (-COOC(CH₃)₃): This is a protecting group for a carboxylic acid. It is stable to a wide range of conditions but is specifically designed to be removed under strong acidic conditions, such as with neat trifluoroacetic acid (TFA).[1] Care must be taken to avoid accidental deprotection during purification by maintaining a neutral pH.

Q2: What are the primary impurities in a typical reaction mixture?

After the conjugation reaction, the crude mixture commonly contains:

  • The desired this compound conjugate.

  • Unreacted starting materials (the molecule conjugated to the PEG linker).

  • Excess this compound reagent.[2]

  • Byproducts from the conjugation reaction.

  • Hydrolyzed reagents, such as the corresponding PEG acid from the hydrolysis of an active ester.[3]

Q3: Which chromatographic techniques are best for purifying my conjugate?

The two most common and effective methods are Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). It is highly effective for removing unreacted small molecules, salts, and excess PEG reagents from the larger conjugate.[][5]

  • Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. It offers higher resolution than SEC and can often separate the desired conjugate from closely related impurities or isomers with different PEGylation sites.[][6]

Q4: How can I monitor the purity of my conjugate during and after purification?

Several analytical techniques are suitable:

  • HPLC: Both SEC and RP-HPLC can be used analytically to assess purity.[7]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for confirming the identity of the desired conjugate and identifying impurities.

  • Detectors: Since PEG itself lacks a strong UV chromophore, detection can be challenging.[7][] Using detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) in addition to UV can provide a more accurate quantification of all components.[7][][9]

Troubleshooting Guide

Problem 1: The yield of the purified conjugate is very low.

Possible CauseRecommended Solution
Incomplete Conjugation Reaction Before purification, analyze the crude reaction mixture by LC-MS to confirm the reaction has gone to completion. If not, optimize reaction conditions such as stoichiometry (a 5 to 20-fold molar excess of the PEG reagent is a common starting point), reaction time, temperature, and pH.[10][11]
Product Loss During Purification Ensure the chosen purification method is appropriate for your conjugate's properties. For SEC, verify that the conjugate is not adsorbing to the column material; adding modifiers like arginine to the mobile phase can reduce non-specific interactions.[5] For RP-HPLC, optimize the gradient to ensure the product elutes as a sharp peak and is not lost on the column.
Degradation of the Conjugate If the t-butyl ester is unintentionally cleaved, the product's polarity changes, which can lead to poor recovery with the intended purification method. Ensure all buffers and solvents are maintained at a neutral pH.
Improper Reagent Storage PEG reagents can be sensitive to moisture and may degrade if not stored properly (typically at -20°C, desiccated).[10] Using degraded reagents will lead to a poor reaction yield from the start.

Problem 2: The final product is still contaminated with unreacted PEG reagent.

Possible CauseRecommended Solution
Poor Resolution in SEC The hydrodynamic radius of the excess PEG reagent and the conjugate may be too similar for baseline separation. This is more common with larger conjugates.[9]
Insufficient Separation in RP-HPLC The hydrophobicity of the unreacted PEG and the conjugate are not different enough for separation with the current method.
Method Choice Switch to RP-HPLC: If using SEC, switch to RP-HPLC, which separates by a different mechanism (hydrophobicity) and often provides superior resolution for this type of impurity.[6][12] Optimize RP-HPLC Gradient: If already using RP-HPLC, flatten the gradient (% organic solvent vs. time) around the elution time of the species to increase resolution. Change Column Chemistry: A C18 column may provide better separation of a PEGylated protein from its unmodified form than a C4 column.[13] Test different column stationary phases (e.g., C18, C8, C4) to find the one with the best selectivity.[6]

Problem 3: The mass spectrum of my purified product shows a peak corresponding to the conjugate without the t-butyl group.

Possible CauseRecommended Solution
Accidental Deprotection The conjugate was exposed to acidic conditions during purification or workup. The t-butyl ester group is labile to strong acids like TFA.[1]
Maintain Neutral pH: Ensure all buffers used for chromatography are at or near neutral pH (e.g., phosphate (B84403) or HEPES buffers at pH 6.5-7.5).[9] Avoid Acidic Modifiers: Do not use TFA in the mobile phase if the t-butyl ester needs to remain intact. If an additive is needed for RP-HPLC, consider formic acid at a very low concentration (e.g., 0.1%), but test on a small scale first as it may still cause some cleavage.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Separation Principle Hydrodynamic Radius (Size)Hydrophobicity
Primary Use Case Bulk removal of small molecule impurities, salts, and unreacted PEG.[][14]High-resolution separation of the conjugate from unreacted starting materials and isomers.[][6]
Advantages - Robust and simple method development.- Preserves native structure well.- Efficient for desalting and buffer exchange.[14]- High resolving power.- Can separate positional isomers.[][6]- Excellent for analytical purity checks.
Disadvantages - Lower resolution than RP-HPLC.- May not separate species of similar size.[9]- Potential for non-specific column interactions.[5]- Can denature sensitive biomolecules.- Requires use of organic solvents.- Method development can be more complex.
Typical Mobile Phase Aqueous buffer (e.g., Phosphate, HEPES) at neutral pH.[9]Water/Acetonitrile or Water/Methanol gradient with or without modifiers.[13]

Table 2: Analytical Techniques for Purity and Identity Assessment

TechniqueInformation ProvidedKey Considerations
RP-HPLC-UV Purity based on retention time and UV absorbance.PEG does not absorb well in the UV range; may not accurately quantify PEG-related impurities.[7]
SEC-UV Purity based on size; detection of aggregates or fragments.Can be used to estimate the degree of PEGylation by observing the shift in retention time.[7]
LC-ELSD/CAD Universal detection of non-volatile analytes, providing a more accurate measure of all species, including free PEG.[7][]Requires volatile mobile phases.
LC-MS Confirms molecular weight of the conjugate and identifies impurities.The most definitive method for confirming product identity.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is designed for the bulk removal of unreacted small molecules and excess PEG reagent from the crude reaction mixture.

  • Column and System Preparation:

    • Select an SEC column with a fractionation range appropriate for the expected size of your conjugate.

    • Equilibrate the column with at least two column volumes of a neutral, filtered, and degassed mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatography:

    • Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume to maintain good resolution.

    • Run the separation isocratically (at a constant flow rate).

    • Monitor the elution profile using a UV detector (if the conjugate has a chromophore) and/or a refractive index detector.

    • Collect fractions corresponding to the high molecular weight peak, which should contain the desired conjugate.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical RP-HPLC or LC-MS to determine which contain the pure conjugate.

    • Pool the pure fractions and proceed with buffer exchange or lyophilization if necessary.

Protocol 2: High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is for achieving high purity by separating the conjugate from closely related impurities.

  • Column and System Preparation:

    • Select a C4 or C18 reversed-phase column. C4 columns are often a good starting point for PEGylated molecules.[6]

    • Define the mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water (use with caution) or Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Acetonitrile.

    • Equilibrate the column with the starting conditions of your gradient (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the crude or SEC-purified sample in a solvent compatible with the initial mobile phase conditions.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the sample.

    • Run a linear gradient to elute the compounds. A typical gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile with UV and/or ELSD/CAD detectors. The desired conjugate is typically more hydrophobic than the un-PEGylated starting material and will elute later.

    • Collect fractions across the peaks of interest.

  • Analysis and Pooling:

    • Analyze the collected fractions by LC-MS to identify those containing the pure product.

    • Pool the pure fractions and remove the organic solvent under reduced pressure (e.g., rotary evaporator or lyophilizer).

Protocol 3: Deprotection of t-Butyl Ester

This protocol is for cleaving the t-butyl ester to reveal the free carboxylic acid after the conjugate has been purified.

  • Reaction Setup:

    • Dissolve the purified, dry this compound conjugate in a minimal amount of an appropriate solvent like dichloromethane (B109758) (DCM).[1]

    • Prepare a cleavage solution, typically a mixture of TFA and DCM (e.g., 1:1 v/v).[15]

  • Cleavage Reaction:

    • Add the cleavage solution to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 2-5 hours.[1][15]

    • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Workup:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Care should be taken as TFA is corrosive.

    • The resulting residue contains the deprotected product. It can be co-evaporated with a solvent like toluene (B28343) to help remove residual TFA.

  • Final Purification (if necessary):

    • The crude deprotected product can be purified by RP-HPLC using the methods described in Protocol 2 to remove any byproducts formed during cleavage.

Visualizations

workflow_diagram cluster_0 Conjugation & Purification cluster_1 Optional Deprotection cluster_2 Quality Control Reaction 1. Conjugation Reaction Crude 2. Crude Mixture Reaction->Crude Purification 3. Primary Purification Crude->Purification SEC SEC (Bulk Separation) Purification->SEC Size-based RP_HPLC RP-HPLC (High Resolution) Purification->RP_HPLC Hydrophobicity-based Purified 4. Purified Conjugate SEC->Purified RP_HPLC->Purified Deprotection 5. TFA Cleavage Purified->Deprotection Optional Step Analysis 7. Final Analysis (LC-MS, HPLC) Purified->Analysis Final Product is Protected Final_Product 6. Final Deprotected Product Deprotection->Final_Product Final_Product->Analysis Final Product is Deprotected

Caption: General experimental workflow for synthesis and purification.

troubleshooting_diagram start Problem: Impure final product after purification check_impurity Identify impurity by LC-MS start->check_impurity is_sm Is it unreacted starting material? check_impurity->is_sm is_peg Is it unreacted PEG reagent? is_sm->is_peg No sol_sm Solution: - Optimize reaction stoichiometry - Increase reaction time - Improve purification resolution is_sm->sol_sm Yes is_side_product Is it an unexpected side-product? is_peg->is_side_product No sol_peg Solution: - Use RP-HPLC instead of SEC - Optimize HPLC gradient for better separation is_peg->sol_peg Yes sol_side_product Solution: - Re-evaluate reaction conditions (pH, temp, solvent) - Characterize byproduct to understand formation is_side_product->sol_side_product Yes end_node Pure Product sol_sm->end_node sol_peg->end_node sol_side_product->end_node

Caption: Troubleshooting decision tree for an impure final product.

References

preventing side reactions with Azido-PEG15-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG15-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during its use in complex molecular synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions involve the two key functional groups: the azide (B81097) and the t-butyl ester. Unintended reduction of the azide group, premature cleavage of the t-butyl ester, and side reactions associated with the subsequent click chemistry step are the most frequently encountered issues.

Q2: How can I prevent the reduction of the azide group?

A2: The azide group is susceptible to reduction, particularly by phosphine-containing reagents, in a process known as the Staudinger reaction.[1][2] To prevent this, avoid using phosphine-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine) in your reaction mixtures if the azide needs to be preserved for a subsequent step.[3] If a reducing agent is necessary, for example in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, sodium ascorbate (B8700270) is a more suitable choice.[3][4]

Q3: What conditions can cause the premature removal of the t-butyl ester protecting group?

A3: The t-butyl ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid.[5][6] Exposure to strong acids such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid will readily deprotect the ester.[5] Even milder acidic conditions or prolonged exposure to certain Lewis acids can lead to premature cleavage.[7][8] Care should be taken to ensure that all reaction and purification steps are performed under neutral or basic conditions if the t-butyl ester needs to remain intact.

Q4: My click chemistry reaction with this compound has a low yield. What are the potential causes?

A4: Low yields in CuAAC reactions are common and can stem from several factors:

  • Copper(I) Oxidation: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[9]

  • Reagent Quality: Degradation of the azide or alkyne starting materials can inhibit the reaction.

  • Inhibitors: Components in your reaction mixture may chelate the copper catalyst, rendering it inactive.[9]

  • Suboptimal Conditions: Incorrect pH, temperature, or solvent can negatively impact the reaction rate.[9]

Q5: Are there any stability concerns with the PEG linker itself?

A5: The polyethylene (B3416737) glycol (PEG) chain is generally stable under most bioconjugation conditions. However, the ester linkages within the backbone of some PEG linkers can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods. For this compound, the primary points of reactivity are the terminal azide and t-butyl ester groups.

Troubleshooting Guides

Issue 1: Unintended Loss of the Azide Functional Group

This guide will help you troubleshoot reactions where you suspect the azide group is being consumed by a side reaction.

Symptom Potential Cause Suggested Solution
No product formation in a subsequent click reaction.Reduction of the azide to an amine.Avoid phosphine-based reagents (e.g., TCEP). Use sodium ascorbate as a reducing agent in CuAAC reactions.[3]
Mass spectrometry analysis shows a product with a lower mass corresponding to the amine.Staudinger reaction with a phosphine (B1218219).If a phosphine is essential for another reaction step, consider protecting the azide as a phosphazide, which can be reversed later.[10]
Broad or multiple peaks in HPLC analysis of the starting material after a reaction.Partial degradation of the azide.Ensure storage of the this compound is at a low temperature and protected from light. Organic azides can be sensitive to heat and light.[11][12]
Issue 2: Premature Cleavage of the t-butyl Ester

Use this guide if you suspect the t-butyl ester is being unintentionally deprotected.

Symptom Potential Cause Suggested Solution
Mass spectrometry shows the presence of the free carboxylic acid.Exposure to acidic conditions.Maintain a neutral or slightly basic pH throughout your reaction and purification steps. Avoid acidic buffers or reagents.[5]
The product has different solubility characteristics than expected (e.g., higher polarity).Deprotection of the t-butyl ester.If acidic conditions are unavoidable in a prior step, ensure complete neutralization before proceeding with reactions involving the PEG linker.
Difficulty in purifying the final product due to the presence of the free acid.Inadvertent hydrolysis during workup or purification.Use neutral or basic aqueous solutions for extraction and purification. For chromatography, use a mobile phase that is not acidic.[13]
Issue 3: Low Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This guide addresses common problems encountered during the click chemistry step.

Symptom Potential Cause Suggested Solution
Low or no formation of the desired triazole product.Inactive copper catalyst (oxidized to Cu(II)).Ensure a fresh solution of sodium ascorbate is used in sufficient excess (e.g., 5-10 mol%).[9] Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.
Steric hindrance around the alkyne or azide.Increase the reaction time or temperature. Consider using a longer PEG linker to increase the distance between the reactive group and the substrate.[14][15]
Copper chelation by the substrate.Increase the concentration of the copper catalyst. Use a copper-stabilizing ligand such as THPTA or TBTA.[3][4]
Formation of a significant amount of alkyne homodimer (Glaser coupling).Presence of Cu(II) and oxygen.Maintain anaerobic conditions and ensure an adequate concentration of the reducing agent (sodium ascorbate).[9]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule.

  • Reagent Preparation:

    • Dissolve the alkyne-containing substrate and this compound (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O 1:1 or DMSO).[9]

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[9]

    • (Optional) Prepare a stock solution of a copper-chelating ligand like THPTA (e.g., 50 mM in H₂O).

  • Reaction Setup:

    • To the solution of the azide and alkyne, add the CuSO₄·5H₂O solution to a final concentration of 1-5 mol%.

    • (Optional) If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the reaction mixture.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mol%.[9]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). Reactions are typically complete within 1-4 hours.[9]

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.

    • The copper catalyst can be removed by washing with a solution of EDTA or by passing the product through a column with a copper-chelating resin.

    • Purification of the final PEGylated product can be challenging due to its properties.[13] Techniques such as reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) are often employed.[]

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl ester to yield the free carboxylic acid.

  • Reagent Preparation:

  • Deprotection:

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-4 hours.

  • Work-up:

    • Remove the TFA and solvent under reduced pressure.

    • The crude product can be purified by a suitable method, such as preparative HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection azide This compound reaction1 Click Reaction azide->reaction1 alkyne Alkyne Substrate alkyne->reaction1 reagents CuSO4, Sodium Ascorbate reagents->reaction1 product1 PEGylated Product (t-butyl protected) reaction1->product1 deprotection Acidic Cleavage product1->deprotection tfa Trifluoroacetic Acid tfa->deprotection final_product Final Product (Carboxylic Acid) deprotection->final_product

Caption: A typical two-step workflow involving CuAAC followed by t-butyl ester deprotection.

troubleshooting_logic start Low Reaction Yield check_azide Is Azide Group Intact? start->check_azide check_ester Is t-butyl Ester Intact? check_azide->check_ester Yes solution_azide Avoid phosphines. Verify starting material. check_azide->solution_azide No check_cuaac Are CuAAC Conditions Optimal? check_ester->check_cuaac Yes solution_ester Maintain neutral pH. Verify starting material. check_ester->solution_ester No solution_cuaac Use fresh reagents. Add ligand. Degas solvent. check_cuaac->solution_cuaac No end Consult further literature for substrate-specific issues. check_cuaac->end Yes

Caption: A decision tree for troubleshooting low-yield reactions with this compound.

References

Technical Support Center: Improving the Solubility of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated protein solubility. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during and after the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated protein precipitating out of solution?

A1: Precipitation of PEGylated proteins can occur due to several factors:

  • Protein Aggregation: The PEGylation process itself, including changes in buffer conditions or temperature, can induce protein aggregation.[1][2] PEG molecules can sometimes promote aggregation by increasing molecular crowding.

  • Isoelectric Point (pI): Proteins are least soluble at their isoelectric point. If the buffer pH is close to the pI of the PEGylated protein, it can lead to precipitation.[1]

  • Inefficient PEGylation: A heterogeneous mixture of PEGylated species, including unreacted protein, can have different solubility profiles, leading to the precipitation of less soluble components.[3][4]

  • Poorly Soluble PEG Reagent: The PEG reagent itself might have limited solubility in the reaction buffer.

  • Conformational Changes: PEGylation can induce conformational changes in the protein, potentially exposing hydrophobic patches that lead to aggregation and reduced solubility.[5]

Q2: How does PEGylation enhance protein solubility?

A2: PEGylation primarily enhances protein solubility through the following mechanisms:

  • Hydrophilicity: Polyethylene glycol (PEG) is a highly hydrophilic polymer.[][7] When attached to a protein, the PEG chains form a hydrated shell around the protein, increasing its interaction with the aqueous solvent and thereby enhancing its solubility.[][8]

  • Steric Hindrance: The PEG chains create a steric shield around the protein surface.[] This shield can mask hydrophobic regions on the protein that might otherwise lead to aggregation and reduced solubility.[5]

  • Increased Hydrodynamic Size: The attachment of PEG increases the overall size of the protein conjugate, which can help to prevent aggregation and precipitation.[]

Q3: Can the choice of PEG reagent affect the solubility of the final conjugate?

A3: Absolutely. The properties of the PEG reagent play a crucial role:

  • Molecular Weight: Higher molecular weight PEGs generally provide a greater solubilizing effect due to a larger hydrated shell. However, very long PEG chains (>10 kDa) can sometimes lead to increased viscosity and potential entanglement.[9][10]

  • Structure (Linear vs. Branched): Branched PEGs can offer a more compact and effective shielding of the protein surface compared to linear PEGs of the same molecular weight, potentially leading to better solubility.[11] Branched PEGs may also reduce the viscosity of the final product.[10]

  • Activating Chemistry: The chemical group used to activate the PEG for conjugation (e.g., NHS-ester, aldehyde) can influence the reaction conditions (like pH), which in turn can impact protein stability and solubility during the process.[4][12]

Q4: What are the first steps I should take to troubleshoot a solubility issue?

A4: Start with the following basic troubleshooting steps:

  • Analyze the Purity and Heterogeneity: Confirm the extent of PEGylation and the presence of unreacted protein or aggregates using techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), or Mass Spectrometry.[13][14][15]

  • Optimize Buffer Conditions: Experiment with different buffer pH values, moving away from the protein's isoelectric point. Also, evaluate the effect of varying ionic strength by adjusting the salt concentration.[1]

  • Review PEGylation Reaction Conditions: Assess the reaction temperature, protein concentration, and PEG-to-protein ratio, as these can all influence the outcome and solubility.[11]

Troubleshooting Guides

Guide 1: Low Solubility After PEGylation Reaction

This guide addresses issues of immediate precipitation or low solubility observed directly after the PEGylation reaction.

Problem: The PEGylated protein solution becomes cloudy or forms a visible precipitate during or immediately after the reaction.

Troubleshooting Workflow:

G start Low Solubility Post-PEGylation check_reaction Analyze Reaction Mixture (SDS-PAGE, SEC) start->check_reaction is_heterogeneous Heterogeneous Mixture? check_reaction->is_heterogeneous optimize_reaction Optimize PEGylation Reaction - Adjust PEG:Protein Ratio - Modify pH or Temperature is_heterogeneous->optimize_reaction Yes is_pure_insoluble Pure Conjugate Insoluble? is_heterogeneous->is_pure_insoluble No optimize_reaction->check_reaction purify Purify Conjugate (IEX, HIC) purify->is_pure_insoluble is_pure_insoluble->purify No (Purification Issue) optimize_buffer Optimize Formulation Buffer - Screen pH and Excipients is_pure_insoluble->optimize_buffer Yes success Solubility Improved optimize_buffer->success fail Further Investigation Needed optimize_buffer->fail G cluster_protein Protein Core cluster_peg PEG Shell protein Protein peg1 PEG Chain protein->peg1 Covalent Bond peg2 PEG Chain protein->peg2 Covalent Bond hydrophobic Hydrophobic Patch water Water Molecules hydrophobic->water Shielded peg1->water Hydration peg2->water Hydration

References

Technical Support Center: Characterization of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylated bioconjugate characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of PEGylated bioconjugates, categorized by analytical technique.

Size Exclusion Chromatography (SEC & SEC-MALS)

Q1: Why does my PEGylated protein show a broad peak in SEC?

A1: Peak broadening in SEC is a common characteristic of PEGylated proteins and is often attributed to the polydispersity of the polyethylene (B3416737) glycol (PEG) chain itself.[1] Unlike a homogenous protein, a PEG polymer consists of a population of molecules with a distribution of molecular weights. This heterogeneity is transferred to the bioconjugate, causing it to elute as a broader peak compared to the unmodified protein. Additionally, non-ideal interactions between the PEG moiety and the SEC stationary phase can contribute to peak tailing and broadening.[2]

Q2: My PEGylated conjugate elutes much earlier than expected based on its calculated molecular weight. Is this normal?

A2: Yes, this is a well-documented phenomenon. SEC separates molecules based on their hydrodynamic volume, not their absolute molecular weight.[][4] The covalent attachment of PEG chains significantly increases the conjugate's hydrodynamic radius, making it appear much larger in solution than an unmodified protein of similar molecular weight.[] This results in an earlier elution time from the SEC column. Standard column calibration with protein standards is therefore unreliable for determining the molecular weight of PEGylated species.[5][6]

Q3: How can I get an accurate molecular weight for my conjugate using SEC?

A3: To determine the absolute molecular weight of a PEGylated conjugate, you must couple your SEC system with a multi-angle light scattering (MALS) detector.[5][6] SEC-MALS is an absolute technique that measures molecular weight directly from the light scattered by the molecule, independent of its shape or elution time.[6] This setup, often including a differential refractive index (dRI) detector, can accurately determine the molar mass of the protein and the PEG components of the conjugate.[5][7]

Q4: I'm seeing poor recovery and peak tailing with my PEGylated protein on a silica-based SEC column. What can I do?

A4: Poor peak shape and recovery are often caused by secondary hydrophobic interactions between the PEG chains and the silica (B1680970) stationary phase.[2] To mitigate this, consider the following troubleshooting steps:

  • Modify the Mobile Phase: Incorporate organic modifiers (e.g., up to 10% ethanol) or increase the salt concentration (e.g., 100 mM NaCl) in the mobile phase to disrupt these non-specific interactions.[2]

  • Switch Columns: Utilize columns with more inert surface chemistries specifically designed to reduce secondary interactions with biomolecules.[2]

Mass Spectrometry (MS)

Q1: Why is the signal for my PEGylated protein suppressed or of low quality in MALDI-TOF MS?

A1: Several factors contribute to challenges in analyzing PEGylated proteins by MALDI-TOF MS. The high heterogeneity and large molecular weight of the conjugates can make ionization and detection difficult.[8] The polydispersity of the PEG leads to a wide distribution of masses, which can dilute the signal for any single species. For very high molecular weight conjugates (>100 kDa), a standard detector may be insufficient; a high mass (HM) detector system is often crucial for successful analysis.[8]

Q2: How can I determine the degree of PEGylation using Mass Spectrometry?

A2: MALDI-TOF MS is a powerful tool for determining the average molecular weight and the degree of PEGylation.[9][10] By comparing the mass spectrum of the native protein with that of the PEGylated conjugate, you can identify the mass shift corresponding to the attached PEG molecules. The mass difference, divided by the mass of a single PEG chain, provides the number of attached PEGs. ESI-MS can also be used, though the resulting complex charge state distribution can complicate interpretation.[10][11]

Q3: My ESI-MS spectrum is too complex to interpret. How can I simplify it?

A3: The complexity of ESI-MS spectra for PEGylated bioconjugates arises from the overlapping charge state patterns and the polydispersity of the PEG.[10] To manage this, coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) is essential. The chromatographic separation simplifies the mixture entering the mass spectrometer at any given time.[11] Specialized deconvolution software is then required to process the complex data and calculate the zero-charge mass spectra.[11]

High-Performance Liquid Chromatography (HPLC)

Q1: What is the best HPLC method to separate PEGylated proteins from their unmodified form?

A1: Both Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX) are effective, but they separate based on different principles.

  • RP-HPLC: Separates based on hydrophobicity. PEGylation increases the hydrophobicity of a protein, leading to a later retention time on a C4 or C8 column. RP-HPLC is highly effective for separating PEGylated species from the native protein and can even resolve positional isomers.[][12]

  • IEX: Separates based on surface charge. The PEG chains can shield charged residues on the protein surface, altering its net charge and its interaction with the IEX resin.[] This method is particularly useful for separating positional isomers where the PEG attachment site differently affects the protein's surface charge.[]

Q2: How can I improve the resolution of my PEGylated species in RP-HPLC?

A2: Optimizing several parameters can enhance resolution:

  • Column Choice: A C4 column is often the best choice for resolving PEGylated proteins.[12]

  • Mobile Phase: Using acetonitrile (B52724) as the organic modifier with 0.1% TFA is a standard and effective mobile phase.[12]

  • Gradient: A shallow gradient (e.g., 1-2% organic phase increase per minute) generally provides the best separation.[12]

  • Temperature: Increasing the column temperature (e.g., to 45°C or higher) can slightly improve peak shape and resolution.[1][12]

Section 2: Data & Methodologies

Summary of Analytical Techniques

The table below summarizes the primary application for each key analytical technique in the characterization of PEGylated bioconjugates.

Analytical TechniquePrimary Information ProvidedKey AdvantageCommon Challenge
SEC-MALS Hydrodynamic Size, Absolute Molecular Weight, Aggregation State[4][7]Determines absolute MW without column calibration.[6]Peak broadening due to polydispersity.[1]
MALDI-TOF MS Average Molecular Weight, Degree of PEGylation, Heterogeneity[8][10]Powerful tool for mass determination of large molecules.[8]Signal suppression for high MW or heterogeneous samples.[8]
RP-HPLC Purity, Separation of PEGylated from Un-PEGylated Species, Isomer Separation[][12]High resolution separation based on hydrophobicity.[12]Requires optimization of column, gradient, and temperature.
IEX Chromatography Separation of Positional Isomers, Charge Variant Analysis[]Can resolve isomers with different surface charges.[]PEG chains may shield charges, reducing separation efficiency.
¹H NMR Quantitative Determination of Degree of PEGylation[13][14]Provides a direct, quantitative measure without chromatographic bias.[13]Requires pure sample and can be complex to interpret.
Experimental Protocols

Protocol 1: General SEC-MALS Analysis Workflow

  • System Preparation: Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with a filtered and degassed mobile phase (e.g., 100 mM Sodium Phosphate, 100 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min.[2][9]

  • Detector Setup: Ensure the MALS, dRI, and UV detectors are warmed up and stable.

  • Sample Preparation: Prepare the PEGylated bioconjugate in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 µm filter before injection.

  • Injection: Inject 50-100 µL of the prepared sample onto the column.[9]

  • Data Acquisition: Collect data from all detectors (UV at 280 nm, MALS, and dRI) throughout the chromatographic run.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This requires the known dn/dc values and UV extinction coefficients for both the protein and the PEG polymer to calculate the absolute molecular weight of the entire conjugate and its components.[5][7]

Protocol 2: RP-HPLC Method for Purity Assessment

  • System Preparation:

    • Column: Jupiter 300 C4, 5 µm (or equivalent).[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 45°C.[12]

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a final protein concentration of approximately 1 mg/mL.

  • Gradient Elution:

    • Start at 20% B.

    • Apply a linear gradient from 20% to 70% B over 30 minutes.

    • Hold at 90% B for 5 minutes to wash the column.

    • Re-equilibrate at 20% B for 10-15 minutes.[12]

  • Detection: Monitor the eluent by UV absorbance at 214 nm or 280 nm.[12]

  • Analysis: Integrate peak areas to determine the relative purity and quantify the separation between native, mono-PEGylated, and multi-PEGylated species.

Section 3: Visual Guides

Workflow & Decision Trees

The following diagrams illustrate common workflows and troubleshooting logic for characterizing PEGylated bioconjugates.

G cluster_prep Preparation & Purification cluster_char Characterization cluster_legend Legend Reaction PEGylation Reaction Purification Purification (SEC / IEX) Reaction->Purification Crude Mixture SECMALS SEC-MALS Purification->SECMALS Size & MW RPHPLC RP-HPLC Purification->RPHPLC Purity & Isomers MALDI MALDI-TOF MS Purification->MALDI Mass & DoP* IEX IEX-HPLC Purification->IEX Charge Variants legend *DoP = Degree of PEGylation

Caption: General workflow for PEGylated bioconjugate purification and characterization.

G Start Unexpected SEC Result (e.g., Broad Peak, Tailing) CheckPoly Is PEG reagent polydisperse? Start->CheckPoly CheckInteraction Suspect column interaction? CheckPoly->CheckInteraction No Result1 Broad peak is expected. Use MALS for accurate MW. CheckPoly->Result1 Yes Action1 Modify Mobile Phase: - Add organic solvent - Increase salt concentration CheckInteraction->Action1 Yes Action2 Use inert column chemistry Action1->Action2 G Center PEGylated Bioconjugate SEC SEC Center->SEC MALS MALS Center->MALS MS Mass Spec Center->MS HPLC HPLC Center->HPLC NMR NMR Center->NMR Size Hydrodynamic Volume SEC->Size MW Absolute Molecular Weight MALS->MW MS->MW DoP Degree of PEGylation MS->DoP Purity Purity & Isomers HPLC->Purity QuantDoP Quantitative DoP NMR->QuantDoP

References

Technical Support Center: Monitoring Azido-PEG15-t-butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring the reaction progress of Azido-PEG15-t-butyl ester. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two key functional groups:

  • An azide (B81097) group (-N₃) , which is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".[1]

  • A t-butyl ester group , which serves as a protecting group for a carboxylic acid. This group can be removed (deprotected) under acidic conditions to yield a free carboxylic acid, which can then be used for conjugation, for instance, with amine-containing molecules.[2]

The two primary reactions you will likely be monitoring are the consumption of the azide group in a click reaction or the cleavage of the t-butyl ester.

Q2: What are the recommended methods for monitoring the progress of these reactions?

The choice of method depends on the equipment available, the scale of the reaction, and the need for quantitative versus qualitative data. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for observing the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the components of a reaction mixture.[3][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion by observing specific proton signals.[5]

  • Mass Spectrometry (MS): Used to confirm the mass of the desired product, often coupled with HPLC (LC-MS) for comprehensive analysis.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for tracking the consumption of the azide group due to its unique and strong absorbance peak.[8]

Q3: How can I visualize this compound and its products on a TLC plate?

The starting material and product may not be UV-active. Therefore, specific stains are required.

  • For the Azide Group: A highly effective method involves a two-step process: first, the TLC plate is dipped in a triphenylphosphine (B44618) solution to reduce the azide to an amine, and then it is stained with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a colored spot.[1][9]

  • General Stains: If the azide-specific stain is not an option, general stains like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) molybdate (B1676688) (CAM) can be used, although they may be less specific.

  • Iodine-Azide Reaction: This method can also be used for detection, where the catalytic effect of certain functional groups results in white spots on a violet-gray background.[10][11][12]

Q4: My PEGylated compound is not visible on my HPLC's UV detector. What is the issue?

Standard PEG linkers, including this compound, lack a significant chromophore, meaning they do not absorb UV light effectively.[13] If the molecule you are conjugating it with is also not UV-active, you will not see a signal.

  • Solution: Use a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector.[14] Alternatively, HPLC coupled with Mass Spectrometry (LC-MS) can be used to monitor the reaction components by their mass-to-charge ratio.[6]

Q5: My reaction appears to be stalled or incomplete. What are some common causes?

Several factors can lead to an incomplete reaction. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reactants, solvents, and catalysts are pure and anhydrous, as required.

  • Stoichiometry: Re-verify the molar ratios of your reactants. For click chemistry, ensure the correct amount of catalyst (e.g., copper(I) source and ligand) is used.

  • Temperature and Time: Some reactions may require longer reaction times or elevated temperatures.[15] Conversely, sensitive reagents may degrade if the temperature is too high.

  • Catalyst Inactivation: In CuAAC reactions, oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Ensure the reaction is properly deoxygenated.

  • pH: For reactions involving deprotection or conjugation to biomolecules, the pH of the reaction buffer is critical.[14]

Comparison of Monitoring Techniques

The table below summarizes the key aspects of each recommended analytical method for easy comparison.

TechniquePrincipleKey Signal / ObservationProsCons
TLC Separation by polarity on a stationary phase.Disappearance of starting material spot and appearance of a new product spot with a different Rf value.Fast, inexpensive, requires minimal sample.Qualitative, not easily automated, resolution may be low.
HPLC High-resolution separation by polarity, size, or charge.Disappearance of the starting material peak and emergence of the product peak at a different retention time.Highly quantitative, reproducible, high resolution, automatable.[]Requires specialized equipment, method development can be time-consuming.[]
¹H NMR Nuclear spin resonance in a magnetic field.Click Reaction: Disappearance of α-methylene protons to azide (~3.4 ppm) and appearance of triazole proton (~7.5-8.0 ppm). Deprotection: Disappearance of the t-butyl singlet (~1.5 ppm).[5]Provides detailed structural confirmation, highly quantitative.Requires expensive equipment, deuterated solvents, and larger sample amounts.
Mass Spec. Measures mass-to-charge ratio of ionized molecules.Detection of an ion corresponding to the exact mass of the expected product.Extremely sensitive, provides definitive molecular weight confirmation.[7]Can be destructive, may not easily distinguish isomers.
FTIR Absorption of infrared radiation by molecular vibrations.Disappearance of the sharp, strong azide stretch at ~2100 cm⁻¹.[8]Fast, non-destructive, provides direct evidence of functional group conversion.Not suitable for complex mixtures, quantification can be difficult.

Detailed Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At various time points (e.g., 0, 1h, 4h, 24h), take a small aliquot of the reaction mixture using a capillary tube.

  • Spotting: Spot the aliquot onto a silica (B1680970) gel TLC plate. Also spot the starting material(s) as a reference.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes). The ideal solvent system should provide good separation between the starting material and the product (Rf values between 0.2 and 0.8).

  • Visualization (Azide-Specific Staining): a. After development, thoroughly dry the TLC plate. b. Prepare a solution of triphenylphosphine (PPh₃) in a suitable solvent (e.g., dichloromethane). Dip the plate into this solution and let it dry.[1] c. Gently heat the plate for a few minutes (e.g., 80°C) to facilitate the reduction of the azide to an amine.[1] d. Prepare a ninhydrin staining solution. Dip the plate into the ninhydrin solution and heat it gently with a heat gun until colored spots appear.

  • Analysis: The reaction is complete when the spot corresponding to the starting azide material is no longer visible in the reaction lane.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Method Development: Develop a suitable HPLC method. For PEGylated compounds, a reversed-phase C4 or C8 column is often a good starting point.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of your components. Optimize the gradient for better resolution.

    • Detector: Use an appropriate detector (e.g., CAD, ELSD, or MS) if your compounds are not UV-active.[13]

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (if necessary) and dilute it with the initial mobile phase composition.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Monitor the chromatograms over time. The reaction progress can be quantified by integrating the peak area of the starting material and the product. The reaction is considered complete when the peak for the starting material is consumed.

Troubleshooting and Workflow Diagrams

The following diagrams illustrate a decision-making workflow for selecting a monitoring technique and a troubleshooting guide for stalled reactions.

G cluster_workflow Workflow: Selecting a Monitoring Technique start Start Reaction q1 Need quick, qualitative check? start->q1 tlc Use TLC (Stain for Azide) q1->tlc Yes q2 Need quantitative data? q1->q2 No finish Reaction Monitored tlc->finish hplc Use HPLC (CAD/ELSD/MS) q2->hplc Yes q3 Need structural confirmation? q2->q3 No hplc->finish nmr Use ¹H NMR q3->nmr Yes, full structure ms Use Mass Spectrometry q3->ms Yes, just mass nmr->finish ms->finish

Caption: Decision workflow for selecting a suitable monitoring method.

G cluster_troubleshooting Troubleshooting Guide: Stalled Reaction start Reaction Stalled (No change in TLC/HPLC) q_reagents Are reagents/solvents pure and correct? start->q_reagents fix_reagents Action: Use fresh, purified reagents. q_reagents->fix_reagents No q_stoich Is stoichiometry correct? q_reagents->q_stoich Yes fix_stoich Action: Re-calculate and adjust molar ratios. q_stoich->fix_stoich No q_conditions Are T°, time, pH optimal? q_stoich->q_conditions Yes fix_conditions Action: Adjust conditions. Consider longer time. q_conditions->fix_conditions No q_catalyst Is catalyst active? (e.g., Cu(I) for CuAAC) q_conditions->q_catalyst Yes fix_catalyst Action: Add fresh catalyst. Ensure anaerobic conditions. q_catalyst->fix_catalyst No

Caption: Troubleshooting guide for a stalled reaction.

References

Technical Support Center: Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1] For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation: Using a chelating agent like EDTA or aqueous ammonia (B1221849) to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1]

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]

  • Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]

  • Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride can also be effective.[1]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][2] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]

Q4: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?

A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging. In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended. Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.

Q5: Can I avoid the copper removal step altogether?

A5: Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes, eliminating the need for a copper catalyst and subsequent removal steps.[3] However, the synthesis of the required strained alkynes can be more complex and costly.[3]

Troubleshooting Guides

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
Possible CauseTroubleshooting Step
Incomplete copper complexation. Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.
The triazole product itself is chelating the copper. Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.
The pH of the aqueous wash is not optimal for complexation. Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.
Problem 2: Low Product Yield After Purification
Possible CauseTroubleshooting Step
Product loss during aqueous extractions. If your product has some water solubility, reduce the number of aqueous washes or use a saturated brine wash to decrease its partitioning into the aqueous layer.
Product adsorption onto the solid support (silica gel, resin). Thoroughly wash the scavenger resin or silica (B1680970) plug with a suitable solvent to recover any adsorbed product. If using a scavenger resin, consider a different type of resin or a pre-treatment step to block non-specific binding sites.
Non-specific binding of your product to the scavenger resin. This is more common with highly polar or functionalized products. Select a more specific scavenger with a functional group that has a higher affinity for copper than for the functional groups on your product. For example, SiliaMetS® Thiourea is often effective for copper.[1]
Problem 3: Incomplete Copper Removal with Solid-Phase Scavengers
Possible CauseTroubleshooting Step
Insufficient amount of scavenger. Calculate the required amount of scavenger based on the manufacturer's specified loading capacity and the initial amount of copper in your reaction. It is often recommended to use an excess of the scavenger.
Poor mixing of the resin with the reaction mixture. Ensure vigorous stirring or agitation to maintain the resin in suspension and maximize contact with the reaction mixture.
Short scavenging time. While scavenging can be rapid, a stirring time of 1-4 hours is generally recommended.[4] For challenging cases, the reaction time can be extended, or the temperature gently increased (e.g., to 40°C).[4]

Quantitative Data Presentation

The following table summarizes the reported efficiency and general characteristics of different copper removal methods. Note that the effectiveness can vary depending on the specific reaction conditions, the nature of the copper catalyst and ligands, and the properties of the product.

MethodTypical Removal EfficiencyFinal Copper LevelProduct Yield LossKey Considerations
Aqueous Wash with EDTA High< 50 ppmLow to moderateEffective for many small molecules. May require multiple extractions. Potential for product loss if it has some water solubility.
Aqueous Wash with Ammonia/Ammonium Chloride Moderate to High< 100 ppmLow to moderateGood for removing Cu(I) salts. The aqueous layer turns deep blue, indicating copper removal. pH control is important.
Solid-Phase Scavengers (e.g., Thiol-functionalized silica) Very High< 10 ppmLowSimple filtration-based workup. Can be expensive. Potential for non-specific binding of the product.
Precipitation (e.g., with NaOH or Na₂S) HighVariableModerateCan be effective but may lead to product occlusion in the precipitate, affecting yield. Filtration of fine precipitates can be challenging.
Dialysis with EDTA High< 10 ppmLowIdeal for macromolecules like proteins and large polymers.[1] Time-consuming.

Experimental Protocols

Protocol 1: Copper Removal by Aqueous Wash with EDTA

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.

  • Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Perform a final wash of the organic layer with brine (saturated aqueous NaCl solution) to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., Silica-Based Thiourea Resin)

This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.

  • Resin Addition: After the click reaction is complete, add the scavenger resin directly to the reaction mixture. The amount of resin should be calculated based on the manufacturer's loading capacity and the amount of copper used in the reaction (typically 3-5 equivalents of the resin's functional group relative to the copper).

  • Stirring: Stir the suspension at room temperature. A stirring time of 1-4 hours is generally recommended to ensure complete removal.[4]

  • Filtration: Filter the mixture to remove the resin. A simple filtration setup with a funnel and filter paper is usually sufficient.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

  • Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide. Alternatively, sodium sulfide (B99878) can be used to precipitate copper(I) sulfide.

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]

  • Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[1]

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]

  • Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.[1]

Visualizations

Copper_Removal_Decision_Workflow start Start: Click Reaction Mixture Containing Copper Catalyst product_type What is the nature of your product? start->product_type is_soluble Is the product soluble in an organic solvent immiscible with water? product_type->is_soluble Small Molecule is_biomolecule Is the product a large biomolecule (protein, large polymer)? product_type->is_biomolecule Macromolecule is_water_soluble Is the product water-soluble? is_soluble->is_water_soluble No aqueous_wash Aqueous Wash with Chelating Agent (e.g., EDTA, NH4Cl) is_soluble->aqueous_wash Yes scavenger_resin Solid-Phase Scavenger Resin is_water_soluble->scavenger_resin No precipitation Precipitation is_water_soluble->precipitation No spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) is_water_soluble->spe Yes is_biomolecule->scavenger_resin No, but biocompatible resin is an option dialysis Dialysis against EDTA buffer is_biomolecule->dialysis Yes

Caption: Decision workflow for selecting a copper removal method.

Chelation_Workflow start Click Reaction Mixture in Organic Solvent add_chelator Add Aqueous Chelating Solution (e.g., EDTA, pH 8) start->add_chelator extract Liquid-Liquid Extraction (Separatory Funnel) add_chelator->extract separate Separate Aqueous Layer (contains Cu-Chelate complex) extract->separate repeat_wash Repeat Wash if Necessary separate->repeat_wash repeat_wash->extract Yes dry_concentrate Dry and Concentrate Organic Layer repeat_wash->dry_concentrate No product Purified Product dry_concentrate->product

Caption: Workflow for copper removal by chelation and extraction.

Scavenger_Workflow start Completed Click Reaction Mixture add_scavenger Add Solid-Phase Scavenger Resin start->add_scavenger stir Stir Mixture (1-4 hours) add_scavenger->stir filter Filter to Remove Resin (Resin contains bound copper) stir->filter wash_resin Wash Resin with Solvent filter->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate product Purified Product concentrate->product

Caption: Workflow for copper removal using a solid-phase scavenger.

References

Technical Support Center: Azido-PEG15-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Azido-PEG15-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain of 15 ethylene (B1197577) glycol units, which enhances the solubility and in vivo stability of the conjugated molecule.[1][2] One end of the PEG chain is functionalized with an azide (B81097) group (-N₃) for covalent attachment to molecules containing an alkyne group via "click chemistry".[3][4] The other end features a carboxylic acid protected by a t-butyl ester. This protecting group can be removed under acidic conditions to reveal a carboxylic acid, which can then be used for further conjugation.

Q2: What are the common causes of aggregation when working with this compound conjugates?

A2: Aggregation of this compound conjugates, particularly when attached to hydrophobic small molecules, can be attributed to several factors:

  • Hydrophobicity of the Conjugated Molecule: The intrinsic hydrophobicity of the small molecule can drive the conjugates to self-assemble and aggregate in aqueous solutions to minimize exposure to water.[5]

  • Insufficient PEG Chain Length: While PEGylation generally improves solubility, a PEG15 chain may not be sufficient to overcome the aggregation propensity of a highly hydrophobic small molecule. Longer PEG chains can provide better steric hindrance and a thicker hydration layer, which helps to prevent intermolecular interactions.[6][7]

  • High Conjugate Concentration: At elevated concentrations, the proximity of conjugate molecules increases, promoting aggregation.[8]

  • Suboptimal Solvent or Buffer Conditions: The choice of solvent, pH, and ionic strength of the buffer can significantly impact the solubility and stability of the conjugate.

  • Inefficient Conjugation or Deprotection: Incomplete reactions or the presence of unreacted starting materials and byproducts from the click chemistry or t-butyl ester deprotection steps can lead to a heterogeneous mixture with a higher tendency to aggregate.

  • Temperature and Mechanical Stress: Elevated temperatures and vigorous agitation can sometimes induce aggregation, especially for conjugates that are conformationally sensitive.

Q3: How can I detect aggregation in my this compound conjugate sample?

A3: Aggregation can manifest in several ways:

  • Visual Observation: The most obvious sign of aggregation is the appearance of turbidity, precipitation, or visible particles in the solution.[9]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution. The presence of a larger-than-expected particle size or a multimodal distribution can indicate aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric conjugate.[10]

  • UV-Vis Spectroscopy: An increase in absorbance or scattering at higher wavelengths (e.g., 350-600 nm) can suggest the formation of aggregates.

  • Microscopy: Techniques like transmission electron microscopy (TEM) or scanning electron microscopy (SEM) can be used to visualize the morphology of the aggregates.

Troubleshooting Guides

Problem: Visible Precipitation or Turbidity During or After Conjugation

This is a common issue when working with hydrophobic small molecules. The following steps can help troubleshoot and prevent precipitation.

Potential Cause Troubleshooting Step Rationale
Low Solubility of the Small Molecule or Conjugate 1. Optimize the Solvent System: Start the conjugation in an organic solvent in which both the small molecule and the this compound are soluble (e.g., DMSO, DMF). Gradually add an aqueous buffer as the reaction proceeds.[2] 2. Lower the Concentration: Perform the reaction at a lower concentration of both reactants.Maintaining solubility of all components throughout the reaction is critical. A gradual transition to an aqueous environment can prevent the newly formed, more hydrophilic conjugate from crashing out. Lowering the concentration reduces the likelihood of intermolecular interactions.
Inefficient Click Chemistry Reaction 1. Ensure High Purity of Reactants: Use highly pure this compound and alkyne-functionalized small molecule. 2. Optimize Catalyst and Ligand Concentrations: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the correct ratio of copper sulfate (B86663) to a reducing agent (like sodium ascorbate) and a copper-chelating ligand.[11][12] 3. Consider Copper-Free Click Chemistry: If copper is suspected to cause issues, switch to a strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative.[13]Impurities can interfere with the reaction and lead to side products that aggregate. Proper catalytic conditions are crucial for efficient and clean conjugation. Copper-free methods can sometimes be milder and avoid potential metal-induced aggregation.
Post-Conjugation Precipitation 1. Add Co-solvents: After the reaction, if the conjugate is to be stored in an aqueous buffer, consider adding a certain percentage of a water-miscible organic solvent (e.g., ethanol, isopropanol) to maintain solubility. 2. Use Stabilizing Excipients: Incorporate excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) in the final formulation.[14]Co-solvents can increase the solubility of the hydrophobic portions of the conjugate. Excipients can stabilize the conjugate by preventing intermolecular interactions and adsorption to surfaces.
Problem: Aggregation Detected by Analytical Techniques (DLS, SEC) but No Visible Precipitation

Soluble aggregates can still be detrimental to the efficacy and safety of the conjugate.

Potential Cause Troubleshooting Step Rationale
Hydrophobic Interactions 1. Increase PEG Chain Length: If feasible, consider using a longer Azido-PEG-t-butyl ester (e.g., PEG24, PEG36).[15] 2. Formulate with Surfactants: Add a low concentration of a non-ionic surfactant to the buffer.A longer PEG chain provides a more substantial hydrophilic shield around the hydrophobic small molecule, reducing the driving force for aggregation.[16] Surfactants can disrupt hydrophobic interactions that lead to the formation of soluble oligomers.
Residual Reactants or Byproducts 1. Optimize Purification Method: Use a purification method with high resolution, such as reversed-phase HPLC, to effectively separate the desired conjugate from unreacted starting materials and side products.[17]A pure conjugate is less likely to aggregate than a heterogeneous mixture.
Issues During t-Butyl Ester Deprotection 1. Use Mild Deprotection Conditions: Employ milder acidic conditions for deprotection (e.g., dilute trifluoroacetic acid in dichloromethane) and carefully control the reaction time and temperature.[18][19] 2. Immediate Purification and Buffer Exchange: After deprotection, immediately purify the resulting carboxylic acid-PEG-small molecule conjugate and exchange it into a suitable storage buffer.Harsh deprotection conditions can lead to side reactions and degradation products that may aggregate. The deprotected conjugate may have different solubility properties, so prompt purification and formulation are important.

Experimental Protocols

General Protocol for Small Molecule Conjugation via CuAAC Click Chemistry
  • Dissolve Reactants:

    • Dissolve the alkyne-functionalized small molecule in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF).

    • In a separate tube, dissolve this compound in the same organic solvent.

  • Prepare Catalyst and Reducing Agent:

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the dissolved alkyne-small molecule and this compound.

    • Add the copper(II) sulfate solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).

  • Purification:

    • Once the reaction is complete, quench the reaction by adding a copper chelator like EDTA.

    • Purify the conjugate using reversed-phase HPLC or size exclusion chromatography to remove unreacted starting materials, catalyst, and byproducts.

General Protocol for t-Butyl Ester Deprotection
  • Dissolve the Conjugate:

    • Dissolve the purified Azido-PEG15-small molecule conjugate in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM).

  • Add Acid:

    • Cool the solution in an ice bath.

    • Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA in DCM).

  • Reaction Conditions:

    • Stir the reaction at room temperature.

    • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the TFA and DCM under reduced pressure.

    • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

    • Purify the resulting carboxylic acid-functionalized conjugate by reversed-phase HPLC.

Data Presentation

Table 1: Solubility of Azido-PEG-t-butyl Esters in Common Solvents

CompoundMolecular Weight ( g/mol )Solubility in DMSOSolubility in DCMSolubility in DMF
Azido-PEG1-t-butyl ester~215.25SolubleSolubleSoluble
N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester~753.92SolubleSolubleSoluble
This compound~832.0SolubleSolubleSoluble
Azido-PEG-t-butyl ester, MW 2,000~2000SolubleSolubleSoluble

Note: "Soluble" indicates that the compound is generally soluble in these solvents based on manufacturer information.[20][21][22] Specific solubility limits should be determined experimentally.

Table 2: Recommended Excipients for Improving Conjugate Stability

ExcipientTypical ConcentrationMechanism of Action
Sugars
Sucrose5-10% (w/v)Acts as a stabilizer by being preferentially excluded from the conjugate surface, promoting a more compact and stable conformation.
Trehalose5-10% (w/v)Similar to sucrose, it helps to maintain the hydration shell around the conjugate.
Polyols
Glycerol5-20% (v/v)Increases solvent viscosity and acts as a cryoprotectant, reducing aggregation during freeze-thaw cycles.
Sorbitol5-10% (w/v)Stabilizes the conjugate through preferential exclusion.
Amino Acids
Arginine50-100 mMCan suppress non-specific protein-protein interactions and may help solubilize hydrophobic molecules.
Glycine50-100 mMActs as a general stabilizer.
Surfactants
Polysorbate 200.01-0.05% (v/v)Non-ionic surfactant that reduces surface tension and can prevent adsorption to surfaces and disrupt hydrophobic aggregation.
Polysorbate 800.01-0.05% (v/v)Similar mechanism to Polysorbate 20.

Visualizations

Aggregation_Troubleshooting_Workflow start Aggregation Observed visual_check Visible Precipitation? start->visual_check analytical_check Aggregation by DLS/SEC? visual_check->analytical_check No solvent Optimize Solvent System (e.g., add co-solvent) visual_check->solvent Yes peg_length Increase PEG Chain Length (if possible) analytical_check->peg_length Yes solution Aggregation Resolved analytical_check->solution No concentration Lower Conjugate Concentration solvent->concentration excipients Add Stabilizing Excipients (e.g., Surfactants, Sugars) concentration->excipients excipients->solution purification Optimize Purification (e.g., RP-HPLC) peg_length->purification deprotection Use Milder Deprotection Conditions purification->deprotection deprotection->solution

Caption: A troubleshooting workflow for addressing aggregation issues.

Conjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final_product Final Product alkyne_sm Alkyne-Small Molecule conjugation Conjugation alkyne_sm->conjugation azido_peg This compound azido_peg->conjugation peg_conjugate PEG-Small Molecule Conjugate (t-butyl protected) conjugation->peg_conjugate deprotect TFA/DCM peg_conjugate->deprotect final_conjugate Carboxylic Acid-PEG-Small Molecule deprotect->final_conjugate

Caption: A general workflow for the synthesis of a small molecule-PEG conjugate.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Azido-PEG15-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial in bioconjugation and drug delivery. We present a comparative overview of key analytical techniques, supported by representative data and detailed experimental protocols to guide researchers in quality control and characterization.

Executive Summary

The precise characterization of PEGylating agents like this compound is paramount for ensuring the quality, reproducibility, and efficacy of the resulting bioconjugates. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique advantages and limitations in determining purity, identity, and structural integrity.

HPLC is a cornerstone for purity assessment, especially when coupled with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) that do not require a chromophore in the analyte.

NMR spectroscopy provides detailed structural information and is a powerful tool for absolute quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.

Mass Spectrometry is indispensable for confirming the molecular weight and identifying impurities and degradation products through fragmentation analysis.

This guide will delve into a comparative analysis of these methods, offering insights into their performance and providing detailed protocols for their application.

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an analytical method for this compound should be guided by the specific analytical need, whether it is routine purity assessment, structural elucidation, or absolute quantification.

ParameterHPLC-UV/CAD/ELSDLC-MSNMR Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Purity Assessment
Purity Determination HighHighHigh (qNMR)
Quantitative Accuracy Good to Excellent (CAD/ELSD)Good (with appropriate standards)Excellent (qNMR)
Structural Information LowHigh (Mass Fragmentation)Very High (Chemical Shifts, Coupling)
Sensitivity Moderate to HighVery HighLow to Moderate
Sample Throughput HighHighLow
Strengths - Robust and reproducible for purity - Universal detection with CAD/ELSD- High sensitivity and selectivity - Provides molecular weight information for unknowns- Detailed structural information - Absolute quantification without a specific standard (qNMR) - Non-destructive
Limitations - UV has limited sensitivity for PEGs - CAD/ELSD are not suitable for volatile impurities- Matrix effects can suppress ionization - Quantification can be more complex- Lower sensitivity - Complex mixtures can lead to overlapping signals - Requires larger sample amounts

Mandatory Visualization

Characterization_Workflow Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_hplc_detectors HPLC Detectors cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Purity Check NMR NMR Spectroscopy (Structural Confirmation & qNMR) Purification->NMR Structural & Purity Verification MS Mass Spectrometry (Identity Confirmation) Purification->MS Molecular Weight Verification ELSD ELSD HPLC->ELSD CAD CAD HPLC->CAD MSD MSD HPLC->MSD Purity_Report Purity Report (e.g., >98%) HPLC->Purity_Report Structure_Confirmation Structural Confirmation Report NMR->Structure_Confirmation MW_Confirmation Molecular Weight Report MS->MW_Confirmation

Caption: Workflow for the characterization of this compound.

Experimental Protocols

Purity Determination by RP-HPLC with ELSD/CAD Detection

This protocol is designed for the purity assessment of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detector Settings:

  • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 70°C, Gas Flow: 1.5 SLM (Standard Liters per Minute)

  • CAD: Follow manufacturer's recommendations for nitrogen gas pressure and electrometer settings.

Sample Preparation:

  • Dissolve the this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Elucidation and Quantification by NMR Spectroscopy

This protocol describes the use of ¹H NMR for structural confirmation and quantitative NMR (qNMR) for purity assessment.

Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

Sample Preparation for ¹H NMR (Structural Confirmation):

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • ~1.45 ppm (singlet, 9H): Protons of the t-butyl group.

  • ~2.45 ppm (triplet, 2H): -CH₂- adjacent to the ester carbonyl.

  • ~3.40 ppm (triplet, 2H): -CH₂- adjacent to the azide (B81097) group.

  • ~3.65 ppm (multiplet): Methylene protons of the PEG backbone.

  • ~3.75 ppm (triplet, 2H): -CH₂- adjacent to the ester oxygen.

Sample Preparation for qNMR (Purity Assessment):

  • Accurately weigh about 10-20 mg of this compound into a vial.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into the same vial. The internal standard should have a signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing for qNMR:

  • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Molecular Weight Confirmation by Mass Spectrometry

This protocol is for the confirmation of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Instrumentation:

  • Mass Spectrometer: An ESI-MS system, which can be a standalone instrument or coupled with an LC system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation)

  • Source Temperature: 100-150°C

  • Desolvation Temperature: 250-350°C

  • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-1000). The molecular weight of this compound is approximately 832 g/mol .

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ~833.

  • Adducts with sodium [M+Na]⁺ (m/z ~855) or potassium [M+K]⁺ (m/z ~871) may also be observed.

  • By increasing the cone voltage, fragmentation can be induced to provide structural information. Common fragmentations include the loss of the t-butyl group or cleavages along the PEG chain.

Comparison with Alternative PEGylating Agents

While this compound is a versatile linker for "click" chemistry, other PEGylating agents with different reactive groups are commonly used. The choice of agent depends on the target functional groups on the biomolecule.

PEGylating AgentReactive GroupTarget Functional GroupResulting LinkageKey Characterization Considerations
Azido-PEG-t-butyl ester Azide (-N₃)Alkyne or CyclooctyneTriazolePurity by HPLC-ELSD/CAD, azide presence by IR (~2100 cm⁻¹) or ¹³C NMR.
NHS-ester-PEG N-Hydroxysuccinimide esterPrimary amines (-NH₂)AmidePurity by HPLC, monitoring hydrolysis of the NHS ester.
Maleimide-PEG Maleimide (B117702)Thiols (-SH)ThioetherPurity by HPLC, stability of the maleimide ring, especially at higher pH.

The analytical methods described in this guide are broadly applicable to these alternative PEGylating agents, with adjustments to chromatographic conditions and spectroscopic interpretation based on their specific chemical structures.

Signaling_Pathways Functional Group Reactivity of PEGylating Agents cluster_peg_agents PEGylating Agents cluster_target_groups Target Functional Groups on Biomolecules cluster_linkages Resulting Linkages Azide_PEG Azido-PEG-Ester Alkyne Alkyne / Cyclooctyne Azide_PEG->Alkyne 'Click' Chemistry NHS_PEG NHS-ester-PEG Amine Primary Amine (-NH2) NHS_PEG->Amine Acylation Mal_PEG Maleimide-PEG Thiol Thiol (-SH) Mal_PEG->Thiol Michael Addition Triazole Triazole Alkyne->Triazole Amide Amide Amine->Amide Thioether Thioether Thiol->Thioether

Caption: Reactivity of common PEGylating agents with target functional groups.

A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG15-t-butyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the successful development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Azido-PEG15-t-butyl ester is a heterobifunctional linker that offers the versatility of a click chemistry handle (azide) and a protected carboxylic acid (t-butyl ester). Its defined-length polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides spatial separation between conjugated molecules. This guide provides a comparative analysis of the mass spectrometry characterization of this compound and its alternatives, supported by expected fragmentation patterns and detailed experimental protocols.

The robust characterization of such linkers by mass spectrometry is essential to confirm their identity, purity, and stability.[1] This guide focuses on the two most common mass spectrometry techniques for this purpose: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Performance Comparison: this compound vs. Alternatives

The selection of a bifunctional linker is often dictated by the length of the PEG spacer, which can influence the solubility, stability, and in vivo pharmacokinetic properties of the final conjugate.[2] Below is a comparison of this compound with shorter and longer chain alternatives.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Key Differentiating Feature
This compound C₃₇H₇₃N₃O₁₇831.99831.5005[M+H]⁺: 832.5078[M+Na]⁺: 854.4897[M+K]⁺: 870.4637Long PEG chain for increased hydrophilicity and reach.
Azido-PEG9-t-butyl ester C₂₅H₄₉N₃O₁₁567.68567.3367[M+H]⁺: 568.3440[M+Na]⁺: 590.3259[M+K]⁺: 606.2999Mid-length PEG spacer, balancing solubility and linker length.[3][4]
Azido-PEG1-t-butyl ester C₉H₁₇N₃O₃215.25215.1270[M+H]⁺: 216.1343[M+Na]⁺: 238.1162[M+K]⁺: 254.0902Shortest PEG chain for applications requiring proximity.
N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) C₃₀H₅₈N₄O₁₁650.80650.4157[M+H]⁺: 651.4230[M+Na]⁺: 673.4049[M+K]⁺: 689.3789Branched structure for multivalent conjugation after deprotection.[5][6]

Expected Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation patterns of these linkers is crucial for their structural confirmation.

This compound Fragmentation:

  • Azide Group Fragmentation: A characteristic loss of a neutral nitrogen molecule (N₂) is expected, resulting in a fragment ion with a mass difference of -28 Da from the parent ion.[1] This is a common fragmentation pathway for azide-containing compounds.

  • t-Butyl Ester Group Fragmentation: The tert-butyl group is prone to fragmentation through the loss of isobutylene (B52900) (C₄H₈), leading to a fragment with a mass difference of -56 Da. This results in the formation of the corresponding carboxylic acid.

  • PEG Chain Fragmentation: The polyethylene glycol chain typically undergoes cleavage at the C-O bonds, resulting in a series of fragment ions separated by 44.0262 Da, corresponding to the mass of the ethylene (B1197577) glycol monomer (C₂H₄O).[7]

The interplay of these fragmentation pathways can be visualized in the following logical diagram:

M [M+H]⁺ This compound M_N2 [M+H-N₂]⁺ M->M_N2 - N₂ (28 Da) M_C4H8 [M+H-C₄H₈]⁺ (Azido-PEG15-Acid) M->M_C4H8 - C₄H₈ (56 Da) PEG_frags PEG Fragments (loss of C₂H₄O units) M->PEG_frags - n(C₂H₄O) M_N2->PEG_frags - n(C₂H₄O) M_C4H8->PEG_frags - n(C₂H₄O) cluster_synthesis Synthesis & Purification cluster_characterization Mass Spectrometry Characterization cluster_data Data Analysis cluster_validation Validation synthesis Synthesize Bifunctional PEG Linker purification Purify by Chromatography (e.g., HPLC) synthesis->purification lcms LC-MS Analysis (Purity & Accurate Mass) purification->lcms maldi MALDI-TOF MS Analysis (MW Confirmation) purification->maldi msms MS/MS Fragmentation (Structural Confirmation) lcms->msms data_analysis Analyze Spectra: - Identify Molecular Ion & Adducts - Confirm Fragmentation Pattern lcms->data_analysis maldi->data_analysis msms->data_analysis validation Confirm Structure & Purity data_analysis->validation

References

A Comparative Guide to HPLC Purification and Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, extending their circulating half-life, and reducing their immunogenicity.[][2] However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted peptide, excess PEG reagent, and peptides with varying numbers and positional isomers of attached PEG chains.[] This complexity necessitates robust purification and analytical methods to isolate the desired PEGylated species and ensure product quality. High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and analysis of these complex mixtures.[]

This guide provides a comparative overview of the most common HPLC-based methods for the purification and analysis of PEGylated peptides, supported by experimental data and detailed protocols.

Comparison of HPLC Purification Methods

The choice of HPLC method for purifying PEGylated peptides depends on the specific characteristics of the peptide and the attached PEG, as well as the desired scale of purification. The most frequently employed techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). Each method separates molecules based on different physicochemical properties, offering unique advantages and limitations.

Chromatography Mode Principle of Separation Primary Application in PEGylated Peptide Purification Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size) in solution.[]Removal of unreacted PEG and native peptide from the PEGylated conjugate.[]Effective for separating species with significant size differences.[4] Mild separation conditions preserve protein structure.Limited resolution for separating different degrees of PEGylation or positional isomers with similar sizes. Not suitable for high-resolution fractionation.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]Separation of positional isomers and different degrees of PEGylation due to charge shielding by PEG chains.[][5]High resolving power for charge variants.[6] Can separate species with the same molecular weight but different charge distributions.Performance can be affected by the masking of charges by the PEG chains.[] Requires careful optimization of buffer pH and ionic strength.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]High-resolution analysis and purification of PEGylated peptides, including separation of positional isomers.[][7]Excellent for separating molecules with small differences in hydrophobicity.[7] High efficiency and resolution.Can cause denaturation of peptides due to organic solvents and hydrophobic stationary phases. The dispersity of PEG can lead to peak broadening.[8]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing aqueous conditions.[]Purification of PEGylated peptides while maintaining their native conformation. Can supplement IEX for challenging separations.[][9]Orthogonal separation mechanism to IEX and SEC.[] Gentle conditions preserve biological activity.Lower capacity and resolution compared to IEX and RP-HPLC.[] Retention can be influenced by the PEG chain itself.[10]

Experimental Protocols

General PEGylation Reaction Protocol

This protocol describes a general procedure for the PEGylation of a peptide with an amine-reactive PEG reagent.

  • Peptide Dissolution: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.8).[7]

  • PEG Reagent Preparation: Dissolve the amine-reactive PEG N-hydroxysuccinimide (NHS) ester derivative in a dry, water-miscible organic solvent like DMSO.[7]

  • Reaction Mixture: Add the PEG reagent solution to the peptide solution. A typical molar excess of PEG reagent to peptide is 6-fold.[7]

  • Incubation: Incubate the reaction mixture on ice for up to 2 hours.[7]

  • Quenching: Stop the reaction by adding an equal volume of a quenching buffer, such as 50 mM Tris/1% TFA (pH ~2).[7]

HPLC Analysis and Purification Protocols

This method is suitable for the analytical separation of PEGylated peptides from their unmodified counterparts and for identifying positional isomers.[7][11]

  • Column: Jupiter C18 or C4 column (e.g., 5 µm, 300 Å). A C18 phase often provides better separation for PEGylated peptides.[7][12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 2% Acetonitrile (ACN) in water.[7]

  • Mobile Phase B: 90% Acetonitrile / 0.085% TFA in water.[7]

  • Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[7]

  • Flow Rate: 1 mL/min.[7]

  • Column Temperature: 45 °C.[7]

  • Detection: UV at 220 nm.[7]

This method is ideal for removing unreacted PEG and native peptide.[][4]

  • Column: A column suitable for the molecular weight range of the PEGylated peptide (e.g., BioSep SEC 2000).[4]

  • Mobile Phase: Phosphate-buffered saline (PBS) is a common choice.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Detection: UV absorbance at 280 nm for the peptide and refractive index (RI) for the PEG.[][13]

This protocol is effective for separating PEGylated species based on charge differences.[5]

  • Column: A strong cation exchange (SCX) column is often used.

  • Mobile Phase A: A low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Mobile Phase B: A high ionic strength buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0).

  • Gradient: A linear gradient from 0% to 100% B.

  • Detection: UV at 280 nm.

Data Presentation

Table 1: Comparison of RP-HPLC Column Performance for Peptide Mapping

The following table summarizes a comparison of different superficially porous particle (SPP) column chemistries for the separation of peptides, which is relevant for the analysis of PEGylated peptide digests.

Column Chemistry Average Peak Width at Half Maximum (FWHM) (min) Calculated Peak Capacity (Pc) Average Theoretical Plates (N)
C18 0.093643593,000
Phenyl-Hexyl 0.115524389,000
Cyano 0.141426159,000

Data adapted from a study comparing BIOshell™ U/HPLC columns. Sharper peaks (lower FWHM) and higher peak capacity and theoretical plates indicate better separation efficiency. The C18 chemistry demonstrated the highest performance for peptide separations.[14]

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for the purification and analysis of PEGylated peptides.

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification HPLC Purification cluster_products Purified Products Peptide Peptide Reaction_Mixture Reaction Mixture (Peptide, PEG-Peptide, PEG) Peptide->Reaction_Mixture PEG_Reagent PEG Reagent PEG_Reagent->Reaction_Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) SEC->IEX Further Purification Unreacted Unreacted Peptide & PEG SEC->Unreacted HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Purified_Peptide Purified PEGylated Peptide HIC->Purified_Peptide

Caption: Workflow for the multi-step HPLC purification of PEGylated peptides.

HPLC_Analysis_Workflow cluster_hplc HPLC Analysis cluster_detection Detection Sample PEGylated Peptide Sample RP_HPLC Reversed-Phase HPLC (RP-HPLC) Sample->RP_HPLC SEC_Analysis Size Exclusion Chromatography (SEC Analysis) Sample->SEC_Analysis UV_Detector UV Detector RP_HPLC->UV_Detector MS_Detector Mass Spectrometry (MS) RP_HPLC->MS_Detector SEC_Analysis->UV_Detector CAD_Detector Charged Aerosol Detector (CAD) SEC_Analysis->CAD_Detector Data_Analysis Data Analysis & Characterization UV_Detector->Data_Analysis MS_Detector->Data_Analysis CAD_Detector->Data_Analysis

Caption: Analytical workflow for the characterization of PEGylated peptides using HPLC.

References

A Researcher's Guide to the NMR Spectroscopy of Azido-PEG15-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and materials science, precise characterization of functionalized polyethylene (B3416737) glycol (PEG) linkers is paramount. Azido-PEG15-t-butyl ester is a heterobifunctional linker of significant interest, offering a terminal azide (B81097) for "click" chemistry and a t-butyl ester for controlled release or modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for verifying the structure and purity of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, supported by experimental data from related PEG derivatives, to facilitate accurate spectral interpretation.

¹H and ¹³C NMR Spectral Features of this compound

The NMR spectrum of a PEG derivative is characterized by the prominent signals of the repeating ethylene (B1197577) glycol units and the distinct signals of the terminal functional groups. Understanding the expected chemical shifts for each component is crucial for structural confirmation.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is dominated by a strong signal from the ethylene glycol backbone protons, typically observed around 3.64 ppm. The protons of the methylene (B1212753) groups adjacent to the azide and ester functionalities will exhibit characteristic shifts.

  • -CH₂-N₃ (a): The methylene protons directly attached to the electron-withdrawing azide group are expected to be deshielded and appear as a triplet at approximately 3.38 ppm.

  • PEG Backbone (-O-CH₂-CH₂-O-) (b): The numerous protons of the repeating ethylene glycol units create a large, broad signal centered around 3.64 ppm. It's important to note that ¹H-¹³C satellite peaks from the backbone can appear around 3.47 ppm and 3.82 ppm and may be mistaken for end-group signals, especially in high molecular weight PEGs.[1]

  • -CH₂-COO- (c): The methylene protons adjacent to the ester carbonyl group are also deshielded and typically resonate as a triplet around 4.24 ppm.[1]

  • -C(CH₃)₃ (d): The nine equivalent protons of the t-butyl group will produce a sharp singlet at approximately 1.45 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides complementary information, with distinct signals for the carbons in the different chemical environments.

  • -CH₂-N₃ (a): The carbon atom bonded to the azide group is expected to have a chemical shift of approximately 50.64 ppm.[2][3]

  • PEG Backbone (-O-CH₂-CH₂-O-) (b): The carbons of the repeating ethylene glycol units typically show a strong signal around 70.5 ppm.

  • -CH₂-COO- (c): The carbon of the methylene group adjacent to the ester is expected around 69 ppm.

  • -C=O (d): The carbonyl carbon of the t-butyl ester will appear in the downfield region, typically around 170 ppm.

  • -C(CH₃)₃ (e): The quaternary carbon of the t-butyl group is expected around 80 ppm.

  • -C(CH₃)₃ (f): The methyl carbons of the t-butyl group will have a signal at approximately 28 ppm.

Comparative NMR Data of Functionalized PEGs

To highlight the unique spectral features of this compound, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for the target molecule and relevant comparator PEG derivatives. This data is compiled from literature and predicted values based on known substituent effects.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Predicted) -CH₂-N₃ ~3.38 (t) ~50.6
PEG Backbone ~3.64 (s, br) ~70.5
-CH₂-COO- ~4.24 (t) ~69.0
-C(CH₃)₃ ~1.45 (s) ~28.0 (CH₃), ~80.0 (C)
-C=O - ~170.0
α-Azido-ω-hydroxyl-PEG[3][4]-CH₂-N₃3.38 (t)50.64
PEG Backbone~3.6 (s, br)~70.5
-CH₂-OH~3.7 (t)~61.7
mPEG-ester[1]-OCH₃3.37 (s)Not Reported
PEG Backbone~3.64 (s, br)Not Reported
-CH₂-COO-4.24 (t)Not Reported
α-Azido-ω-tosyl-PEG[4]-CH₂-N₃3.38 (t)50.65
PEG Backbone3.63 (s, br)69.13, 69.89, 71.89
-CH₂-OTs4.15 (t)70.8
Aryl-CH₃2.45 (s)21.6
Aryl-C7.49 (d), 7.79 (d)127.9, 129.9, 132.8, 144.8

Experimental Protocols

General Procedure for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the PEG derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the end-group signals from the PEG backbone.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the integration of the end-group signals relative to the repeating PEG unit signals to confirm the degree of functionalization.

    • Be aware of the ¹H-¹³C satellite peaks of the main PEG signal, which can have significant integrals in high molecular weight PEGs.[1]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times may be necessary to obtain a good signal-to-noise ratio for the carbons of the end groups, which are present in much lower concentrations than the backbone carbons.

Visualizing the Molecular Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton and carbon atoms corresponding to the NMR data discussed.

Azido_PEG15_t_butyl_ester cluster_azide Azide Terminus cluster_peg PEG Backbone (n=15) cluster_ester t-Butyl Ester Terminus a_N3 N₃ a_CH2 a (¹H: ~3.38 ppm) (¹³C: ~50.6 ppm) a_N3->a_CH2 b_O O a_CH2->b_O b_CH2_1 b (¹H: ~3.64 ppm) (¹³C: ~70.5 ppm) b_O->b_CH2_1 b_CH2_2 b (¹H: ~3.64 ppm) (¹³C: ~70.5 ppm) b_CH2_1->b_CH2_2 b_O_end O b_CH2_2->b_O_end c_CH2 c (¹H: ~4.24 ppm) (¹³C: ~69.0 ppm) b_O_end->c_CH2 d_CO d (¹³C: ~170.0 ppm) c_CH2->d_CO e_O O d_CO->e_O f_C e (¹³C: ~80.0 ppm) e_O->f_C g_CH3 d (¹H: ~1.45 ppm) (¹³C: ~28.0 ppm) f_C->g_CH3 caption Structure and Key NMR Shifts of this compound

References

Azido-PEG15-t-butyl Ester: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG15-t-butyl ester has emerged as a valuable tool in this field, offering a unique combination of a discrete-length polyethylene (B3416737) glycol (PEG) spacer, a bioorthogonal azide (B81097) handle for "click" chemistry, and a protected carboxylic acid for sequential conjugations. This guide provides an objective comparison of this compound with other PEG linkers, supported by experimental data, to inform rational linker design and selection.

Introduction to this compound

This compound is a heterobifunctional linker that features a 15-unit monodisperse PEG chain. This defined length is crucial for producing homogeneous bioconjugates with consistent pharmacokinetic profiles, a significant advantage over traditional polydisperse PEG linkers.[1][2] The terminal azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[3] The other terminus is a carboxylic acid protected as a t-butyl ester. This protecting group is stable under many reaction conditions but can be selectively removed using mild acidic conditions to reveal the carboxylic acid for subsequent conjugation to an amine-containing molecule.[4]

Comparison with Other PEG Linkers

The choice of a PEG linker significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. Key parameters to consider include the length of the PEG chain, the nature of the terminal functional groups, and the presence of any protecting groups.

Impact of PEG Linker Length

The length of the PEG spacer plays a crucial role in modulating the solubility, stability, and pharmacokinetics of a bioconjugate. Longer PEG chains generally lead to increased hydrophilicity, which can help to mitigate aggregation issues often encountered with hydrophobic drug payloads.[5] Furthermore, the hydrodynamic radius of the bioconjugate is increased with longer PEG chains, leading to reduced renal clearance and a longer plasma half-life.[6][7] However, an excessively long PEG linker may negatively impact the binding affinity or cell permeability of the bioconjugate.[6]

The PEG15 linker in this compound offers a balance between these competing factors. The following table summarizes the impact of different PEG linker lengths on key performance parameters of ADCs, synthesized from various studies.

PropertyShort PEG (PEG2-4)Medium PEG (PEG8-12)Long PEG (PEG15-24)Reference(s)
ADC Clearance in Rats (mL/day/kg) ~10-15~5-7~5[6]
In Vitro Cytotoxicity Generally higherMay be slightly reducedCan be significantly reduced[6][8]
In Vivo Efficacy Potentially lower due to rapid clearanceOften improvedGenerally enhanced due to longer circulation[6]
Tendency for Aggregation Higher with hydrophobic payloadsReducedSignificantly reduced[8]
Comparison of Terminal Functional Groups: Azide vs. Other Reactive Groups

The azide group in this compound provides a bioorthogonal handle for click chemistry, which offers several advantages over other common conjugation chemistries, such as those targeting amines (e.g., NHS esters) or thiols (e.g., maleimides).

Functional GroupReactionAdvantagesDisadvantages
Azide (-N3) Click Chemistry (with alkynes)High specificity, high yield, mild reaction conditions, bioorthogonal.Requires a catalyst (Cu(I)) for CuAAC, which can be toxic to cells, or a strained alkyne for SPAAC.
NHS Ester Amine acylationFast reaction with primary amines.Hydrolytically unstable, can react with other nucleophiles.
Maleimide Thiol-maleimide Michael additionHighly specific for thiols.Potential for retro-Michael reaction leading to deconjugation, can react with other nucleophiles at high pH.
The Role of the t-Butyl Ester Protecting Group

The t-butyl ester in this compound serves as a protecting group for the carboxylic acid. This allows for a sequential conjugation strategy where the azide is reacted first, followed by deprotection of the t-butyl ester and subsequent reaction of the carboxylic acid. This level of control is particularly useful in the synthesis of complex molecules like PROTACs, where three different components need to be brought together.

The t-butyl ester is generally stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[9] The presence of the t-butyl ester also increases the hydrophobicity of the linker compared to its free acid counterpart, which may influence its solubility in different solvents.[10][11]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound stock solution (1 equivalent) and the alkyne-functionalized molecule stock solution (1-1.2 equivalents).

    • Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO4 stock solution to a final concentration of 0.1-0.5 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_deprotection Deprotection (Optional) cluster_analysis Characterization & Analysis antibody Antibody with Alkyne Group conjugation ADC Conjugate (t-butyl protected) antibody->conjugation 1. Click Chemistry linker This compound linker->conjugation drug Drug Payload deprotection Deprotected ADC (Free Carboxylic Acid) conjugation->deprotection 2. Acidic Conditions analysis Purity (HPLC) DAR (HIC, MS) Aggregation (SEC) In Vitro Cytotoxicity In Vivo Efficacy conjugation->analysis 3. Analysis deprotection->analysis

Caption: Experimental workflow for ADC synthesis and analysis.

signaling_pathway cluster_cell Target Cell ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis 5. Cell Death

Caption: ADC mechanism of action.

Conclusion

This compound is a well-defined, versatile linker that offers precise control over the architecture of complex bioconjugates. Its monodisperse PEG15 spacer provides a balance of hydrophilicity to improve solubility and pharmacokinetic properties, while the bioorthogonal azide handle allows for efficient and specific "click" chemistry reactions. The t-butyl ester protecting group enables sequential conjugation strategies, which are particularly valuable in the synthesis of PROTACs and other multi-component systems. The selection of this compound over other PEG linkers should be guided by the specific requirements of the application, including the desired pharmacokinetic profile, the nature of the payload, and the synthetic strategy. The experimental data suggests that a medium-to-long PEG chain, such as PEG15, can offer significant advantages in terms of in vivo performance for many bioconjugates.

References

Azido-PEG15 vs. Other Chain Length PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of Azido-PEG15 to other chain length PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The inclusion of a PEG spacer in an ADC linker, particularly for hydrophobic payloads, can enhance solubility, improve stability by reducing aggregation, and prolong plasma half-life.[1][2] The length of the PEG chain is a crucial parameter that can be fine-tuned to balance these pharmacokinetic advantages with optimal in vitro and in vivo efficacy. Azido-functionalized PEG linkers, such as Azido-PEG15, are particularly valuable for site-specific ADC conjugation through bio-orthogonal "click chemistry," which allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of an optimal PEG linker length is often a trade-off between improved pharmacokinetics and potential impacts on in vitro potency and tumor penetration. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. While direct comparative data for Azido-PEG15 is limited in publicly available literature, its performance can be inferred from the trends observed with other PEG chain lengths.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
LinkerADC Target/PayloadCell LineIC50 (nM)Reference
No PEGAnti-CD30/MMAEKarpas 2990.1[3]
PEG4Anti-CD30/MMAEKarpas 2990.1[3]
PEG8Anti-CD30/MMAEKarpas 2990.1[3]
PEG12Anti-CD30/MMAEKarpas 2990.1[3]
No PEGAffibody/MMAENCI-N87~1[4]
PEG4kAffibody/MMAENCI-N87~4.5[4]
PEG10kAffibody/MMAENCI-N87~22[4]

Summary: For some conventional ADCs, shorter to moderate PEG chain lengths (up to PEG12) may not significantly impact in vitro cytotoxicity.[3] However, for smaller targeting moieties like affibodies, longer PEG chains can lead to a notable decrease in in vitro potency, possibly due to steric hindrance.[4] It is anticipated that an Azido-PEG15 linker would have a minimal to modest impact on the in vitro cytotoxicity of a full-sized antibody-based ADC.

Table 2: Impact of PEG Linker Length on Pharmacokinetics of ADCs in Rodents
LinkerAntibody/PayloadSpeciesHalf-life (t1/2, hours)Clearance (mL/day/kg)Reference
No PEGNon-binding IgG/MMAERat-~15[3][5]
PEG2Non-binding IgG/MMAERat-~10[3][5]
PEG4Non-binding IgG/MMAERat-~7[3][5]
PEG8Non-binding IgG/MMAERat~100~5[3][5][6]
PEG12Non-binding IgG/MMAERat~110~5[3][5][6]
PEG24Non-binding IgG/MMAERat~120~5[3][5][6]
L-PEG24Trastuzumab/DM1 (DAR 8)Mouse-High[7]
P-(PEG12)2Trastuzumab/DM1 (DAR 8)Mouse-Low[7]

Summary: There is a clear trend of improved pharmacokinetic profiles with increasing PEG linker length. Longer PEG chains lead to a longer plasma half-life and reduced clearance.[5][6] A threshold effect is observed around PEG8, beyond which further increases in chain length provide diminishing returns on clearance rate improvement.[5] An Azido-PEG15 linker is expected to provide a favorable pharmacokinetic profile, similar to or slightly better than a PEG12 linker, contributing to enhanced drug exposure at the tumor site. The architecture of the PEG linker also plays a role, with branched or pendant configurations potentially offering better shielding of hydrophobic payloads and further improving pharmacokinetics, especially at high DARs.[7]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs in Xenograft Models
LinkerADC Target/PayloadTumor ModelDoseOutcomeReference
No PEGAnti-Trop2/MMAEBxPC3 Xenograft3 mg/kgModerate tumor suppression[2]
mPEG24Anti-Trop2/MMAEBxPC3 Xenograft3 mg/kgSignificant tumor suppression[2]
DAR 4Affibody/MMAENCI-N87 Xenograft1 mg/kgTumor growth inhibition[4]
DAR 8Affibody/MMAENCI-N87 Xenograft1 mg/kg90% remission rate[8]

Summary: The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo efficacy.[2] The prolonged circulation time allows for greater accumulation of the ADC in the tumor, leading to more effective tumor growth inhibition.[2] The ability to use longer PEG linkers can also enable higher drug loading (higher DAR) without compromising ADC stability, which can further enhance in vivo potency.[8] An ADC with an Azido-PEG15 linker is anticipated to exhibit robust in vivo efficacy due to its favorable pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are essential for the accurate design and interpretation of studies comparing ADCs with different PEG linker lengths.

Protocol 1: Synthesis of ADCs using Azido-PEG Linkers via Click Chemistry

This protocol outlines the general steps for conjugating an azide-functionalized payload to an antibody containing a terminal alkyne group using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Antibody with a terminal alkyne group (e.g., introduced via enzymatic or genetic engineering)

  • Azido-PEG-Payload conjugate

  • Copper(II) sulfate (B86663) (CuSO4)

  • A copper-chelating ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified antibody in PBS to a final concentration of 5-10 mg/mL.

    • Dissolve the Azido-PEG-Payload in DMSO to create a concentrated stock solution.

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate (B8700270) in water.

  • Conjugation Reaction:

    • In a reaction vessel, add the antibody solution.

    • Add the Azido-PEG-Payload stock solution to the antibody solution at a 5-10 molar excess.

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO4 solution.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

    • Perform buffer exchange into a suitable formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.[9]

    • Assess the purity and aggregation state of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the potency of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line and a negative control cell line

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • Control antibody and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs, control antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for assessing the pharmacokinetic profile of ADCs.

Materials:

  • Healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice)

  • ADCs with different PEG linker lengths

  • Anesthesia

  • Blood collection supplies

  • ELISA kit for quantifying the ADC

Procedure:

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADCs to the animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, 168 hours) post-injection.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification of ADC:

    • Measure the concentration of the ADC in the plasma samples using a validated ELISA method.

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Determine key pharmacokinetic parameters (e.g., half-life, clearance, AUC) using non-compartmental analysis software.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical study to evaluate the anti-tumor activity of ADCs.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADCs with different PEG linker lengths

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups.

  • ADC Treatment:

    • Administer the ADCs and vehicle control to the respective groups at the specified dose and schedule (e.g., once weekly IV).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Study Endpoint:

    • Conclude the study when tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_payload Payload Functionalization cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Ab Monoclonal Antibody Mod_Ab Alkyne-Modified Antibody Ab->Mod_Ab Enzymatic or Genetic Engineering Reaction CuAAC Reaction (CuSO4, Ligand, Reductant) Mod_Ab->Reaction Payload Cytotoxic Payload Azido_PEG_Payload Azido-PEG15-Payload Payload->Azido_PEG_Payload Linker Attachment Azido_PEG_Payload->Reaction Purification Size-Exclusion Chromatography Reaction->Purification ADC Homogeneous ADC (Defined DAR) Purification->ADC Characterization DAR Determination (UV-Vis, MS) Purity Analysis (SEC) ADC->Characterization

Caption: Workflow for ADC Synthesis via Click Chemistry.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ ADC with PEG Linker Binding Antigen Binding ADC_circ->Binding Tumor Targeting Tumor_Cell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

PEG_Length_vs_Properties cluster_properties Impact on ADC Properties PEG_Length Increasing PEG Linker Length (e.g., PEG4 -> PEG8 -> PEG15 -> PEG24) PK Improved Pharmacokinetics (Longer Half-life, Lower Clearance) PEG_Length->PK Solubility Increased Solubility & Reduced Aggregation PEG_Length->Solubility Efficacy Enhanced In Vivo Efficacy PEG_Length->Efficacy Potency Potentially Decreased In Vitro Potency PEG_Length->Potency

Caption: Relationship between PEG Linker Length and ADC Properties.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may be sufficient in some cases and may preserve higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1][2] An Azido-PEG15 linker is positioned to offer a favorable balance of these properties, providing substantial improvements in solubility, stability, and pharmacokinetics over shorter chain linkers, which is expected to translate into robust in vivo anti-tumor activity. The optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide: CuAAC vs. SPAAC for Azido-PEG15-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. When working with a PEGylated substrate such as Azido-PEG15-t-butyl ester, two primary methods come to the forefront: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methodologies, supported by experimental data from analogous systems, to aid in the selection of the optimal ligation strategy.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, leading to a rapid and regioselective reaction. In contrast, SPAAC employs a strained cyclooctyne (B158145), where the ring strain provides the driving force for the reaction without the need for a catalyst. This distinction has significant implications for biocompatibility, reaction kinetics, and experimental design.

Quantitative Performance Comparison

While direct kinetic data for this compound is not extensively available in the literature, the following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions based on data from similar azide- and PEG-containing molecules. This data provides a strong basis for comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I), typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).[1][2]None required.[1]
Alkyne Reactant Terminal Alkyne.Strained Cyclooctyne (e.g., DBCO, BCN).[1]
Second-Order Rate Constant Typically 1 to 100 M⁻¹s⁻¹.[3]Highly dependent on the cyclooctyne; generally slower than CuAAC. Can range from ~0.1 to 1 M⁻¹s⁻¹ for DBCO and is generally faster for BCN with sterically less hindered azides.[4]
Typical Reaction Time Minutes to a few hours.[1]Several hours to overnight.[1][5]
Yields Generally high to quantitative under optimized conditions.[6]Generally high, but can be influenced by the stability of the cyclooctyne and steric hindrance.[1]
Regioselectivity Highly regioselective, yielding only the 1,4-disubstituted triazole isomer.[1]Produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[7]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[1][6] The use of copper-chelating ligands can mitigate this.[8]Excellent biocompatibility, making it ideal for live cell and in vivo applications.[1][9]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules.[6][7]Some strained alkynes can react with thiols, leading to off-target labeling.[6]
Reagent Cost Terminal alkynes, copper salts, and ligands are generally less expensive.[6]Strained cyclooctynes can be significantly more expensive.[6]

Reaction Mechanisms and Workflows

To visualize the processes, the following diagrams illustrate the reaction mechanisms and general experimental workflows for both CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound 1,4-Triazole Product 1,4-Triazole Product This compound->1,4-Triazole Product Terminal Alkyne Terminal Alkyne Copper-Acetylide Intermediate Copper-Acetylide Intermediate Terminal Alkyne->Copper-Acetylide Intermediate Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Na Ascorbate Na Ascorbate Na Ascorbate->Cu(I) Ligand (e.g., THPTA) Ligand (e.g., THPTA) Ligand (e.g., THPTA)->Cu(I) Stabilization Cu(I)->Copper-Acetylide Intermediate Copper-Acetylide Intermediate->1,4-Triazole Product Cycloaddition

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Transition State [3+2] Cycloaddition Transition State This compound->Transition State Strained Alkyne (DBCO or BCN) Strained Alkyne (DBCO or BCN) Strained Alkyne (DBCO or BCN)->Transition State Triazole Product Mixture 1,4- and 1,5-Triazole Product Mixture Transition State->Triazole Product Mixture

SPAAC Reaction Mechanism

Decision_Workflow start Start: Conjugation of This compound live_system Is the reaction in a live system (in vivo/in cell)? start->live_system spaac Use SPAAC live_system->spaac Yes fast_kinetics Is rapid reaction kinetics critical? live_system->fast_kinetics No regioselectivity Is regioselectivity (1,4-isomer only) required? fast_kinetics->regioselectivity No cuaac Use CuAAC fast_kinetics->cuaac Yes cost Are reagent costs a major constraint? regioselectivity->cost No regioselectivity->cuaac Yes cost->spaac No cost->cuaac Yes

Decision Workflow for Method Selection

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Solvent: e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of all reactants.

  • Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)

Procedure:

  • Reactant Preparation:

    • Dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen reaction solvent.[2] For biomolecule conjugations, ensure the final concentration of the limiting reactant is in the desired range (e.g., 10 µM - 1 mM).

  • Catalyst Premix Preparation:

    • In a separate tube, prepare a premix of CuSO₄ and the ligand (THPTA for aqueous reactions, TBTA for organic solvents). A typical ratio is 1:5 of CuSO₄ to ligand.[10][11] The final concentration of CuSO₄ in the reaction is typically 50-250 µM.[11]

  • Reaction Initiation:

    • Add the catalyst premix to the solution containing the azide (B81097) and alkyne.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[2] The final concentration of sodium ascorbate should be in excess (e.g., 5-10 fold) of the copper catalyst.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.

    • The product can be purified using standard techniques such as silica (B1680970) gel chromatography, preparative HPLC, or size-exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound with a DBCO- or BCN-functionalized molecule.

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule

  • Reaction Solvent: A biocompatible buffer (e.g., PBS, pH 7.4) or an organic solvent (e.g., DMSO, DMF) in which both reactants are soluble.

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound (1.0-1.2 equivalents) and the DBCO- or BCN-functionalized molecule (1.0 equivalent) in the chosen solvent. For labeling biomolecules, a 5-20 fold excess of the smaller PEG linker may be used to ensure efficient conjugation.

  • Reaction Initiation and Incubation:

    • Mix the solutions of the azide and the strained alkyne.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, or even longer, depending on the reactants and their concentrations.[5]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS or HPLC. The disappearance of the DBCO chromophore (absorbance at ~310 nm) can also be used to monitor the reaction.[9]

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified by an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.

  • CuAAC is the preferred method for applications where high reaction speed and strict regioselectivity are critical, and the potential for copper-induced cytotoxicity is not a concern. This makes it an excellent choice for materials science, in vitro diagnostics, and the synthesis of well-defined bioconjugates outside of living systems. The use of appropriate ligands is crucial to minimize copper-mediated side reactions.

  • SPAAC is the superior choice for applications involving live cells, in vivo studies, or any system where the presence of a metal catalyst is undesirable. [6] Its excellent biocompatibility and bioorthogonality are significant advantages.[9] However, researchers must consider the slower reaction kinetics and the potential for a mixture of regioisomers in the final product. The choice of the strained alkyne (e.g., DBCO vs. BCN) will also impact the reaction rate and should be selected based on the specific requirements of the experiment.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively employ click chemistry for the successful conjugation of this compound in a wide range of scientific endeavors.

References

A Comparative Guide to the Biological Activity of Azido-PEG15-t-butyl Ester and Alternative Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation and drug delivery, the choice of a chemical linker is critical to the efficacy and safety of therapeutic and diagnostic agents. This guide provides a comparative analysis of the biological activity of drug conjugates synthesized using Azido-PEG15-t-butyl ester and two commonly used alternatives: Maleimide-PEG and NHS-ester-PEG linkers. This objective comparison is supported by available experimental data to aid researchers in selecting the most appropriate linker for their specific application.

Introduction to Linker Technologies

Linkers are molecular bridges that connect a biologically active molecule (e.g., a small molecule drug, a peptide, or a fluorescent probe) to a larger molecule, such as an antibody, a polymer, or a nanoparticle. The linker's properties can significantly influence the conjugate's solubility, stability, biodistribution, and ultimately, its biological activity.

  • This compound: This linker features an azide (B81097) group for bioorthogonal "click chemistry" reactions, a 15-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and provide a "stealth" effect, and a t-butyl ester group that can be deprotected under acidic conditions to reveal a carboxylic acid for further modification. Azido-PEG linkers are valued for the high specificity and biocompatibility of the click chemistry reaction.[1]

  • Maleimide-PEG: This linker contains a maleimide (B117702) group that readily reacts with thiol groups (sulfhydryl groups) on cysteine residues of proteins and peptides.[2] This allows for site-specific conjugation. The PEG spacer, similar to the azido-linker, improves solubility and reduces immunogenicity.[3]

  • NHS-ester-PEG: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as those on lysine (B10760008) residues in proteins.[][5][6] This makes NHS-ester-PEG linkers a common choice for conjugating molecules to antibodies and other proteins.

Comparative Biological Activity

The biological activity of a drug conjugate is a composite of its cytotoxicity towards target cells, its ability to be taken up by these cells, and its overall efficacy and safety in a living organism. While specific quantitative data for this compound conjugates is not extensively available in the public domain, we can infer its likely properties based on the characteristics of its components and compare them to the more widely documented Maleimide-PEG and NHS-ester-PEG linkers.

Data Presentation

Table 1: Comparative Cytotoxicity of Drug Conjugates

Linker TypeRepresentative Drug ConjugateCell LineIC50 ValueCitation
This compound Data not readily available---
Maleimide-PEG Trastuzumab Fab'-PEG (10 kDa)BT474 (Breast Cancer)~0.7 µg/mL (for Fab' alone)[1]
PeptibodyC19-PEG-AuristatinFGFR1-expressing Lung Cancer CellsSpecific cytotoxicity observed[7]
NHS-ester-PEG Targeted ProdrugsC6 Glioma CellsHigher cytotoxicity than free drug[8]
Zein-PEG-NHS Nanoparticles-No cytotoxicity observed[9]

Note: The biological activity of a conjugate is highly dependent on the parent drug, the target cell line, and the specific experimental conditions. The data presented are for illustrative purposes.

Table 2: Comparative Cellular Uptake of Conjugates

Linker TypeKey Findings on Cellular UptakePotential MechanismsCitation
This compound Expected to have reduced non-specific uptake due to the hydrophilic PEG chain.Passive diffusion and endocytosis, depending on the conjugate size.[10]
Maleimide-PEG Can enhance cellular uptake in certain cell types.[11]Thiol-mediated membrane trafficking, endocytosis.[11][11]
NHS-ester-PEG PEGylation can increase uptake by some tumor cells but may not reduce uptake by macrophages.[12][13]Receptor-mediated endocytosis (if targeted), pinocytosis.[12][13]

Table 3: Comparative In Vivo Efficacy of Conjugates

Linker TypeKey Findings on In Vivo PerformanceCitation
This compound The PEG chain is expected to increase circulation half-life and improve pharmacokinetics.
Maleimide-PEG Effectively inhibited tumor infiltration by macrophages and improved antitumor immune responses in a mouse model.[3][14] Increased in vivo half-life of conjugated proteins.[2][15][2][3][14][15]
NHS-ester-PEG Increased in vivo circulation time of conjugated siRNA.[16] PEGylation via NHS-ester chemistry can enhance tumor accumulation of nanoparticles.[12][13][12][13][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of linker-drug conjugates.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug conjugate that inhibits the growth of a cell culture by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the drug conjugates (using this compound, Maleimide-PEG, and NHS-ester-PEG linkers) and a free drug control in a cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Cellular Uptake Assay (Flow Cytometry)

Objective: To quantify the amount of a fluorescently labeled drug conjugate taken up by cells.

Protocol:

  • Fluorescent Labeling: Synthesize drug conjugates with a fluorescent dye (e.g., FITC, Alexa Fluor 488) attached to the linker.

  • Cell Treatment: Seed cells in a 6-well plate and incubate until they reach 70-80% confluency. Treat the cells with the fluorescently labeled conjugates at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: Wash the cells with cold PBS to remove unbound conjugates. Detach the cells using trypsin-EDTA and resuspend them in a flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the cellular uptake of the conjugates.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with different conjugates to determine the relative uptake efficiency.

In Vivo Efficacy Study (Tumor Xenograft Model)

Objective: To evaluate the antitumor efficacy of drug conjugates in a living animal model.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, free drug, and drug conjugates (this compound, Maleimide-PEG, and NHS-ester-PEG). Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

Mandatory Visualizations

Signaling Pathway for Drug-Induced Apoptosis

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_Conjugate Drug Conjugate Receptor Cell Surface Receptor Drug_Conjugate->Receptor Binding Cellular_Uptake Cellular Uptake Receptor->Cellular_Uptake Drug_Release Drug Release from Conjugate Cellular_Uptake->Drug_Release Caspase_Activation Caspase Cascade Activation Drug_Release->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway of drug-induced apoptosis.

Experimental Workflow for Comparing Linker Conjugates

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker1 This compound Conjugation Bioconjugation Linker1->Conjugation Linker2 Maleimide-PEG Linker2->Conjugation Linker3 NHS-ester-PEG Linker3->Conjugation Drug Active Drug Drug->Conjugation Cytotoxicity Cytotoxicity Assay (IC50) Conjugation->Cytotoxicity Uptake Cellular Uptake Assay Conjugation->Uptake Efficacy In Vivo Efficacy (Tumor Model) Conjugation->Efficacy

Caption: Workflow for comparing the biological activity of drug conjugates.

Logical Relationship of Linker Properties and Biological Outcome

logical_relationship cluster_linker Linker Properties cluster_conjugate Conjugate Characteristics cluster_outcome Biological Outcome Reactivity Reactive Group (Azide, Maleimide, NHS-ester) Stability Stability Reactivity->Stability Spacer PEG Spacer (Hydrophilicity, Size) Solubility Solubility Spacer->Solubility PK Pharmacokinetics Spacer->PK Cleavability Cleavable/Non-cleavable (e.g., t-butyl ester) Efficacy Therapeutic Efficacy Cleavability->Efficacy Stability->Efficacy Solubility->PK PK->Efficacy Toxicity Toxicity PK->Toxicity

Caption: Influence of linker properties on the biological outcome of a conjugate.

References

Safety Operating Guide

Personal protective equipment for handling Azido-PEG15-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling Azido-PEG15-t-butyl ester. Given the potential hazards associated with organic azides, including toxicity and explosive instability, strict adherence to the following procedures is mandatory to ensure laboratory safety. A thorough risk assessment should be conducted before commencing any work with this compound.

I. Immediate Safety and Personal Protective Equipment (PPE)

Due to the energetic nature of the azide (B81097) group, this compound must be handled with caution. Organic azides can be sensitive to heat, light, friction, and pressure.[1][2] The primary goal is to prevent exposure and accidental decomposition.

Core PPE Requirements:

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory at all times.[3] A full-face shield must be worn over the goggles, especially when handling the neat compound or during reactions.[3][4]
Hand Double Nitrile GlovesDouble-gloving with nitrile gloves provides a robust barrier against skin contact.[3][4] Gloves should be inspected before use and changed immediately if contaminated.
Body Flame-Resistant Lab CoatA flame-resistant lab coat is the minimum requirement.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[3]
Foot Closed-Toe ShoesFully enclosed, chemical-resistant shoes are mandatory.[3][4]

II. Operational Plan: Step-by-Step Handling

A designated area within the laboratory should be established for handling this compound. Always work on the smallest possible scale and never work alone when handling energetic compounds.[2]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials (Non-metal Spatulas) don_ppe->gather_materials weigh Weigh Compound (Smallest Scale Possible) gather_materials->weigh dissolve Dissolve in Non-halogenated Solvent weigh->dissolve reaction Perform Reaction (Behind Blast Shield) dissolve->reaction quench Quench Excess Azide reaction->quench segregate_waste Segregate Azide Waste quench->segregate_waste decontaminate Decontaminate Glassware & Work Area segregate_waste->decontaminate dispose Dispose via EHS decontaminate->dispose

Caption: Workflow for safely handling this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the experiment.

    • Ensure a blast shield is available and placed between the user and the apparatus.[2]

    • Don all required PPE as outlined in the table above.

    • Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound to avoid the formation of shock-sensitive metal azides.[1][3]

  • Handling and Reaction:

    • Weigh the smallest amount of this compound necessary for the experiment.

    • When dissolving the compound, use non-halogenated solvents. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[1][2]

    • Keep the fume hood sash as low as possible during the experiment.

III. Disposal Plan

All waste containing this compound, including contaminated PPE and lab supplies, must be treated as hazardous waste. Azide-containing waste should never be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1][5]

Waste Management:

cluster_waste Azide Waste Stream cluster_treatment Waste Treatment & Collection cluster_disposal Final Disposal solid_waste Contaminated PPE, Paper Towels, etc. collect_solid Collect in Labeled Container solid_waste->collect_solid liquid_waste Reaction Mixture, Solvent Rinses quench_liquid Quench Liquid Waste liquid_waste->quench_liquid collect_liquid Collect Quenched Liquid in Labeled Container quench_liquid->collect_liquid ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal workflow for azide-containing waste.

Detailed Disposal Protocol:

  • Quenching Excess Azide: Before disposal, any unreacted azide in the reaction mixture should be quenched. A common method is the slow addition of a reducing agent like triphenylphosphine (B44618), which converts the azide to a phosphazide (B1677712). Subsequent addition of water will hydrolyze the phosphazide to an amine and triphenylphosphine oxide, releasing nitrogen gas.[2] This procedure should be performed with caution in a fume hood, monitoring for gas evolution and temperature changes.[2]

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[1][3][5]

    • The quenched liquid waste should be collected in a separate, clearly labeled hazardous waste container.

    • The labels on both containers must clearly state "Azide Waste (Deactivated)" and list all chemical contents.[2]

  • Final Disposal:

    • Store the sealed waste containers in a designated satellite accumulation area, away from acids and metals.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

    • Crucially, never dispose of azide-containing waste down the drain. Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[5][6][7]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。